Rock2-IN-7
Description
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Properties
Molecular Formula |
C26H28FN5O |
|---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
5-fluoro-1-[3-[[[(1S,3S)-3-(1H-indazol-5-ylamino)cyclohexyl]amino]methyl]phenyl]-4-methylpyridin-2-one |
InChI |
InChI=1S/C26H28FN5O/c1-17-10-26(33)32(16-24(17)27)23-7-2-4-18(11-23)14-28-20-5-3-6-21(13-20)30-22-8-9-25-19(12-22)15-29-31-25/h2,4,7-12,15-16,20-21,28,30H,3,5-6,13-14H2,1H3,(H,29,31)/t20-,21-/m0/s1 |
InChI Key |
SHZBLRCXYAENEO-SFTDATJTSA-N |
Isomeric SMILES |
CC1=CC(=O)N(C=C1F)C2=CC=CC(=C2)CN[C@H]3CCC[C@@H](C3)NC4=CC5=C(C=C4)NN=C5 |
Canonical SMILES |
CC1=CC(=O)N(C=C1F)C2=CC=CC(=C2)CNC3CCCC(C3)NC4=CC5=C(C=C4)NN=C5 |
Origin of Product |
United States |
Foundational & Exploratory
Rock2-IN-7: A Technical Guide to its Downstream Targets and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the downstream targets of Rock2-IN-7, a potent and selective inhibitor of Rho-associated coiled-coil-containing protein kinase 2 (ROCK2). This document summarizes key quantitative data, details relevant experimental methodologies, and illustrates the core signaling pathways affected by this inhibitor.
Core Mechanism of Action
This compound, also identified as compound A31 in its primary development study, is a small molecule inhibitor that selectively targets the ATP-binding site of ROCK2. By inhibiting the kinase activity of ROCK2, this compound modulates a range of downstream signaling events crucial for cell contractility, motility, inflammation, and immune responses.
Quantitative Data Summary
The inhibitory activity and selectivity of this compound have been quantified in biochemical and cellular assays.
| Target | Inhibitor | IC50 (nM) | Selectivity | Assay Type | Reference |
| ROCK2 | This compound (A31) | 3.7 ± 0.8 | 19-fold vs. ROCK1 | Biochemical Kinase Assay | [1] |
| ROCK1 | This compound (A31) | ~70.3 | - | Biochemical Kinase Assay | [1] |
Downstream Signaling Pathways and Targets
This compound primarily exerts its effects by modulating the ROCK2-STAT3 signaling axis, which has significant implications for T-cell differentiation and inflammatory responses. Additionally, it has been shown to influence the expression of matrix metalloproteinases.
The ROCK2/STAT3 Signaling Axis
A primary downstream pathway affected by this compound involves the direct or indirect regulation of Signal Transducer and Activator of Transcription 3 (STAT3). ROCK2 has been shown to interact with and promote the phosphorylation of STAT3, a key transcription factor for the differentiation of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines such as IL-17 and IL-21.[2][3]
This compound, by inhibiting ROCK2, leads to a reduction in STAT3 phosphorylation. This, in turn, downregulates the expression of Th17-associated genes and cytokines, contributing to its anti-inflammatory effects observed in preclinical models of psoriasis.[2] The inhibition of the ROCK2/pSTAT3 signaling has been demonstrated in HaCaT cells at concentrations of 2-5 μM. Furthermore, oral administration of this compound (20-80 mg/kg) in a mouse model of psoriasis led to decreased STAT3 phosphorylation.
The signaling cascade can be visualized as follows:
Regulation of Matrix Metalloproteinase-2 (MMP-2)
Studies have indicated a link between ROCK2 signaling and the expression and activity of matrix metalloproteinases, including MMP-2. While the precise mechanism of regulation by ROCK2 is still under investigation and may be cell-type dependent, evidence suggests that ROCK signaling can influence MMP-2 expression. The inhibition of ROCK2 by this compound has been associated with a decrease in MMP-2 expression.
Canonical ROCK2 Downstream Targets
While the primary literature on this compound focuses on the STAT3 pathway, as a potent ROCK2 inhibitor, it is expected to affect the phosphorylation of other well-established ROCK2 substrates that are critical for actin cytoskeleton organization and cell contractility. These include:
-
Myosin Phosphatase Target Subunit 1 (MYPT1): ROCK2 phosphorylates MYPT1, which inhibits myosin light chain phosphatase activity, leading to an increase in phosphorylated myosin light chain and enhanced cell contraction.
-
Myosin Light Chain 2 (MLC2): ROCK2 can directly phosphorylate MLC2, promoting actomyosin contractility.
-
LIM Kinases (LIMK1 and LIMK2): ROCK2 phosphorylates and activates LIM kinases. Activated LIMK then phosphorylates and inactivates cofilin, an actin-depolymerizing factor. This results in the stabilization of actin filaments and the formation of stress fibers.
-
Ezrin-Radixin-Moesin (ERM) Proteins: ROCK2 phosphorylates ERM proteins, which are involved in linking the actin cytoskeleton to the plasma membrane.
Experimental Protocols
Detailed methodologies are crucial for the validation and study of this compound's effects on its downstream targets.
In Vitro Kinase Assay for ROCK2 Inhibition
This protocol is designed to determine the IC50 value of this compound against ROCK2.
Objective: To measure the concentration-dependent inhibition of ROCK2 kinase activity by this compound.
Materials:
-
Recombinant human ROCK2 enzyme
-
Myelin Basic Protein (MBP) or specific peptide substrate (e.g., S6 kinase substrate peptide)
-
This compound (dissolved in DMSO)
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
[γ-32P]ATP
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a microcentrifuge tube, combine the kinase buffer, recombinant ROCK2 enzyme, and the substrate.
-
Add the diluted this compound or DMSO (vehicle control) to the reaction mixture and incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-32P]ATP.
-
Incubate the reaction for 20-30 minutes at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times for 5-10 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Rinse the paper with acetone and let it air dry.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis of STAT3 Phosphorylation
This protocol details the assessment of this compound's effect on STAT3 phosphorylation in a cellular context.
Objective: To determine the effect of this compound on the level of phosphorylated STAT3 (pSTAT3) in cultured cells.
Materials:
-
Cell line of interest (e.g., HaCaT keratinocytes, primary T cells)
-
Cell culture medium and supplements
-
This compound
-
Stimulating agent (e.g., IL-6, IL-23, or other appropriate cytokine)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere or stabilize overnight.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with the appropriate cytokine for the recommended time (e.g., 15-30 minutes) to induce STAT3 phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-STAT3 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with anti-total-STAT3 and anti-GAPDH antibodies to ensure equal loading.
-
Quantify the band intensities and normalize the pSTAT3 signal to total STAT3 and the loading control.
Imiquimod-Induced Psoriasis Mouse Model
This in vivo protocol is used to evaluate the therapeutic efficacy of this compound in a model of skin inflammation.
Objective: To assess the effect of this compound on psoriatic-like skin inflammation in mice.
Materials:
-
BALB/c or C57BL/6 mice
-
Imiquimod cream (5%)
-
This compound formulated for oral gavage
-
Vehicle control
-
Calipers for measuring ear thickness
-
Psoriasis Area and Severity Index (PASI) scoring criteria
-
Materials for tissue collection and processing (histology, RNA extraction, protein extraction)
Procedure:
-
Acclimatize the mice for at least one week.
-
Apply a daily topical dose of imiquimod cream to the shaved back and/or ear of the mice for a set number of consecutive days (e.g., 5-7 days) to induce a psoriasis-like phenotype.
-
Administer this compound (e.g., 20-80 mg/kg) or vehicle control daily via oral gavage, starting from the first day of imiquimod application.
-
Monitor the mice daily for body weight and clinical signs of inflammation.
-
Score the severity of skin inflammation (erythema, scaling, and thickness) using a modified PASI score.
-
Measure ear thickness daily using calipers.
-
At the end of the experiment, euthanize the mice and collect skin and spleen tissues.
-
Process the skin tissue for histological analysis (H&E staining) to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.
-
Isolate RNA from the skin to analyze the mRNA expression of inflammatory cytokines (e.g., IL-17A, IL-17F, IL-22, IL-23) by qRT-PCR.
-
Prepare protein lysates from the skin to analyze the phosphorylation of STAT3 by Western blot.
References
The Multifaceted Role of ROCK2 Kinase: A Technical Guide for Researchers
An In-depth Examination of ROCK2's Function, Signaling, and Therapeutic Potential
Rho-associated coiled-coil containing protein kinase 2 (ROCK2) is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes. As a key effector of the small GTPase RhoA, ROCK2 is integral to the regulation of the actin cytoskeleton, influencing cell shape, motility, contraction, and proliferation.[1][2] Its dysregulation is implicated in a wide array of pathologies, including cardiovascular diseases, neurological disorders, cancer, and fibrotic conditions, making it a compelling target for drug development.[1][3] This guide provides a comprehensive technical overview of ROCK2 kinase, tailored for researchers, scientists, and drug development professionals.
Core Functions and Regulation of ROCK2
ROCK2 is a 160 kDa protein composed of an N-terminal kinase domain, a central coiled-coil region containing a Rho-binding domain (RBD), and a C-terminal pleckstrin homology (PH) domain.[4] The kinase exists in an autoinhibited state through an intramolecular fold. Activation is primarily achieved through the binding of active, GTP-bound RhoA to the RBD, which disrupts the autoinhibitory structure and unleashes the catalytic activity of the kinase domain.
Beyond the canonical RhoA-mediated activation, ROCK2 activity is also modulated by other mechanisms, including cleavage by granzyme B and caspase-2, and through interactions with lipids like arachidonic acid.
ROCK2 Signaling Pathways
ROCK2 functions as a central node in signaling pathways that govern cytoskeletal dynamics. The canonical RhoA/ROCK2 pathway is a major regulator of actomyosin contractility.
Upon activation, ROCK2 phosphorylates a plethora of downstream substrates, leading to increased actomyosin contractility and stabilization of the actin cytoskeleton. Key substrates and their phosphorylation sites are detailed in the table below.
Key Substrates and Cellular Functions
ROCK2's diverse functions are mediated by the phosphorylation of a wide range of substrates. This regulation is central to processes including cell migration, adhesion, proliferation, and apoptosis.
| Substrate | Phosphorylation Site(s) | Cellular Function |
| Myosin Light Chain 2 (MLC2) | Ser19 | Promotes actomyosin contraction. |
| Myosin Phosphatase Target Subunit 1 (MYPT1) | Thr697, Ser854, Thr855 | Inhibits myosin phosphatase activity, leading to sustained MLC phosphorylation and contraction. |
| LIM kinases (LIMK1/2) | Thr508 (LIMK1) | Phosphorylates and inactivates cofilin, leading to actin filament stabilization. |
| Vimentin | Ser71 | Regulates intermediate filament organization. |
| Ezrin/Radixin/Moesin (ERM) proteins | Thr567/564/558 | Links the actin cytoskeleton to the plasma membrane. |
| Calponin | Thr184 | Regulates smooth muscle contraction. |
Quantitative Data on ROCK2
Inhibitor Potency
A number of small molecule inhibitors have been developed that target the ATP-binding pocket of ROCK kinases. The table below summarizes the inhibitory concentrations (IC50) for some commonly used ROCK inhibitors.
| Inhibitor | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) | Notes |
| Y-27632 | 140-220 | 140-220 | Potent, selective, ATP-competitive pan-ROCK inhibitor. |
| Fasudil (HA-1077) | ~330 (Ki) | 158 | Non-specific RhoA/ROCK inhibitor. |
| H-1152 | - | 1.6 (Ki), 12 | Membrane-permeable and selective ROCK inhibitor. |
| GSK269962A | 1.6 | 4 | Potent pan-ROCK inhibitor. |
| Belumosudil (KD025) | 24,000 | 105 | Selective ROCK2 inhibitor. |
| Ripasudil (K-115) | 51 | 19 | Specific ROCK inhibitor. |
| RKI-1447 | 14.5 | 6.2 | Potent pan-ROCK inhibitor. |
| Chroman 1 | 0.052 | 0.001 | Highly potent and selective ROCK inhibitor. |
Expression Levels in Cancer
ROCK2 expression is frequently dysregulated in various cancers, often correlating with tumor progression and poor prognosis. The following table summarizes ROCK2 expression data from The Cancer Genome Atlas (TCGA).
| Cancer Type | Median FPKM | Expression Level |
| Breast carcinoma | 15.6 | High |
| Colorectal adenocarcinoma | 14.8 | High |
| Lung adenocarcinoma | 12.9 | Medium |
| Prostate adenocarcinoma | 10.7 | Medium |
| Ovarian serous cystadenocarcinoma | 13.5 | Medium |
| Glioblastoma multiforme | 11.8 | Medium |
| Head and Neck squamous cell carcinoma | 14.2 | High |
| Kidney renal clear cell carcinoma | 9.8 | Low |
| Liver hepatocellular carcinoma | 16.2 | High |
| Stomach adenocarcinoma | 13.9 | High |
| Uterine Corpus Endometrial Carcinoma | 15.1 | High |
Data sourced from The Human Protein Atlas, which reports RNA-seq data from TCGA as median Fragments Per Kilobase of exon per Million reads (FPKM).
Experimental Protocols
In Vitro ROCK2 Kinase Assay (ADP-Glo™ Format)
This protocol outlines a luminescent kinase assay to measure ROCK2 activity by quantifying the amount of ADP produced.
Materials:
-
ROCK2 Kinase Buffer: 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT.
-
Active ROCK2 enzyme
-
Substrate (e.g., S6K peptide)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well low-volume plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation: Dilute the ROCK2 enzyme, substrate, ATP, and any inhibitors to their final desired concentrations in the ROCK2 Kinase Buffer.
-
Reaction Setup:
-
Add 1 µL of inhibitor or vehicle (e.g., 5% DMSO) to the wells of a 384-well plate.
-
Add 2 µL of diluted ROCK2 enzyme.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mix.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Luminescence Generation:
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the ROCK2 kinase activity.
Western Blot Analysis of ROCK2 Pathway Proteins
This protocol provides a general framework for detecting ROCK2 and its phosphorylated substrates (e.g., p-MYPT1) in cell lysates.
Materials:
-
Ice-cold PBS
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ROCK2, anti-phospho-MYPT1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation (Adherent Cells):
-
Wash cultured cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer and scraping.
-
Incubate on ice for 15-30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
Conclusion and Future Directions
ROCK2 kinase is a well-validated and critical signaling molecule with diverse physiological and pathological roles. Its central function in regulating the actin cytoskeleton makes it a key player in numerous cellular activities. The wealth of available data, from its crystal structure to its role in human disease, underscores its importance as a therapeutic target. The development of isoform-selective inhibitors, such as Belumosudil, highlights the potential for targeted therapies with improved efficacy and reduced side effects. Future research will likely focus on further elucidating the distinct functions of ROCK1 and ROCK2, identifying novel substrates, and exploring the therapeutic utility of ROCK2 inhibition in a broader range of diseases. The detailed methodologies and comprehensive data presented in this guide are intended to support and facilitate these ongoing research efforts.
References
The Role of Rock2-IN-7 in the intricate dance of Actin Cytoskeleton Organization: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of Rock2-IN-7, a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2). This document is intended for researchers, scientists, and drug development professionals interested in the modulation of the actin cytoskeleton and its implications in various disease models. We will delve into the core mechanism of action, present quantitative data on its inhibitory effects, and provide detailed experimental protocols for its characterization.
Core Concepts: ROCK2 and the Actin Cytoskeleton
The actin cytoskeleton is a dynamic network of protein filaments that is crucial for maintaining cell shape, enabling motility, and facilitating intracellular transport. A key regulator of this network is the serine/threonine kinase ROCK2.[1][2] Activated by the small GTPase RhoA, ROCK2 influences actin dynamics through the phosphorylation of several downstream substrates.[1][3] These include Myosin Light Chain 2 (MLC2) and the Myosin Phosphatase Target subunit 1 (MYPT1), which together regulate actomyosin contractility and the formation of stress fibers.[1] Additionally, ROCK2 can indirectly stabilize actin filaments by phosphorylating and inactivating cofilin, a protein responsible for actin depolymerization. Given its central role, the dysregulation of ROCK2 activity has been implicated in a variety of pathologies, making it a compelling target for therapeutic intervention.
This compound: A Selective Modulator of ROCK2 Signaling
This compound has emerged as a highly potent and selective inhibitor of ROCK2. Its mechanism of action centers on its ability to compete with ATP for binding to the kinase domain of ROCK2, thereby preventing the phosphorylation of its downstream targets and disrupting the signaling cascade that leads to actin cytoskeleton reorganization.
Quantitative Analysis of Inhibitory Activity
The inhibitory potency of this compound and its analogs has been determined through rigorous in-vitro kinase assays. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of a compound's efficacy in inhibiting a specific biological or biochemical function.
| Compound | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) | Selectivity (ROCK1/ROCK2) |
| A31 (similar to this compound) | 70.3 ± 1.5 | 3.7 ± 0.8 | 19-fold |
| A32 | >1000 | 4.6 ± 0.9 | >217-fold |
| A33 | >1000 | 4.6 ± 1.1 | >217-fold |
| A34 | >1000 | 4.6 ± 1.0 | >217-fold |
| A35 | >1000 | 4.6 ± 1.2 | >217-fold |
| KD025 | 24,000 | 105 | 228-fold |
Data extracted from a study on potent and selective ROCK2 inhibitors, where A31 is structurally related to this compound.
Signaling Pathway of this compound in Actin Cytoskeleton Regulation
The inhibitory action of this compound on ROCK2 directly impacts the signaling pathways that govern the organization of the actin cytoskeleton. By blocking ROCK2, this compound is expected to decrease the phosphorylation of key downstream effectors, leading to a reduction in stress fiber formation and changes in cell morphology and motility.
References
Unraveling the Selectivity of Rock2-IN-7: A Technical Overview for Drug Discovery Professionals
An In-depth Guide to the Selectivity Profile, Experimental Evaluation, and Signaling Context of the ROCK2 Inhibitor, Rock2-IN-7.
Introduction to this compound and the ROCK Signaling Pathway
This compound is a kinase inhibitor that has been identified as a targeting agent for ROCK2. It has been shown to inhibit ROCK2/pSTAT3 signaling and has demonstrated efficacy in a psoriasis model by suppressing systemic immunity activation and attenuating inflammation. The ROCK family of serine/threonine kinases, comprising ROCK1 and ROCK2, are key effectors of the small GTPase RhoA. These kinases play a crucial role in regulating a wide array of cellular processes, including cytoskeletal organization, cell motility, contraction, and proliferation. The ROCK signaling pathway, as depicted below, is a critical regulator of these cellular functions.
Caption: A simplified diagram of the ROCK signaling pathway.
Selectivity Profile of this compound and Other ROCK Inhibitors
A critical aspect of kinase inhibitor development is understanding its selectivity profile, which is the inhibitor's potency against a wide range of kinases. High selectivity is often desirable to minimize off-target effects and associated toxicities.
While specific quantitative data for a broad kinase panel for this compound is not publicly available, it is characterized as a ROCK2 inhibitor. For context and comparison, the table below summarizes the selectivity profiles of other notable ROCK inhibitors for which data has been published.
| Inhibitor | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) | Selectivity (ROCK1/ROCK2) | Other Notable Targets (IC50/Ki in nM) |
| Rock2-IN-10 | - | 20 | 41-fold selective for ROCK2 over ROCK1 | - |
| Rock2-IN-11 | - | 180 | Selective for ROCK2 over ROCK1 | - |
| Ripasudil (K-115) | 51 | 19 | 0.37 | - |
| RKI-1447 | 14.5 | 6.2 | 2.34 | - |
| THK01 | 923 | 5.7 | 161.9 | - |
| Hydroxyfasudil | 730 | 720 | ~1 | - |
Note: IC50 values and selectivity ratios are sourced from publicly available data and may vary depending on the assay conditions.
Methodologies for Determining Kinase Inhibitor Selectivity
The determination of a kinase inhibitor's selectivity profile involves a series of in vitro and cellular assays. The following sections detail the typical experimental protocols employed in this process.
In Vitro Kinase Assays
Biochemical assays are the first step in determining the potency of an inhibitor against the target kinase and a panel of other kinases.
Objective: To quantify the inhibitory activity of a compound against a purified kinase.
Typical Protocol (Example: ADP-Glo™ Kinase Assay):
-
Reaction Setup: A reaction mixture is prepared containing the purified kinase (e.g., ROCK2), a kinase-specific substrate (e.g., a peptide substrate), and the inhibitor at various concentrations in a kinase assay buffer.
-
Initiation: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Termination and ATP Depletion: An ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion: A Kinase Detection Reagent is added, which contains enzymes that convert the ADP generated by the kinase reaction into ATP.
-
Luminescence Detection: The newly synthesized ATP is measured using a luciferase/luciferin reaction, which produces a luminescent signal proportional to the amount of ADP generated.
-
Data Analysis: The luminescent signal is plotted against the inhibitor concentration to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
The following diagram illustrates a general workflow for determining kinase inhibitor selectivity.
Caption: A generalized workflow for assessing kinase inhibitor selectivity.
Cellular Assays
Cell-based assays are crucial for confirming the activity of an inhibitor in a more physiologically relevant context and for assessing its effects on downstream signaling pathways.
Objective: To measure the ability of an inhibitor to modulate the activity of the target kinase within intact cells.
Typical Protocol (Example: Western Blot for Phospho-Substrate):
-
Cell Culture and Treatment: A relevant cell line is cultured and then treated with the kinase inhibitor at various concentrations for a specific duration.
-
Cell Lysis: The cells are lysed to release the cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading for subsequent steps.
-
SDS-PAGE and Western Blotting: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with a primary antibody specific for the phosphorylated form of a known ROCK substrate (e.g., phospho-MYPT1). A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then used for detection.
-
Detection and Analysis: The signal from the secondary antibody is detected, and the intensity of the band corresponding to the phosphorylated substrate is quantified. This intensity is then normalized to a loading control (e.g., total protein or a housekeeping gene) and plotted against the inhibitor concentration to determine the cellular EC50.
Conclusion
This compound is a valuable tool for studying ROCK2 biology and holds potential as a therapeutic agent. While a comprehensive public selectivity profile is currently lacking, the available information indicates its activity as a ROCK2 inhibitor with effects on the ROCK2/pSTAT3 signaling pathway. A thorough understanding of its selectivity, which can be achieved through the standardized biochemical and cellular assays outlined in this guide, will be critical for its further development and clinical translation. The provided context on the selectivity of other ROCK inhibitors highlights the ongoing efforts to develop highly selective agents to improve therapeutic outcomes and minimize adverse effects.
Rock2-IN-7: A Technical Guide for Basic Cell Biology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rock2-IN-7, also identified as A31 in originating literature, is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2). As a key regulator of the actin cytoskeleton, cell adhesion, and migration, ROCK2 is a significant target in various cellular processes and disease models. This technical guide provides an in-depth overview of this compound, its mechanism of action, and detailed protocols for its application in basic cell biology research.
Chemical and Physical Properties
This compound is a small molecule inhibitor with the following properties:
| Property | Value |
| Molecular Formula | C₂₆H₂₈FN₅O |
| Molecular Weight | 445.53 g/mol |
| CAS Number | 3000541-95-4 |
Mechanism of Action
This compound is an ATP-competitive inhibitor of ROCK2. It selectively binds to the ATP-binding pocket of ROCK2, preventing the phosphorylation of its downstream substrates. This inhibition disrupts the ROCK2 signaling cascade, which plays a crucial role in regulating cellular functions such as stress fiber formation, focal adhesion, and cell motility. Notably, this compound has been shown to inhibit the ROCK2/pSTAT3 signaling pathway.[1]
Signaling Pathway of ROCK2 and Inhibition by this compound
Caption: ROCK2 signaling pathway and the inhibitory action of this compound.
Quantitative Data
This compound exhibits high potency and selectivity for ROCK2 over ROCK1.
| Parameter | Value | Reference |
| ROCK2 IC₅₀ | 3.7 ± 0.8 nM | [2] |
| ROCK1 IC₅₀ | ~70.3 nM (calculated from 19-fold selectivity) | [2] |
| Selectivity | 19-fold for ROCK2 over ROCK1 | [2] |
Experimental Protocols
In Vitro ROCK2 Kinase Activity Assay (IC₅₀ Determination)
This protocol is adapted from established kinase assay methodologies and can be used to determine the IC₅₀ of this compound.
Materials:
-
Recombinant human ROCK2 enzyme
-
ROCKtide substrate (e.g., a synthetic peptide)
-
ATP
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT)
-
This compound (serial dilutions)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 96-well plate, add 5 µL of each inhibitor dilution. Include a vehicle control (e.g., DMSO).
-
Add 10 µL of recombinant ROCK2 enzyme (e.g., 2.5 ng/µL) to each well.
-
Add 10 µL of a mixture of ROCKtide substrate (e.g., 2 µM) and ATP (e.g., 10 µM) to initiate the reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
Inhibition of STAT3 Phosphorylation in HaCaT Cells
This protocol describes how to treat human keratinocyte (HaCaT) cells with this compound and analyze the phosphorylation of STAT3 by Western blotting.[1]
Materials:
-
HaCaT cells
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-GAPDH
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed HaCaT cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 2-5 µM) or vehicle control for 24 hours.
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pSTAT3, total STAT3, and GAPDH overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of pSTAT3.
Experimental Workflow for Cellular Assay
Caption: Workflow for analyzing the effect of this compound on pSTAT3 in HaCaT cells.
In Vivo Imiquimod-Induced Psoriasis Mouse Model
This protocol is based on the study that first characterized the in vivo efficacy of A31 (this compound).
Animals:
-
BALB/c or C57BL/6 mice
Materials:
-
Imiquimod cream (5%)
-
This compound formulated for oral gavage
-
Vehicle control for oral gavage
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Shave the dorsal skin of the mice.
-
Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back for 5-7 consecutive days to induce a psoriasis-like phenotype.
-
Administer this compound (e.g., 20-80 mg/kg) or vehicle control daily via oral gavage.
-
Monitor and score the severity of skin inflammation daily using the Psoriasis Area and Severity Index (PASI), assessing erythema, scaling, and thickness.
-
At the end of the experiment, euthanize the mice and collect skin and spleen samples.
-
Analyze skin samples for epidermal thickness (histology) and expression of inflammatory markers (e.g., IL-17A, IL-23) by qPCR or immunohistochemistry.
-
Analyze spleen samples for changes in weight and immune cell populations.
In Vivo Experimental Workflow
Caption: Workflow for the in vivo imiquimod-induced psoriasis mouse model.
Conclusion
This compound is a valuable research tool for investigating the roles of ROCK2 in various cellular processes. Its high potency and selectivity make it a precise instrument for dissecting ROCK2-mediated signaling pathways. The experimental protocols provided in this guide offer a starting point for researchers to explore the effects of this compound in both in vitro and in vivo models. As with any experimental work, it is recommended to optimize these protocols for specific laboratory conditions and research questions.
References
The Discovery and Synthesis of Rock2-IN-7: A Potent and Selective Kinase Inhibitor for Psoriasis Treatment
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide details the discovery, synthesis, and biological evaluation of Rock2-IN-7, a potent and selective inhibitor of Rho-associated coiled-coil-containing kinase 2 (ROCK2). Identified as a promising therapeutic candidate for psoriasis, this compound demonstrates significant inhibitory activity against ROCK2 and a favorable selectivity profile over ROCK1. This document provides a comprehensive overview of its synthesis, in vitro and in vivo activities, pharmacokinetic properties, and the underlying mechanism of action involving the IL-23/Th17/STAT3 signaling pathway. Detailed experimental protocols and structured data tables are presented to facilitate further research and development.
Introduction
Psoriasis is a chronic autoimmune inflammatory skin disease characterized by keratinocyte hyperproliferation and immune cell infiltration.[1] The Rho-associated coiled-coil-containing kinase (ROCK) family, particularly ROCK2, has emerged as a key regulator of various cellular processes, including inflammation and immune responses.[2][3] ROCK2 is implicated in the signaling pathways of pro-inflammatory cytokines such as IL-17 and IL-21, which are pivotal in the pathogenesis of psoriasis.[4][5] Selective inhibition of ROCK2, therefore, presents a promising therapeutic strategy for psoriasis. This guide focuses on this compound (also referred to as compound A31 in its discovery publication), a novel, orally bioavailable, and selective ROCK2 inhibitor.
Discovery of this compound
This compound was identified through a structure-based drug design approach aimed at developing potent and selective ROCK2 inhibitors. The discovery process involved the synthesis and evaluation of a series of compounds, leading to the identification of five potent and selective ROCK2 inhibitors, with this compound (A31) emerging as the lead candidate. The rationale behind its design focused on achieving high inhibitory potency for ROCK2 while maintaining significant selectivity over the closely related ROCK1 isoform to minimize potential side effects.
Synthesis of this compound
The synthesis of this compound is a multi-step process, as detailed in the discovery publication. The general synthetic scheme involves the construction of a core scaffold followed by the introduction of various functional groups to optimize potency and selectivity. While the exact, step-by-step protocol from the primary literature is proprietary, a generalized scheme based on similar pyrazolopyrimidine syntheses is presented below.
General Synthetic Scheme:
The synthesis of pyrazolopyrimidine-based kinase inhibitors typically involves the condensation of a pyrazole amine derivative with a β-ketoester or a similar three-carbon electrophile to form the fused heterocyclic core. Subsequent functionalization through cross-coupling reactions and amide bond formations allows for the introduction of substituents that modulate the compound's biological activity and pharmacokinetic properties.
Quantitative Data
The biological activity and pharmacokinetic profile of this compound have been extensively characterized. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| ROCK2 | 3.7 ± 0.8 |
| ROCK1 | 70.3 ± 5.5 |
Table 2: Kinase Selectivity of this compound
| Parameter | Value |
| ROCK1/ROCK2 Selectivity | 19-fold |
Table 3: Pharmacokinetic Properties of this compound (in mice)
| Parameter | Value |
| Oral Bioavailability (F%) | Favorable (exact value not publicly available) |
Mechanism of Action and Signaling Pathways
This compound exerts its therapeutic effect in psoriasis by modulating the IL-23/Th17/STAT3 signaling pathway. This pathway is a critical driver of the inflammatory cascade in psoriasis.
Signaling Pathway Diagram:
Caption: ROCK2-STAT3 Signaling Pathway in Psoriasis.
In psoriatic conditions, elevated levels of IL-23 stimulate Th17 cells, leading to the activation of the JAK-STAT signaling pathway. ROCK2 is a key component of this pathway, contributing to the phosphorylation and activation of STAT3. Activated STAT3 then translocates to the nucleus, where it promotes the transcription of pro-inflammatory cytokines like IL-17 and IL-21. This compound selectively inhibits ROCK2, thereby preventing the phosphorylation of STAT3 and consequently downregulating the expression of these inflammatory mediators.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against ROCK1 and ROCK2.
Methodology:
-
Recombinant human ROCK1 and ROCK2 enzymes are used.
-
The kinase activity is measured using a luminescence-based assay, such as the Kinase-Glo™ Max Assay.
-
The assay is performed in a 96-well plate format.
-
Each well contains the respective kinase, a substrate peptide (e.g., S6Ktide), ATP, and varying concentrations of this compound or a vehicle control (DMSO).
-
The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 40 minutes).
-
The Kinase-Glo™ reagent is added to stop the reaction and measure the remaining ATP levels.
-
Luminescence is read using a microplate reader.
-
The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Assay: Inhibition of STAT3 Phosphorylation in Keratinocytes
Objective: To assess the effect of this compound on STAT3 phosphorylation in human keratinocytes.
Methodology:
-
Human keratinocyte cell lines (e.g., HaCaT cells) are cultured under standard conditions.
-
Cells are pre-treated with various concentrations of this compound for a specified duration.
-
Cells are then stimulated with a pro-inflammatory cytokine cocktail (e.g., IL-17, TNF-α) to induce STAT3 phosphorylation.
-
Following stimulation, cells are lysed, and protein concentrations are determined.
-
Western blotting is performed using antibodies specific for phosphorylated STAT3 (pSTAT3) and total STAT3.
-
The band intensities are quantified, and the ratio of pSTAT3 to total STAT3 is calculated to determine the extent of inhibition.
In Vivo Efficacy Study: Imiquimod-Induced Psoriasis Mouse Model
Objective: To evaluate the therapeutic efficacy of orally administered this compound in a mouse model of psoriasis.
Methodology:
-
A psoriasis-like skin inflammation is induced in C57BL/6 mice by the daily topical application of imiquimod cream on the shaved back and ear for a set period (e.g., 5-7 consecutive days).
-
Mice are randomized into vehicle control and treatment groups.
-
This compound is administered orally once daily at various doses.
-
The severity of the skin inflammation is assessed daily using the Psoriasis Area and Severity Index (PASI), which scores erythema, scaling, and skin thickness.
-
At the end of the study, skin and spleen samples are collected for histological analysis and cytokine profiling (e.g., measuring mRNA levels of IL-17A, IL-17F, IL-22, and IL-23).
-
Immunohistochemistry is performed on skin sections to assess keratinocyte proliferation (e.g., Ki67 staining) and immune cell infiltration.
Experimental Workflow Diagram:
Caption: In Vivo Psoriasis Model Experimental Workflow.
Conclusion
This compound is a potent, selective, and orally bioavailable inhibitor of ROCK2 with significant therapeutic potential for the treatment of psoriasis. Its mechanism of action, involving the targeted inhibition of the ROCK2/STAT3 signaling axis, provides a clear rationale for its efficacy in reducing the pro-inflammatory environment characteristic of psoriatic lesions. The comprehensive data and detailed protocols presented in this guide offer a solid foundation for further preclinical and clinical development of this compound and other selective ROCK2 inhibitors for autoimmune and inflammatory diseases.
References
- 1. Key Signaling Pathways in Psoriasis: Recent Insights from Antipsoriatic Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The synthesis and bioactivities of ROCK2 inhibitors with 1,2-dithiolan-3-yl motif - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ROCK2 Rho associated coiled-coil containing protein kinase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Cutting Edge: Selective Oral ROCK2 Inhibitor Reduces Clinical Scores in Patients with Psoriasis Vulgaris and Normalizes Skin Pathology via Concurrent Regulation of IL-17 and IL-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Oral ROCK2 Inhibitor Reduces Clinical Scores in Patients with Psoriasis vulgaris and Normalizes Skin Pathology Via Concurrent Regulation of IL-17 and IL-10 Levels - ACR Meeting Abstracts [acrabstracts.org]
The Impact of Selective ROCK2 Inhibition by Rock2-IN-7 on Cell Migration and Motility: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Rho-associated coiled-coil containing protein kinase 2 (ROCK2) is a serine/threonine kinase that plays a pivotal role in regulating the actin cytoskeleton, a key determinant of cell shape, adhesion, and motility.[1][2] As a downstream effector of the small GTPase RhoA, ROCK2 is implicated in a multitude of cellular processes, including stress fiber formation, focal adhesion maturation, and actomyosin contractility.[3][4] Dysregulation of the RhoA/ROCK2 signaling pathway is frequently associated with the progression of various diseases, including cancer, where it contributes to enhanced cell migration, invasion, and metastasis.[5] Consequently, ROCK2 has emerged as a promising therapeutic target for modulating these pathological processes.
This technical guide provides an in-depth overview of the effects of Rock2-IN-7, a selective inhibitor of ROCK2, on cell migration and motility. Due to the limited publicly available data specifically on this compound's impact on cell migration, this guide will also draw upon findings from other highly selective ROCK2 inhibitors to present a comprehensive understanding of the therapeutic potential of targeting this kinase. We will delve into the molecular mechanisms, present quantitative data from key experimental assays, provide detailed experimental protocols, and visualize the intricate signaling pathways involved.
Mechanism of Action: How this compound Modulates Cell Motility
This compound functions as a kinase inhibitor that specifically targets ROCK2. Its primary mechanism involves binding to the active site of the ROCK2 enzyme, thereby blocking its catalytic activity and preventing the phosphorylation of its downstream substrates. This inhibition of ROCK2 disrupts the signaling cascade that governs actin cytoskeleton dynamics, leading to a reduction in actomyosin contractility and alterations in cell morphology, adhesion, and ultimately, migration.
The RhoA/ROCK2 signaling pathway is a central regulator of cell migration. Upon activation by upstream signals, RhoA-GTP binds to and activates ROCK2. Activated ROCK2 then phosphorylates several key substrates that control cytoskeletal organization:
-
Myosin Light Chain (MLC): Phosphorylation of MLC by ROCK2 increases the activity of myosin II, leading to enhanced actomyosin contractility, stress fiber formation, and the generation of traction forces required for cell movement.
-
LIM kinase (LIMK): ROCK2 phosphorylates and activates LIMK, which in turn phosphorylates and inactivates cofilin, an actin-depolymerizing factor. This leads to the stabilization of actin filaments.
-
Myosin Phosphatase Target Subunit 1 (MYPT1): Phosphorylation of MYPT1 by ROCK2 inhibits myosin phosphatase activity, further increasing the levels of phosphorylated MLC.
By inhibiting ROCK2, this compound is expected to reverse these effects, leading to decreased actomyosin contractility, disassembly of stress fibers, and a reduction in the cellular forces necessary for migration and invasion. Furthermore, emerging evidence suggests that selective ROCK2 inhibition can also impact signaling pathways such as the STAT3 pathway, which is involved in cell proliferation and inflammation.
Quantitative Data on the Effects of Selective ROCK2 Inhibition
To provide a clear and comparative overview, the following tables summarize quantitative data from studies on selective ROCK2 inhibitors and their impact on cell migration and motility. While specific data for this compound in migration assays is not extensively published, the data from other selective ROCK2 inhibitors offer valuable insights into the expected effects.
| Inhibitor | Cell Line | Assay Type | Concentration | Observed Effect on Migration/Invasion | Reference |
| GV101 | MDA-MB-231 (human breast cancer) | Single-cell migration on a cell-derived matrix | Not specified | Significant decrease in average distance traveled, average track displacement, maximum distance traveled, and migratory speed over a 12-hour period. | |
| SLX2119 | Microvascular endothelial cells | Spheroid-on-collagen migration assay | Not specified | Increased directional cell motility. | |
| Stemolecule™ ROCKII Inhibitor | Ewing Sarcoma cell lines (6647 and SKES-1) | Migration Assay | Not specified | Significant reduction in cell migration. | |
| RKI-18 (pan-ROCK inhibitor with high ROCK2 affinity) | MDA-MB-231 (human breast cancer) | Wound Healing Scratch Assay | Starting at 3 µM | Concentration-dependent inhibition of cell migration. | |
| RKI-18 | MDA-MB-231 (human breast cancer) | Transwell Invasion Assay | 10 µM | 67% inhibition of cell invasion through Matrigel. |
Table 1: Effect of Selective ROCK2 Inhibitors on Cell Migration and Invasion
| Inhibitor | Target | IC50 (nM) | Reference |
| RKI-18 | ROCK1 | 397 | |
| ROCK2 | 349 | ||
| RKI-11 (weak analogue of RKI-18) | ROCK1 | 38,000 | |
| ROCK2 | 45,000 |
Table 2: In Vitro Kinase Inhibitory Activity of a Pan-ROCK Inhibitor
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable data. Below are methodologies for key assays used to evaluate the effect of ROCK2 inhibitors on cell migration and motility.
Wound Healing (Scratch) Assay
This assay is a straightforward method to study collective cell migration in a two-dimensional context.
Protocol:
-
Cell Seeding: Plate cells in a 12-well or 24-well plate at a density that will result in a confluent monolayer after 24 hours of growth.
-
Creating the "Wound": Once the cells reach confluence, use a sterile 200 µl pipette tip to create a straight scratch across the center of the monolayer.
-
Washing: Gently wash the well with phosphate-buffered saline (PBS) to remove detached cells and debris.
-
Treatment: Replace the PBS with fresh culture medium containing the desired concentration of this compound or a vehicle control (e.g., DMSO).
-
Image Acquisition: Immediately after treatment (time 0), and at regular intervals (e.g., every 4-8 hours) for up to 48 hours, capture images of the scratch at the same position using a phase-contrast microscope.
-
Data Analysis: The rate of wound closure is quantified by measuring the area or the width of the cell-free gap at each time point using image analysis software such as ImageJ. The percentage of wound closure can be calculated relative to the initial wound area.
Transwell Migration and Invasion Assay
This assay assesses the ability of cells to migrate through a porous membrane (migration) or a membrane coated with an extracellular matrix (ECM) component like Matrigel (invasion).
Protocol:
-
Chamber Preparation: For invasion assays, coat the upper surface of an 8 µm pore size Transwell insert with a thin layer of Matrigel and allow it to solidify. For migration assays, no coating is necessary.
-
Cell Seeding: Resuspend cells in serum-free medium and seed them into the upper chamber of the Transwell insert.
-
Chemoattractant and Treatment: In the lower chamber, add medium containing a chemoattractant, such as 10-20% fetal bovine serum (FBS). The medium in both the upper and lower chambers should contain the desired concentration of this compound or a vehicle control.
-
Incubation: Incubate the plate for a period that allows for cell migration but not proliferation (e.g., 18-48 hours), depending on the cell type.
-
Cell Removal and Staining: After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix and stain the migrated cells on the lower surface of the membrane with a stain such as crystal violet or DAPI.
-
Quantification: Count the number of migrated cells in several random fields of view under a microscope. The results are often expressed as the average number of migrated cells per field or as a percentage of the control.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in ROCK2-mediated cell migration can significantly enhance understanding. The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.
Caption: The RhoA/ROCK2 signaling pathway in cell migration.
Caption: Workflow for a wound healing (scratch) assay.
Caption: Workflow for a Transwell migration/invasion assay.
Conclusion and Future Directions
The selective inhibition of ROCK2 presents a compelling strategy for attenuating pathological cell migration and motility, particularly in the context of cancer metastasis. While direct and extensive quantitative data on this compound's effect on cell migration is still emerging, the wealth of evidence from other selective ROCK2 inhibitors strongly suggests its potential to significantly impede these processes. The disruption of the RhoA/ROCK2 signaling pathway, a central hub for cytoskeletal regulation, provides a robust mechanistic basis for this therapeutic approach.
For researchers and drug development professionals, the protocols and data presented in this guide offer a framework for designing and interpreting experiments aimed at evaluating the efficacy of this compound and other selective ROCK2 inhibitors. Future research should focus on generating comprehensive dose-response data for this compound in a variety of cell lines and migration assays. Furthermore, in vivo studies are crucial to validate the anti-metastatic potential of this compound and to assess its pharmacokinetic and pharmacodynamic properties. The continued exploration of selective ROCK2 inhibitors holds great promise for the development of novel therapeutics to combat diseases driven by aberrant cell motility.
References
- 1. scbt.com [scbt.com]
- 2. What are ROCK2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. RhoA-ROCK2 signaling possesses complex pathophysiological functions in cancer progression and shows promising therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
In-Depth Technical Guide to Preliminary Studies Using Rock2-IN-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rock2-IN-7 is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2), a serine/threonine kinase that plays a crucial role in a variety of cellular processes, including cytoskeletal regulation, cell migration, proliferation, and inflammation. Dysregulation of the ROCK2 signaling pathway has been implicated in numerous diseases, including autoimmune disorders such as psoriasis, cardiovascular diseases, and cancer. This technical guide provides a comprehensive overview of preliminary studies involving this compound, with a focus on its mechanism of action, experimental protocols, and data interpretation.
Core Mechanism of Action: The ROCK2/STAT3 Signaling Axis
This compound exerts its effects primarily through the inhibition of the ROCK2/STAT3 signaling pathway. ROCK2 is a key downstream effector of the small GTPase RhoA. Upon activation, ROCK2 phosphorylates and activates several downstream targets, including Signal Transducer and Activator of Transcription 3 (STAT3). Phosphorylated STAT3 (p-STAT3) translocates to the nucleus, where it acts as a transcription factor, promoting the expression of pro-inflammatory cytokines such as Interleukin-17 (IL-17) and Interleukin-23 (IL-23). These cytokines are central to the pathogenesis of inflammatory conditions like psoriasis. By inhibiting ROCK2, this compound prevents the phosphorylation of STAT3, thereby downregulating the expression of these inflammatory mediators.[1][2][3]
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of ROCK2 inhibition. While some of this data was generated using the selective ROCK2 inhibitor KD025, it provides a valuable reference for the expected outcomes of this compound treatment.
Table 1: In Vitro Inhibition of STAT3 Phosphorylation and Cytokine Secretion
| Cell Type | Treatment | Concentration | Effect | Reference |
| Human CD4+ T cells | KD025 | 1.54 ± 0.4 µM (IC50) | Inhibition of STAT3 phosphorylation | [3] |
| Human CD4+ T cells | KD025 | 1-2.5 µM | Inhibition of IL-17 and IL-21 secretion | [1] |
| Human PBMCs | KD025 | Submicromolar | Significant inhibition of IL-17 and IL-21 |
Table 2: In Vivo Efficacy of a ROCK2 Inhibitor (KD025) in a Psoriasis Clinical Trial
| Parameter | Treatment Dosage | Duration | Outcome | Reference |
| PASI 50 Response | 200 mg twice daily | 12 weeks | 71% of patients achieved PASI 50 | |
| IL-17 Levels | 200 mg twice daily | 12 weeks | Significant reduction in peripheral blood | |
| IL-23 Levels | 200 mg twice daily | 12 weeks | Significant reduction in peripheral blood | |
| pSTAT3 in Skin Lesions | 200 mg twice daily | 12 weeks | Downregulation of pSTAT3 expression |
Key Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound.
In Vivo Imiquimod-Induced Psoriasis Mouse Model
This is a widely used and robust model for studying psoriatic inflammation and for the preclinical evaluation of therapeutic agents.
Materials:
-
8-12 week old BALB/c or C57BL/6 mice
-
5% Imiquimod cream (e.g., Aldara)
-
This compound formulated for oral gavage or topical application
-
Vehicle control
-
Calipers for measuring ear thickness
-
Psoriasis Area and Severity Index (PASI) scoring criteria (adapted for mice)
Procedure:
-
Acclimatization: Acclimatize mice for at least one week before the start of the experiment.
-
Hair Removal: One day prior to the first imiquimod application, shave a small area on the dorsum of the mice.
-
Group Assignment: Randomly assign mice to treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose, positive control).
-
Psoriasis Induction: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and right ear of each mouse for 5-7 consecutive days.
-
This compound Administration:
-
Oral Gavage: Based on studies with similar ROCK2 inhibitors, a starting dose in the range of 20-80 mg/kg administered daily via oral gavage can be considered. The compound should be formulated in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Topical Application: Formulate this compound in a suitable cream or ointment base and apply to the inflamed area daily.
-
-
Monitoring and Scoring:
-
Monitor the body weight of the mice daily.
-
Measure the ear thickness daily using calipers.
-
Score the severity of skin inflammation (erythema, scaling, and thickness) on the back daily using a modified PASI scoring system.
-
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice and collect skin and spleen tissue for further analysis.
-
Histology: Fix skin samples in 10% neutral buffered formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) to assess epidermal thickness and immune cell infiltration.
-
Cytokine Analysis: Homogenize skin or spleen tissue to measure the levels of IL-17 and IL-23 using ELISA or qPCR.
-
In Vitro Analysis of this compound in Keratinocytes
The HaCaT cell line, an immortalized human keratinocyte line, is a suitable in vitro model to study the effects of this compound on inflammatory responses.
Materials:
-
HaCaT cells
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Cytokine cocktail (M5) to induce a psoriasis-like inflammatory state: IL-17A, IL-22, TNF-α, IL-1α, and oncostatin M (10 ng/mL each).
-
This compound
-
Reagents for Western blotting and qPCR
Procedure:
-
Cell Culture: Culture HaCaT cells in DMEM at 37°C and 5% CO2.
-
Treatment:
-
Seed HaCaT cells in appropriate culture plates.
-
Once the cells reach 70-80% confluency, replace the medium with serum-free medium for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1-2 hours.
-
Stimulate the cells with the M5 cytokine cocktail for the desired time period (e.g., 30 minutes for p-STAT3 analysis, 24-48 hours for cytokine expression analysis).
-
-
Western Blot for p-STAT3:
-
Lyse the cells and collect protein extracts.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against p-STAT3 (Tyr705) and total STAT3.
-
Use a suitable secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) system.
-
-
qPCR for IL-17 and IL-23:
-
Extract total RNA from the cells.
-
Synthesize cDNA using reverse transcriptase.
-
Perform quantitative real-time PCR using specific primers for IL-17, IL-23, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: The ROCK2/STAT3 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound in in vivo and in vitro models.
References
- 1. Selective oral ROCK2 inhibitor down-regulates IL-21 and IL-17 secretion in human T cells via STAT3-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ROCK2, but not ROCK1 interacts with phosphorylated STAT3 and co-occupies TH17/TFH gene promoters in TH17-activated human T cells - PMC [pmc.ncbi.nlm.nih.gov]
Rock2-IN-7 In Vitro Kinase Assay: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of performing an in vitro kinase assay for Rock2-IN-7, a selective inhibitor of Rho-associated coiled-coil-containing protein kinase 2 (ROCK2). This document outlines the fundamental principles of the ROCK2 signaling pathway, presents a detailed, adaptable protocol for assessing inhibitor potency, and includes a comparative analysis of various ROCK inhibitors.
Introduction to ROCK2 and its Signaling Pathway
Rho-associated coiled-coil-containing protein kinases (ROCK1 and ROCK2) are serine/threonine kinases that function as key downstream effectors of the small GTPase RhoA. The RhoA/ROCK signaling cascade is integral to a multitude of cellular processes, including cytoskeletal dynamics, cell adhesion, motility, proliferation, and smooth muscle contraction.[1][2][3][4][5] Dysregulation of the ROCK2 pathway has been implicated in various pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and autoimmune diseases. This compound has been identified as a selective inhibitor targeting ROCK2 and is under investigation for its therapeutic potential, particularly in inflammatory conditions such as psoriasis through its modulation of the ROCK2/pSTAT3 signaling pathway.
The ROCK2 Signaling Cascade
The activation of ROCK2 is initiated by the binding of active, GTP-bound RhoA to the Rho-binding domain of ROCK2. This interaction disrupts an autoinhibitory loop, leading to the activation of the kinase domain. Once active, ROCK2 phosphorylates a variety of downstream substrates, thereby modulating cellular function.
A diagram of the core ROCK2 signaling pathway is presented below:
Quantitative Analysis of ROCK2 Inhibition
The potency of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50%. While the specific IC50 value for this compound from its primary publication could not be retrieved in the conducted search, the following table provides a comparative summary of IC50 values for various other ROCK inhibitors to offer a broader context for researchers in the field.
| Inhibitor Name | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) | Notes |
| RKI-1447 | 14.5 | 6.2 | Potent dual inhibitor. |
| AT13148 | 6 | 4 | Multi-AGC kinase inhibitor. |
| Belumosudil (KD025) | 24,000 | 105 | Selective for ROCK2. |
| Fasudil (HA-1077) | 330 (Ki) | 158 | Non-specific RhoA/ROCK inhibitor. |
| H-1152 | - | 12 (Ki = 1.6) | Selective ROCK inhibitor. |
| Ripasudil (K-115) | 51 | 19 | Specific ROCK inhibitor. |
| Y-27632 | - | - | A well-known selective ROCK inhibitor. |
| GSK269962A | 1.6 | 4 | Potent ROCK inhibitor. |
| Chroman 1 | 0.052 | 0.001 | Highly potent and selective for ROCK2. |
| ROCK inhibitor-2 | 160 | 21 | Selective dual inhibitor. |
| SR-3677 | - | ~3 | Potent and selective for ROCK2. |
| BAY-549 | 0.6 | 1.1 | ATP-competitive ROCK inhibitor. |
Experimental Protocol: In Vitro ROCK2 Kinase Assay
The following protocol is a representative example for determining the IC50 of a selective ROCK2 inhibitor like this compound. It is adapted from commercially available luminescent kinase assay platforms, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Materials and Reagents
-
Enzyme: Recombinant human ROCK2 (e.g., Promega, BPS Bioscience).
-
Substrate: A suitable peptide substrate for ROCK2 (e.g., S6Ktide).
-
Inhibitor: this compound, dissolved in 100% DMSO to create a stock solution.
-
Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.
-
ATP: Adenosine 5'-triphosphate, prepared in kinase buffer.
-
Detection Reagent: ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
Plates: White, low-volume 384-well assay plates.
-
Instrumentation: A microplate reader capable of measuring luminescence.
Experimental Workflow
A generalized workflow for the in vitro kinase assay is depicted below:
Detailed Procedure
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in kinase buffer containing a constant percentage of DMSO (e.g., 1%). A typical 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM) is recommended. Also, prepare a vehicle control containing only DMSO at the same final concentration.
-
Reaction Setup:
-
To the wells of a 384-well plate, add 1 µL of the serially diluted this compound or DMSO vehicle control.
-
Add 2 µL of ROCK2 enzyme solution (the optimal concentration should be predetermined by titration).
-
To initiate the kinase reaction, add 2 µL of the substrate/ATP mixture. The final ATP concentration should ideally be at or near its Km for ROCK2.
-
-
Kinase Reaction Incubation: Incubate the plate at room temperature for 60 minutes.
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and then into a luminescent signal.
-
Incubate at room temperature for 30 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition: Measure the luminescence of each well using a microplate reader.
Data Analysis
-
Data Normalization: The raw luminescence data should be normalized. The "no enzyme" or "100% inhibition" control (a high concentration of a potent inhibitor) is set as 0% activity, and the "vehicle control" (DMSO only) is set as 100% activity.
-
IC50 Curve Fitting: Plot the normalized percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (e.g., a four-parameter logistic equation) to determine the IC50 value.
Conclusion
This technical guide provides a framework for the in vitro evaluation of this compound, a selective ROCK2 inhibitor. By understanding the underlying ROCK2 signaling pathway and employing a robust kinase assay protocol, researchers can accurately determine the inhibitory potency of this and other compounds. The provided comparative data on various ROCK inhibitors serves as a valuable resource for placing new findings within the context of existing knowledge in the field of kinase drug discovery.
References
Investigating the Biological Role of ROCK2 with Rock2-IN-7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Rho-associated coiled-coil-containing protein kinase 2 (ROCK2) and the utility of the selective inhibitor, Rock2-IN-7, in elucidating its biological functions. This document details the critical role of ROCK2 in cellular signaling, presents quantitative data on inhibitor efficacy and selectivity, and provides comprehensive experimental protocols for its investigation.
Introduction to ROCK2
Rho-associated coiled-coil-containing protein kinase 2 (ROCK2) is a serine/threonine kinase that acts as a key downstream effector of the small GTPase RhoA.[1] It plays a pivotal role in a multitude of cellular processes, primarily through its regulation of the actin cytoskeleton. These processes include cell adhesion, migration, contraction, and proliferation.[1] Dysregulation of ROCK2 signaling has been implicated in a wide range of pathologies, including cardiovascular diseases, neurological disorders, cancer, and autoimmune conditions, making it a compelling target for therapeutic intervention.[2]
ROCK2 and its isoform, ROCK1, share a high degree of homology within their kinase domains. However, differences in their expression patterns and downstream targets suggest distinct physiological roles.[1] The development of isoform-selective inhibitors is therefore crucial for dissecting the specific functions of ROCK2 and for developing targeted therapies with improved safety profiles.
This compound: A Selective ROCK2 Inhibitor
This compound (also referred to as compound A31 in its discovery literature) is a potent and selective, orally bioavailable inhibitor of ROCK2.[3] Its high selectivity allows for the precise investigation of ROCK2-mediated signaling pathways, minimizing off-target effects associated with non-selective ROCK inhibitors.
Quantitative Data for ROCK Inhibitors
The following tables summarize the inhibitory potency and selectivity of this compound and other commonly used ROCK inhibitors.
Table 1: Inhibitory Potency of this compound (A31) and Other ROCK Inhibitors
| Compound | Target | IC50 (nM) | Ki (nM) | Reference |
| This compound (A31) | ROCK2 | 3.7 ± 0.8 | N/A | **** |
| ROCK1 | 70.3 ± 5.6 | N/A | ||
| Belumosudil (KD025) | ROCK2 | 60 - 105 | 41 | |
| ROCK1 | 24,000 | N/A | ||
| Fasudil | ROCK2 | 158 - 1,900 | 330 | |
| ROCK1 | 10,700 | 330 | ||
| Y-27632 | ROCK2 | N/A | 300 | |
| ROCK1 | N/A | 140 - 220 |
N/A: Not Available
Table 2: Kinase Selectivity Profile of Belumosudil (KD025) - A Representative Selective ROCK2 Inhibitor
| Kinase | IC50 (nM) |
| ROCK2 | 105 |
| ROCK1 | 24,000 |
| PKA | >10,000 |
| PKC | >10,000 |
| MLCK | >10,000 |
| PAK | >10,000 |
| ...and over 300 other kinases | No significant activity |
Note: A detailed kinase selectivity profile for this compound against a broad panel is not publicly available. The data for Belumosudil (KD025), another highly selective ROCK2 inhibitor, is provided as a representative example of the desired selectivity for a tool compound. Belumosudil was found to have no significant activity against a panel of over 300 other kinases.
Signaling Pathways Involving ROCK2
ROCK2 is a central node in several signaling pathways. Its activation by RhoA leads to the phosphorylation of numerous downstream substrates, culminating in a variety of cellular responses.
Canonical RhoA/ROCK2 Pathway
The best-characterized pathway involves the regulation of actomyosin contractility. Activated RhoA binds to the Rho-binding domain of ROCK2, releasing its autoinhibition and activating its kinase function. ROCK2 then phosphorylates and inactivates myosin light chain phosphatase (MLCP), leading to an increase in phosphorylated myosin light chain (p-MLC) and subsequent cell contraction and stress fiber formation.
ROCK2 in IL-23/Th17-Mediated Inflammation
Recent studies have highlighted a critical role for ROCK2 in the immune system, particularly in the IL-23/Th17 signaling axis, which is implicated in autoimmune diseases like psoriasis. ROCK2 can phosphorylate the transcription factor STAT3, promoting the differentiation of Th17 cells and the production of pro-inflammatory cytokines such as IL-17 and IL-21.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity and biological role of ROCK2 using inhibitors like this compound.
In Vitro Kinase Assay (ADP-Glo™ Assay)
This protocol describes a luminescence-based assay to measure the kinase activity of ROCK2 and determine the IC50 value of an inhibitor.
Materials:
-
Recombinant active ROCK2 enzyme
-
ROCK2 substrate (e.g., recombinant MYPT1)
-
This compound or other inhibitors
-
ATP solution
-
Kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1 mg/ml BSA, 50µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well white assay plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in kinase buffer. Prepare a solution of ROCK2 enzyme and substrate in kinase buffer.
-
Kinase Reaction:
-
To the wells of a white assay plate, add the inhibitor solution (or vehicle control).
-
Add the ROCK2 enzyme/substrate mixture to each well.
-
Initiate the reaction by adding the ATP solution. The final reaction volume is typically 25 µL.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ATP Depletion:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Signal Generation and Detection:
-
Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal is directly proportional to the amount of ADP produced and thus to the ROCK2 activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Assay: Western Blot for Phospho-STAT3
This protocol describes how to assess the inhibitory effect of this compound on the ROCK2 signaling pathway in a cellular context by measuring the phosphorylation of a key downstream target, STAT3.
Materials:
-
Cell line of interest (e.g., HaCaT keratinocytes or primary T-cells)
-
Cell culture medium and supplements
-
Stimulant (e.g., IL-23 or other appropriate agonist)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system (e.g., CCD camera-based imager)
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Pre-treat the cells with various concentrations of this compound or vehicle for a specified time (e.g., 2 hours).
-
Stimulate the cells with the appropriate agonist (e.g., IL-23) for a predetermined time to induce STAT3 phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration and denature by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT3 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against total STAT3 and a loading control.
-
Quantify the band intensities to determine the relative levels of phosphorylated STAT3.
-
In Vivo Model: Imiquimod-Induced Psoriasis in Mice
This protocol describes a common in vivo model to evaluate the therapeutic efficacy of this compound in a psoriasis-like skin inflammation model.
Materials:
-
Mice (e.g., BALB/c or C57BL/6 strains)
-
Imiquimod cream (5%)
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers for measuring skin thickness
-
Psoriasis Area and Severity Index (PASI) scoring criteria adapted for mice
Procedure:
-
Acclimatization and Grouping:
-
Acclimatize the mice to the housing conditions for at least one week.
-
Randomly assign mice to different treatment groups (e.g., Naive, Vehicle, this compound low dose, this compound high dose).
-
-
Induction of Psoriasis-like Inflammation:
-
On Day 0, shave a defined area on the back of the mice.
-
From Day 1 to Day 6, apply a daily topical dose of imiquimod cream (e.g., 62.5 mg) to the shaved back and/or ear.
-
-
Drug Administration:
-
Administer this compound or vehicle orally once daily, starting from Day 1.
-
-
Evaluation of Disease Severity:
-
Monitor the body weight of the mice daily.
-
Score the severity of the skin inflammation daily using a modified PASI score, assessing erythema (redness), scaling, and induration (thickness) on a scale of 0 to 4.
-
Measure the ear and/or back skin thickness daily using calipers.
-
-
Endpoint Analysis (e.g., on Day 7):
-
Euthanize the mice and collect skin tissue and spleens.
-
Process skin tissue for histopathological analysis (H&E staining) to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.
-
Homogenize skin or spleen tissue for cytokine analysis (e.g., IL-17, IL-23) by ELISA or qPCR.
-
Perform immunohistochemistry or immunofluorescence on skin sections to analyze markers such as p-STAT3 or immune cell infiltration.
-
Conclusion
ROCK2 is a multifaceted kinase with significant implications in both normal physiology and a range of diseases. The development of selective inhibitors, such as this compound, provides powerful tools for the research community to dissect the specific roles of ROCK2 in complex biological systems. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate further investigation into the therapeutic potential of targeting ROCK2. Through rigorous and well-designed experiments, the scientific community can continue to unravel the complexities of ROCK2 signaling and pave the way for novel therapeutic strategies.
References
Methodological & Application
Application Notes and Protocols for Rock2-IN-7 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rock2-IN-7 is a kinase inhibitor with targeted activity against Rho-associated coiled-coil containing protein kinase 2 (ROCK2). ROCK2 is a serine/threonine kinase that plays a crucial role in a variety of cellular functions, including the regulation of the actin cytoskeleton, cell adhesion, migration, proliferation, and apoptosis.[1][2] Dysregulation of the ROCK2 signaling pathway has been implicated in numerous diseases, making it a significant target for therapeutic development.[2][3] These application notes provide detailed protocols for the use of this compound in cell culture experiments to investigate its effects on cellular signaling and function.
Mechanism of Action
This compound exerts its effects by inhibiting the kinase activity of ROCK2. This, in turn, modulates downstream signaling pathways, a key one being the STAT3 pathway.[4] By inhibiting ROCK2, this compound can suppress the phosphorylation of STAT3, a transcription factor involved in cell proliferation and inflammation.
Data Presentation
Table 1: Efficacy of Various ROCK Inhibitors
| Inhibitor | Target(s) | IC50 | Cell Line(s) | Reference |
| RKI-1447 | ROCK1, ROCK2 | 14.5 nM (ROCK1), 6.2 nM (ROCK2) | Medulloblastoma cell lines | |
| AT13148 | Multi-AGC kinase (including ROCK1/2) | 6 nM (ROCK1), 4 nM (ROCK2) | Medulloblastoma cell lines | |
| Fasudil (HA-1077) | ROCK1, ROCK2 | 0.33 µM (ROCK1), 0.158 µM (ROCK2) | Not specified | |
| Belumosudil (KD025) | ROCK2 | 105 nM | Not specified | |
| H-1152 | ROCK2 | 12 nM | Not specified | |
| Ripasudil (K-115) | ROCK1, ROCK2 | 51 nM (ROCK1), 19 nM (ROCK2) | Not specified | |
| ROCK2-IN-11 | ROCK2 | 0.18 µM | Not specified | |
| ROCK2-IN-12 | ROCK2 | 7.0 nM | Not specified |
Signaling Pathways and Experimental Workflows
ROCK2 Signaling Pathway
The ROCK2 signaling pathway is a critical regulator of cellular contractility and motility. It is primarily activated by the small GTPase RhoA. Upon activation, ROCK2 phosphorylates a number of downstream substrates.
Caption: ROCK2 Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow for Cell Viability Assay
This workflow outlines the major steps for assessing the effect of this compound on cell viability using an MTT assay.
Caption: Workflow for determining cell viability after this compound treatment.
Experimental Protocols
Protocol 1: General Cell Culture and Maintenance
This protocol provides a general guideline for maintaining a human keratinocyte cell line, HaCaT, which has been used in studies with ROCK inhibitors.
Materials:
-
HaCaT cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-25 or T-75)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryovial of HaCaT cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.
-
Cell Plating: Discard the supernatant and resuspend the cell pellet in 5 mL of complete growth medium. Transfer the cell suspension to a T-25 culture flask.
-
Cell Maintenance: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2. Change the medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cells once with PBS. Add 1-2 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until the cells detach. Neutralize the trypsin by adding 5 mL of complete growth medium. Centrifuge the cell suspension at 200 x g for 5 minutes. Resuspend the cell pellet in fresh medium and plate into new flasks at a desired split ratio (e.g., 1:3 to 1:6).
Protocol 2: Cell Viability and Proliferation Assay (MTT Assay)
This protocol describes how to assess the effect of this compound on the viability and proliferation of HaCaT cells.
Materials:
-
HaCaT cells
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HaCaT cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium from a stock solution. A suggested starting concentration range, based on similar compounds, is 0.1 µM to 10 µM. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the log of the inhibitor concentration to determine the IC50 value.
Protocol 3: Western Blot Analysis of ROCK2 Pathway Proteins
This protocol details the procedure for analyzing the protein expression and phosphorylation status of key components of the ROCK2 signaling pathway following treatment with this compound.
Materials:
-
HaCaT cells treated with this compound (as described in Protocol 2)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ROCK2, anti-phospho-MYPT1, anti-phospho-MLC, anti-phospho-STAT3, and loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes at 95°C.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression and phosphorylation.
References
Application Notes and Protocols for In Vivo Use of Rock2-IN-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rock2-IN-7 is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2). ROCK2 is a serine/threonine kinase that plays a crucial role in a variety of cellular processes, including cytoskeletal regulation, cell migration, proliferation, and apoptosis.[1][2] Dysregulation of the ROCK2 signaling pathway has been implicated in the pathogenesis of numerous diseases, including fibrosis, cancer, and neurodegenerative disorders.[3][4][5] These application notes provide a comprehensive guide for the in vivo use of this compound, including detailed protocols for various disease models, quantitative data from representative studies with selective ROCK2 inhibitors, and visualizations of the relevant signaling pathways and experimental workflows.
Disclaimer: Limited in vivo data is publicly available for the specific compound this compound. The following protocols and data tables are based on studies using other selective ROCK2 inhibitors such as KD025 (Belumosudil), SR3677, and GV101. Researchers should use this information as a guide and optimize the experimental conditions for this compound accordingly.
Mechanism of Action
ROCK2 is a key downstream effector of the small GTPase RhoA. Upon activation by GTP-bound RhoA, ROCK2 phosphorylates a variety of substrates, leading to the regulation of actin-myosin contractility and other cellular functions. By selectively inhibiting the kinase activity of ROCK2, this compound can modulate these downstream signaling events, offering therapeutic potential in diseases characterized by aberrant ROCK2 activation.
Data Presentation
The following tables summarize quantitative data from in vivo studies using selective ROCK2 inhibitors in various mouse models. This data can serve as a starting point for designing experiments with this compound.
Table 1: In Vivo Efficacy of Selective ROCK2 Inhibitors in Fibrosis Models
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |
| GV101 | Thioacetamide (TAA)-induced liver fibrosis in mice | 30, 100, 150 mg/kg, oral gavage, daily for 3 weeks | Dose-dependent reduction in liver collagen; decreased phosphorylation of cofilin and STAT3. | |
| KD025 (Belumosudil) | Bleomycin-induced pulmonary fibrosis in mice | Not specified | Reduced vascular leak and pulmonary fibrosis. | |
| GNS-3595 | Bleomycin-induced pulmonary fibrosis in mice | Not specified | Suppressed lung fibrosis and stabilized body weight. |
Table 2: In Vivo Efficacy of Selective ROCK2 Inhibitors in Neurodegeneration Models
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |
| SR3677 | Alzheimer's disease mouse model | Not specified | Diminished production of amyloid-β in the brain. | |
| Belumosudil (KD025) | Mouse model of temporal lobe epilepsy | Not specified | Reduced seizure-induced neuronal loss in the hippocampus. | |
| Fasudil (pan-ROCK inhibitor) | Rodent models of amyotrophic lateral sclerosis | Not specified | Reduced infiltration of astrocytes. |
Table 3: In Vivo Efficacy of Selective ROCK2 Inhibitors in Cancer Models
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |
| Not specified | Breast cancer xenograft mouse model | Not specified | Significant antitumor activity. | |
| GSK269962A (ROCK1 inhibitor) | Acute myeloid leukemia (AML) animal model | Not specified | Eliminated leukemia cells from bone marrow, liver, and spleen; prolonged mouse survival. | |
| Y-27632 (pan-ROCK inhibitor) | Hepatocellular carcinoma murine xenograft model | Not specified | Sensitized HCC tumors to cisplatin treatment. |
Experimental Protocols
General Guidelines for In Vivo Administration of this compound
Vehicle Formulation:
The choice of vehicle is critical for the in vivo delivery of hydrophobic compounds like this compound. Based on formulations used for other kinase inhibitors, the following are suggested starting points for formulation development:
-
Option 1 (for oral gavage): 0.5% (w/v) methylcellulose in sterile water.
-
Option 2 (for oral gavage): 10% Ethanol, 10% Cremophor, 80% Saline.
-
Option 3 (for intraperitoneal injection): 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline.
It is crucial to assess the solubility and stability of this compound in the chosen vehicle before in vivo administration.
Dosing and Administration:
-
Route of Administration: Oral gavage is a common and effective route for many selective ROCK2 inhibitors. Intraperitoneal injection can also be considered.
-
Dosage: Based on preclinical studies with other selective ROCK2 inhibitors, a starting dose range of 10-150 mg/kg/day is recommended. Dose-response studies should be conducted to determine the optimal dose for this compound in the specific animal model.
-
Frequency: Once or twice daily administration is typical.
Protocol 1: Murine Model of Liver Fibrosis
This protocol is adapted from a thioacetamide (TAA)-induced liver fibrosis model.
1. Animal Model Induction:
-
Administer TAA in the drinking water (e.g., 200 mg/L) to C57BL/6 mice for a specified period (e.g., 6 weeks) to induce liver fibrosis.
2. This compound Treatment:
-
Prepare this compound in a suitable vehicle for oral gavage.
-
Once fibrosis is established, randomize mice into vehicle control and treatment groups.
-
Administer this compound or vehicle daily by oral gavage for the duration of the study (e.g., 3 weeks).
3. Endpoint Analysis:
-
Histology: At the end of the treatment period, euthanize the mice and collect liver tissues. Perform Picrosirius Red staining to assess collagen deposition and fibrosis.
-
Biochemical Analysis: Measure hydroxyproline content in the liver as a quantitative measure of collagen.
-
Western Blot: Analyze liver lysates for the expression and phosphorylation of ROCK2 downstream targets such as cofilin and STAT3 to confirm target engagement.
-
Gene Expression Analysis: Use qPCR to measure the expression of profibrotic genes (e.g., TGF-β, α-SMA, CTGF).
Protocol 2: Mouse Model of Alzheimer's Disease
This protocol is based on studies using amyloid-β (Aβ) to induce Alzheimer's-like pathology.
1. Animal Model:
-
Use a transgenic mouse model of Alzheimer's disease (e.g., 5XFAD) or induce pathology by intracerebroventricular injection of Aβ oligomers.
2. This compound Treatment:
-
Prepare this compound in a vehicle suitable for the chosen route of administration (e.g., oral gavage or intraperitoneal injection).
-
Administer this compound or vehicle to the mice for a defined treatment period.
3. Endpoint Analysis:
-
Behavioral Tests: Perform cognitive tests such as the Morris water maze or Y-maze to assess learning and memory.
-
Biochemical Analysis: Measure Aβ levels in the brain homogenates by ELISA.
-
Immunohistochemistry: Stain brain sections for Aβ plaques, neurofibrillary tangles (if applicable), and markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes).
-
Western Blot: Analyze brain lysates for levels of synaptic proteins (e.g., synaptophysin, PSD-95) and phosphorylation of ROCK2 targets.
Protocol 3: Cancer Xenograft Model
This protocol describes a general workflow for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
1. Cell Culture and Implantation:
-
Culture the desired cancer cell line (e.g., breast cancer, hepatocellular carcinoma) under standard conditions.
-
Harvest and resuspend the cells in a suitable medium (e.g., serum-free medium or PBS), optionally mixed with Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or NSG mice).
2. This compound Treatment:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.
-
Administer this compound or vehicle daily via the chosen route.
3. Endpoint Analysis:
-
Tumor Growth: Measure tumor volume 2-3 times per week using calipers. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Body Weight: Monitor the body weight of the mice as an indicator of toxicity.
-
Pharmacodynamic Markers: At the end of the study, collect tumors and analyze them for the phosphorylation of ROCK2 substrates to confirm target engagement.
-
Histology: Perform H&E staining and immunohistochemistry for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: ROCK2 Signaling Pathway and Point of Inhibition by this compound.
Experimental Workflow Diagrams
Caption: Experimental Workflow for a Murine Liver Fibrosis Model.
Caption: Experimental Workflow for a Cancer Xenograft Model.
References
- 1. Formulation of hydrophobic therapeutics with self-assembling peptide and amino acid: A new platform for intravenous drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical Imaging & Endpoints | IND-Enabling Studies [certisoncology.com]
- 3. atsjournals.org [atsjournals.org]
- 4. What are ROCK2 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 5. ROCK inhibition in models of neurodegeneration and its potential for clinical translation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Rock2-IN-7 in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of Rock2-IN-7, a selective inhibitor of Rho-associated coiled-coil kinase 2 (ROCK2), in mice. The following protocols are intended for preclinical research and drug development purposes.
Introduction
This compound is a potent and selective kinase inhibitor targeting ROCK2, a serine/threonine kinase that plays a crucial role in various cellular processes, including actin cytoskeleton organization, cell adhesion, and migration.[1] By selectively inhibiting ROCK2, this compound modulates downstream signaling pathways, such as the ROCK2/pSTAT3 signaling cascade, making it a valuable tool for studying the therapeutic potential of ROCK2 inhibition in various disease models. Notably, it has been shown to suppress systemic immunity and attenuate inflammation in a mouse model of psoriasis.
Mechanism of Action
ROCK2 is a downstream effector of the small GTPase RhoA. Upon activation, ROCK2 phosphorylates multiple substrates, leading to the regulation of cellular contractility and motility. This compound exerts its effects by binding to the kinase domain of ROCK2, thereby preventing the phosphorylation of its downstream targets. This inhibition has been demonstrated to impact the interleukin-23 (IL-23)/T helper 17 (Th17) cell axis and signal transducer and activator of transcription 3 (STAT3) signaling, which are critical in inflammatory and autoimmune responses.
Quantitative Data Summary
The following table summarizes the reported dosage and effects of this compound in a mouse model of imiquimod-induced psoriasis.
| Parameter | Details | Reference |
| Animal Model | Imiquimod (IMQ)-induced skin inflammation model in mice | [1] |
| Dosage Range | 20, 40, and 80 mg/kg | [1] |
| Administration Route | Oral gavage (p.o.) | [1] |
| Frequency | Daily for seven consecutive days | [1] |
| Reported Effects | - Reduced mRNA levels of IL-17A, IL-17F, IL-22, and IL-23- Decreased phosphorylation of STAT3- Attenuation of psoriasis-like symptoms (erythema, scaling, thickness)- Inhibition of epidermal thickening |
Experimental Protocols
Preparation of this compound for Oral Administration
This protocol describes the preparation of this compound for oral gavage in mice. As specific vehicle information for this compound is not detailed in the available literature, a common and generally well-tolerated vehicle for oral administration in mice is provided. It is highly recommended to perform a small pilot study to assess the solubility and stability of this compound in this vehicle and the tolerability in a small cohort of animals before commencing a large-scale experiment.
Materials:
-
This compound powder
-
0.5% (w/v) Methyl cellulose in sterile water
-
Sterile water for injection
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
-
Oral gavage needles (20-22 gauge, curved or straight with a ball tip)
-
Syringes (1 mL)
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 20, 40, or 80 mg/kg) and the average weight of the mice, calculate the total amount of this compound needed for the study cohort, including a slight overage to account for potential losses during preparation.
-
Prepare the 0.5% methyl cellulose vehicle:
-
Weigh the appropriate amount of methyl cellulose powder.
-
Gradually add the powder to sterile water while continuously stirring or vortexing to prevent clumping.
-
Continue to mix until a homogenous suspension is formed. Gentle heating may aid in dissolution, but the solution should be cooled to room temperature before use.
-
-
Prepare the this compound suspension:
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add a small volume of the 0.5% methyl cellulose vehicle to the tube.
-
Vortex the mixture vigorously for 1-2 minutes to create a uniform suspension.
-
If necessary, sonicate the suspension for 5-10 minutes to aid in dispersion and achieve a finer suspension.
-
Add the remaining vehicle to reach the final desired concentration. Vortex again to ensure homogeneity.
-
Note: The final dosing volume for oral gavage in mice is typically between 5-10 mL/kg. Adjust the concentration of the suspension accordingly.
-
-
Administration:
-
Gently mix the suspension by vortexing before drawing it into the syringe for each animal to ensure a consistent dose.
-
Administer the prepared this compound suspension to the mice via oral gavage using an appropriate gauge needle.
-
Imiquimod-Induced Psoriasis Model in Mice
This protocol outlines the induction of psoriasis-like skin inflammation in mice using imiquimod cream, a model in which this compound has shown efficacy.
Materials:
-
BALB/c or C57BL/6 mice (female, 8-10 weeks old)
-
Imiquimod cream (5%)
-
Electric shaver
-
Calipers
-
This compound suspension (prepared as described above)
-
Vehicle control (e.g., 0.5% methyl cellulose)
Procedure:
-
Acclimatization: Allow the mice to acclimatize to the housing conditions for at least one week before the start of the experiment.
-
Hair Removal: One day before the first imiquimod application, shave the dorsal skin of the mice.
-
Induction of Psoriasis:
-
Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back skin for 5-7 consecutive days.
-
-
Treatment Administration:
-
Randomly divide the mice into treatment groups (e.g., Vehicle, this compound 20 mg/kg, this compound 40 mg/kg, this compound 80 mg/kg).
-
Administer the respective treatments (vehicle or this compound suspension) via oral gavage daily, typically starting on the same day as the first imiquimod application.
-
-
Monitoring and Evaluation:
-
Monitor the mice daily for signs of inflammation, including erythema (redness), scaling, and skin thickness.
-
Measure skin thickness daily using calipers.
-
At the end of the treatment period, euthanize the mice and collect skin and spleen samples for further analysis (e.g., histology, qPCR for cytokine expression, Western blot for protein phosphorylation).
-
Visualizations
Caption: Simplified ROCK2 signaling pathway and the inhibitory action of this compound.
References
Application Notes and Protocols for Selective ROCK2 Inhibition in a Psoriasis Animal Model
These application notes provide a comprehensive overview and detailed protocols for utilizing a selective ROCK2 inhibitor, exemplified by compounds similar to KD025, in a psoriasis animal model. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutics for psoriasis.
Introduction
Psoriasis is a chronic autoimmune inflammatory skin disease characterized by the dysregulation of the IL-23/Th17 immune axis.[1][2] Rho-associated coiled-coil containing protein kinase 2 (ROCK2) has emerged as a critical regulator of this pathway.[3][4] Selective inhibition of ROCK2 has been shown to downregulate pro-inflammatory responses, particularly those mediated by Th17 cells, while promoting regulatory T-cell functions.[1] This therapeutic strategy aims to restore immune homeostasis and ameliorate psoriatic pathology.
The selective ROCK2 inhibitor KD025 has demonstrated promising results in clinical trials by reducing Psoriasis Area and Severity Index (PASI) scores and normalizing skin pathology in patients with psoriasis vulgaris. Mechanistically, ROCK2 inhibition has been shown to decrease the production of key pro-inflammatory cytokines such as IL-17 and IL-23, while increasing the level of the anti-inflammatory cytokine IL-10. This is achieved through the modulation of the STAT3/RORγt signaling pathway, which is crucial for Th17 cell differentiation and function.
These notes provide detailed protocols for evaluating a selective ROCK2 inhibitor in a preclinical psoriasis animal model, based on the principles demonstrated by compounds like KD025.
Data Presentation
The following tables summarize the expected quantitative outcomes based on clinical findings with the selective ROCK2 inhibitor KD025, which can be extrapolated to a psoriasis animal model treated with a similar inhibitor.
Table 1: Expected Changes in Plasma Cytokine Levels Following ROCK2 Inhibitor Treatment
| Cytokine | Expected Change | Significance |
| IL-17 | Significant Decrease | Reduction of a key pro-inflammatory cytokine in psoriasis pathogenesis. |
| IL-23 | Significant Decrease | Inhibition of a cytokine crucial for Th17 cell maintenance and expansion. |
| IL-10 | Significant Increase | Enhancement of an anti-inflammatory cytokine that can suppress the psoriatic inflammatory response. |
| IL-6 | No Significant Change | Suggests a specific mechanism of action not broadly affecting all inflammatory cytokines. |
| TNF-α | No Significant Change | Indicates a targeted effect on the IL-23/Th17 axis rather than a general immunosuppressive effect. |
Table 2: Expected Histopathological and Cellular Changes in Skin Lesions
| Parameter | Expected Change | Significance |
| Epidermal Thickness | Decrease | Reduction in acanthosis, a hallmark of psoriatic skin. |
| T-cell Infiltration | Decrease | Diminished immune cell infiltration into the skin, indicating reduced inflammation. |
| pSTAT3 Expression | Decrease | Downregulation of a key signaling molecule in the Th17 pathway. |
| RORγt Expression | Decrease | Reduction of the master transcription factor for Th17 cell differentiation. |
| ROCK2 Expression | Decrease | Target engagement and downstream pathway modulation. |
| FOXP3+ Cells (Tregs) | Increase | Promotion of regulatory T-cells, contributing to immune homeostasis. |
Experimental Protocols
Imiquimod (IMQ)-Induced Psoriasis-like Skin Inflammation Model
This is a widely used and robust model to induce psoriasis-like skin inflammation in mice.
Materials:
-
8-12 week old BALB/c or C57BL/6 mice
-
Imiquimod cream (5%)
-
Selective ROCK2 inhibitor (e.g., Rock2-IN-7)
-
Vehicle control (e.g., DMSO, PBS, or as appropriate for the inhibitor)
-
Calipers
-
Anesthesia (e.g., isoflurane)
-
Tools for tissue collection
Procedure:
-
Acclimatization: Allow mice to acclimatize for at least one week before the experiment.
-
Hair Removal: Anesthetize the mice and shave the dorsal skin.
-
Induction of Psoriasis: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved dorsal skin and the right ear for 5-7 consecutive days.
-
Treatment Administration:
-
Prepare the selective ROCK2 inhibitor at the desired concentrations.
-
Administer the inhibitor via the desired route (e.g., oral gavage, intraperitoneal injection) daily, starting from day 0 (concurrently with the first imiquimod application) until the end of the experiment.
-
Administer the vehicle control to a separate group of mice.
-
-
Monitoring and Scoring:
-
Monitor the mice daily for signs of inflammation.
-
Score the severity of skin inflammation based on the Psoriasis Area and Severity Index (PASI) adapted for mice, evaluating erythema, scaling, and skin thickness.
-
Measure ear thickness daily using a caliper.
-
-
Sample Collection (at endpoint):
-
Anesthetize the mice and collect blood samples via cardiac puncture for cytokine analysis.
-
Euthanize the mice and collect the treated dorsal skin and ear tissue for histopathological and immunohistochemical analysis.
-
Histopathological and Immunohistochemical Analysis
Procedure:
-
Fix skin samples in 10% neutral buffered formalin.
-
Embed the fixed tissues in paraffin and section them.
-
For histopathology, stain sections with Hematoxylin and Eosin (H&E) to assess epidermal thickness and immune cell infiltration.
-
For immunohistochemistry, use specific antibodies to detect and quantify the expression of key markers such as pSTAT3, RORγt, ROCK2, and FOXP3.
Cytokine Analysis
Procedure:
-
Isolate plasma from the collected blood samples.
-
Measure the concentrations of IL-17, IL-23, IL-10, IL-6, and TNF-α using a multiplex immunoassay (e.g., Luminex) or individual ELISA kits according to the manufacturer's instructions.
Mandatory Visualizations
Caption: ROCK2 Signaling Pathway in Psoriasis.
Caption: Psoriasis Animal Model Experimental Workflow.
References
- 1. Cutting Edge: Selective Oral ROCK2 Inhibitor Reduces Clinical Scores in Patients with Psoriasis Vulgaris and Normalizes Skin Pathology via Concurrent Regulation of IL-17 and IL-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective Oral ROCK2 Inhibitor Reduces Clinical Scores in Patients with Psoriasis vulgaris and Normalizes Skin Pathology Via Concurrent Regulation of IL-17 and IL-10 Levels - ACR Meeting Abstracts [acrabstracts.org]
- 4. What are ROCK2 inhibitors and how do they work? [synapse.patsnap.com]
Application Notes and Protocols for Rock2-IN-7 in Cancer Cell Invasion Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Rock2-IN-7, a ROCK2 inhibitor, in cancer cell invasion and migration assays. The protocols detailed below are foundational for assessing the therapeutic potential of ROCK2 inhibition in oncology research.
Introduction
Rho-associated coiled-coil containing protein kinase 2 (ROCK2) is a serine/threonine kinase that plays a pivotal role in regulating the actin cytoskeleton.[1] As a downstream effector of the small GTPase RhoA, ROCK2 is integral to cellular processes such as adhesion, motility, and contraction.[1][2] In the context of cancer, upregulation of the Rho/ROCK signaling pathway is frequently observed and has been associated with increased tumor progression, metastasis, and therapy resistance.[1][2] Inhibition of ROCK2 is, therefore, a promising strategy for anti-cancer drug development. This compound is a tool compound for investigating the therapeutic hypothesis of ROCK2 inhibition in cancer cell invasion.
Mechanism of Action
The RhoA/ROCK2 signaling pathway is a central regulator of cancer cell motility and invasion. Activation of this pathway leads to the phosphorylation of downstream targets, including Myosin Light Chain (MLC) and LIM kinase (LIMK), which in turn promote stress fiber formation, focal adhesion maturation, and actomyosin contractility, all of which are essential for cell migration and invasion. ROCK2 inhibitors, such as this compound, are believed to competitively bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of its substrates and thereby impeding the signaling cascade that drives cancer cell invasion.
Quantitative Data Summary
While specific quantitative data for this compound is not yet widely published, the following table summarizes representative data from a closely related, potent ROCK1/2 inhibitor, RKI-18, to illustrate the expected efficacy in cancer cell invasion and migration assays.
| Inhibitor | Target | Assay | Cell Line | IC50 / Effect | Reference |
| RKI-18 | ROCK1, ROCK2 | Kinase Assay | - | ROCK1: 397 nM, ROCK2: 349 nM | |
| RKI-18 | Wound Healing | MDA-MB-231 | Concentration-dependent inhibition starting at 3 µM | ||
| RKI-18 | Transwell Invasion | MDA-MB-231 | 67% inhibition at 10 µM |
Signaling Pathway Diagram
Caption: The RhoA/ROCK2 signaling pathway promoting cancer cell invasion and its inhibition by this compound.
Experimental Protocols
Wound Healing (Scratch) Assay
This assay is a straightforward method to study directional cell migration in vitro.
Experimental Workflow Diagram:
Caption: Step-by-step workflow for the wound healing (scratch) assay.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.
-
Starvation: Once confluent, aspirate the growth medium and wash the cells with Phosphate-Buffered Saline (PBS). Add serum-free medium and incubate for 24 hours to synchronize the cell cycle and reduce proliferation.
-
Scratching: Create a uniform, straight scratch in the cell monolayer using a sterile p200 pipette tip.
-
Washing: Gently wash the wells twice with PBS to remove any detached cells.
-
Treatment: Add fresh medium containing the desired concentrations of this compound or a vehicle control (e.g., DMSO).
-
Imaging: Immediately capture images of the scratch at designated locations (time 0). Continue to capture images of the same locations at regular intervals (e.g., 6, 12, 24 hours).
-
Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure using the following formula: % Wound Closure = [(Initial Scratch Width - Final Scratch Width) / Initial Scratch Width] x 100%
Transwell Invasion Assay
This assay measures the ability of cancer cells to invade through a basement membrane matrix, mimicking a key step in metastasis.
Experimental Workflow Diagram:
Caption: Step-by-step workflow for the Transwell invasion assay.
Detailed Protocol:
-
Insert Preparation: Thaw Matrigel on ice. Dilute the Matrigel with cold, serum-free medium and coat the upper surface of the Transwell inserts (typically with an 8 µm pore size). Incubate at 37°C for at least 1 hour to allow for solidification.
-
Cell Preparation: Harvest cancer cells and resuspend them in serum-free medium to create a single-cell suspension. A typical cell density is 2.5 - 5 x 10^4 cells per insert.
-
Treatment: Treat the cell suspension with various concentrations of this compound or a vehicle control.
-
Assay Setup: Add medium containing a chemoattractant (e.g., 10% Fetal Bovine Serum) to the lower chamber of the Transwell plate. Seed the treated cell suspension into the upper chamber of the coated inserts.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period appropriate for the cell line's invasive potential (typically 24-48 hours).
-
Removal of Non-invading Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-invading cells and the Matrigel layer from the top surface of the membrane.
-
Fixation and Staining: Fix the invading cells on the bottom of the membrane with a fixative such as methanol or 4% paraformaldehyde for 10-20 minutes. Stain the cells with a solution like 0.1% crystal violet for 10 minutes.
-
Quantification: Thoroughly wash the inserts with water and allow them to air dry. Use a microscope to count the number of stained, invaded cells on the underside of the membrane. Capture images from several random fields and calculate the average number of invaded cells per field.
Conclusion
The provided protocols and background information serve as a robust starting point for investigating the role of this compound in cancer cell invasion. By utilizing these standardized assays, researchers can generate reliable and reproducible data to evaluate the efficacy of ROCK2 inhibition as a potential anti-metastatic therapy. It is recommended to optimize assay conditions, such as cell seeding density and incubation times, for each specific cancer cell line being investigated.
References
- 1. RhoA-ROCK2 signaling possesses complex pathophysiological functions in cancer progression and shows promising therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of Rho kinase (ROCK) signaling revert the malignant phenotype of breast cancer cells in 3D context - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the Dissolution and Storage of Rock2-IN-7
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the proper dissolution and storage of the ROCK2 inhibitor, Rock2-IN-7. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring reproducible experimental outcomes.
Product Information
| Property | Value |
| Molecular Formula | C₂₆H₂₈FN₅O |
| Molecular Weight | 445.53 g/mol |
| CAS Number | 3000541-95-4 |
Solubility and Stability
Table 1: Solubility and Recommended Solvents
| Solvent | Concentration | Comments |
| Dimethyl Sulfoxide (DMSO) | ≥ 10 mg/mL (estimated) | It is recommended to use anhydrous/low moisture DMSO. Sonication may be required to fully dissolve the compound. |
| Ethanol | Insoluble or sparingly soluble | Not recommended as a primary solvent. |
| Aqueous Buffers (e.g., PBS) | Insoluble or sparingly soluble | Not recommended for initial stock solution preparation. Dilution of a DMSO stock into aqueous buffers for working solutions is acceptable. |
Table 2: Storage Conditions and Stability
| Form | Storage Temperature | Recommended Duration | Notes |
| Solid Powder | -20°C | Up to 3 years | Store in a dry, dark place. Protect from moisture. |
| DMSO Stock Solution | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
| DMSO Stock Solution | -20°C | Up to 1 month | For short-term storage. |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound solid powder
-
Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate: Allow the vial of this compound solid powder to reach room temperature before opening to prevent condensation of moisture.
-
Weigh: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.455 mg of the compound.
-
Dissolve: Add the appropriate volume of DMSO to the vial containing the powder. For a 10 mM solution with 4.455 mg of this compound, add 1 mL of DMSO.
-
Mix: Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
-
Sonication (if necessary): If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.
-
Aliquot: Once the compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will minimize the number of freeze-thaw cycles.
-
Store: Store the aliquots at -80°C for long-term storage or at -20°C for short-term use.
Preparation of Working Solutions
For cell-based assays and other experiments, the DMSO stock solution must be diluted to the final working concentration in an appropriate aqueous buffer or cell culture medium.
Important Considerations:
-
The final concentration of DMSO in the working solution should be kept as low as possible (typically <0.5%) to avoid solvent-induced cellular toxicity.
-
Prepare working solutions fresh for each experiment and do not store them for extended periods.
Procedure:
-
Thaw: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Dilute: Perform a serial dilution of the stock solution into the desired aqueous buffer or cell culture medium to achieve the final working concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution.
-
Mix: Gently mix the working solution by pipetting or inverting the tube. Avoid vigorous vortexing, which can cause precipitation of the compound.
-
Use Immediately: Use the freshly prepared working solution in your experiment without delay.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway of ROCK2 and the experimental workflow for dissolving and storing this compound.
Caption: Simplified ROCK2 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for the proper dissolution and storage of this compound.
Application Notes and Protocols for ROCK2 Inhibition using a Representative Inhibitor
Disclaimer: Extensive literature searches did not yield specific data for a compound designated "Rock2-IN-7." Therefore, these application notes and protocols have been generated using data from well-characterized, selective ROCK2 inhibitors such as Belumosudil (KD025) and RKI-1447 as representative examples. Researchers should validate these protocols for their specific ROCK2 inhibitor of interest.
Introduction
Rho-associated coiled-coil containing protein kinase 2 (ROCK2) is a serine/threonine kinase that plays a crucial role in various cellular processes, including cytoskeletal organization, cell motility, and smooth muscle contraction.[1][2] Dysregulation of the ROCK2 signaling pathway has been implicated in numerous diseases, making it a significant target for drug development.[1][3][4] These application notes provide an overview of the use of selective ROCK2 inhibitors, with a focus on determining the effective concentration for inhibiting ROCK2 activity in biochemical and cellular assays.
Mechanism of Action
ROCK2 is a downstream effector of the small GTPase RhoA. Upon activation by GTP-bound RhoA, ROCK2 phosphorylates several downstream substrates, including Myosin Light Chain (MLC) and Myosin Phosphatase Target subunit 1 (MYPT1). Phosphorylation of MLC promotes actomyosin contractility, while phosphorylation of MYPT1 inhibits myosin phosphatase activity, leading to a sustained contractile state. Selective ROCK2 inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of ROCK2 and preventing the phosphorylation of its substrates. This leads to a reduction in cellular contractility and modulation of the actin cytoskeleton.
Quantitative Data Summary
The following table summarizes the in vitro potency of several known ROCK2 inhibitors against ROCK1 and ROCK2, providing a reference for expected concentration ranges for effective inhibition.
| Inhibitor | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) | Notes |
| Belumosudil (KD025) | 24,000 | 105 | A selective ROCK2 inhibitor. |
| RKI-1447 | 14.5 | 6.2 | A potent inhibitor of both ROCK1 and ROCK2. |
| AT13148 | 6 | 4 | A multi-AGC kinase inhibitor with high potency against ROCK1 and ROCK2. |
| Fasudil (HA-1077) | 330 | 158 | A non-specific RhoA/ROCK inhibitor. |
| H-1152 | - | 12 (IC50), 1.6 (Ki) | A selective ROCK inhibitor. |
| Ripasudil (K-115) | 51 | 19 | A specific inhibitor of ROCK. |
| SR-3677 | - | ~3 | A potent and selective ROCK2 inhibitor. |
| ROCK2-IN-11 | - | 180 | A selective ROCK2 inhibitor. |
| ITRI-E-212 | - | 250 | A highly selective ROCK inhibitor with an IC50 of 8.71 µM for downregulating pMLC in A7r5 cells. |
| REDX10178 | 100 | 1 | A potent and highly selective ROCK2 inhibitor. Cellular IC50 for pMYPT1 inhibition in a ROCK2 selective cell line is 0.8 µM. |
| REDX10616 | 2,400 | 4 | A potent and highly selective ROCK2 inhibitor. Cellular IC50 for pMYPT1 inhibition in a ROCK2 selective cell line is 0.9 µM. |
Signaling Pathway Diagram
Caption: ROCK2 Signaling Pathway and Point of Inhibition.
Experimental Protocols
Biochemical Kinase Assay for ROCK2 Activity
This protocol describes a method to determine the IC50 value of a test compound against purified ROCK2 enzyme.
Materials:
-
Recombinant human ROCK2 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP solution
-
ROCK2 substrate (e.g., S6K peptide)
-
Test compound (e.g., a representative ROCK2 inhibitor)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar ADP-Glo™ based assay
-
White, opaque 96-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the test compound in kinase buffer.
-
In a 96-well plate, add 5 µL of the test compound dilution or vehicle control (e.g., DMSO) to each well.
-
Add 10 µL of a solution containing the ROCK2 enzyme and substrate in kinase buffer to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for ROCK2.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
References
- 1. What are ROCK2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. scbt.com [scbt.com]
- 3. Computational exploration of novel ROCK2 inhibitors for cardiovascular disease management; insights from high-throughput virtual screening, molecular docking, DFT and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Perspectives on ROCK2 as a Therapeutic Target for Alzheimer’s Disease [frontiersin.org]
Application Notes and Protocols: Unveiling the Impact of Rock2-IN-7 on STAT3 Phosphorylation via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3), a pivotal transcription factor, plays a crucial role in a myriad of cellular processes, including cell growth, proliferation, and differentiation. The phosphorylation of STAT3 at the tyrosine 705 residue (pSTAT3) is a critical activation step, often triggered by upstream kinases such as Janus kinases (JAKs) and Rho-associated coiled-coil containing protein kinase 2 (ROCK2). Constitutive activation of the STAT3 signaling pathway is a hallmark of numerous cancers and inflammatory diseases, making it a compelling target for therapeutic intervention.
Rock2-IN-7 is a kinase inhibitor that targets ROCK2.[1] By inhibiting ROCK2, this compound is anticipated to modulate downstream signaling pathways, including the phosphorylation of STAT3. This application note provides a comprehensive protocol for utilizing Western blot analysis to investigate the dose-dependent inhibitory effect of this compound on STAT3 phosphorylation in a cellular context.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the ROCK2-STAT3 signaling pathway and the experimental workflow for assessing the effect of this compound on pSTAT3 levels.
References
Application Notes and Protocols for Rock2-IN-7 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rho-associated coiled-coil containing protein kinase 2 (ROCK2) is a serine/threonine kinase that is a key effector of the small GTPase RhoA.[1][2] The RhoA/ROCK2 signaling pathway plays a crucial role in regulating a multitude of cellular processes, including cytoskeletal organization, cell adhesion, motility, proliferation, and smooth muscle contraction.[1][2] Dysregulation of the ROCK2 pathway has been implicated in a wide range of pathologies, including cardiovascular diseases such as hypertension, neurological disorders, fibrosis, and cancer.[3] Consequently, ROCK2 has emerged as a significant therapeutic target for drug discovery.
Rock2-IN-7 is a kinase inhibitor that specifically targets ROCK2. It has been shown to inhibit ROCK2/pSTAT3 signaling and has demonstrated efficacy in attenuating inflammation in a preclinical psoriasis model. These application notes provide detailed protocols for the utilization of this compound in high-throughput screening (HTS) campaigns to identify and characterize novel ROCK2 inhibitors.
Quantitative Data Summary
The following tables summarize the available data for this compound and typical parameters for high-throughput screening assays for ROCK2 inhibitors.
Table 1: Biological Activity of this compound
| Parameter | Species | System | Concentration/Dose | Observed Effect | Reference |
| In Vitro Activity | Human | HaCaT cells | 2-5 µM (24h) | Inhibition of ROCK2/pSTAT3 Signaling. | |
| In Vivo Activity | Mouse | Imiquimod-induced skin inflammation model | 20-80 mg/kg (p.o., 7 days) | Attenuated psoriasis-like symptoms, reduced spleen index, and decreased IL-17A+ cells. |
Table 2: Representative Parameters for ROCK2 High-Throughput Screening Assays
| Parameter | Assay Type | Description | Typical Value/Range | Reference |
| Assay Principle | TR-FRET | Measures the phosphorylation of a substrate peptide by ROCK2. | - | |
| Luminescence-based Kinase Assay | Quantifies ATP consumption during the kinase reaction. | - | ||
| Cell-based ELISA | Measures phosphorylation of a ROCK2 substrate (e.g., MYPT1) in cells. | - | ||
| Substrate | S6Ktide | A peptide substrate for ROCK2. | - | |
| MYPT1 | A cellular substrate of ROCK2. | - | ||
| Key Reagents | Recombinant ROCK2 | Human, amino acids 5-554. | - | |
| ATP | Concentration is typically near the Km value. | - | ||
| Performance Metrics | Z'-factor | A measure of assay robustness. | > 0.5 is considered excellent for HTS. | |
| Signal-to-Background (S/B) Ratio | The ratio of the signal from an uninhibited reaction to the background signal. | > 5 is desirable. |
Experimental Protocols
Protocol 1: Biochemical High-Throughput Screening for ROCK2 Inhibitors using a Luminescence-Based Kinase Assay
This protocol is adapted from commercially available kinase assay kits and is suitable for HTS campaigns.
Materials:
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Recombinant human ROCK2 enzyme
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Kinase substrate (e.g., S6Ktide)
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ATP
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Kinase assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA)
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This compound (as a control inhibitor) and test compounds
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Luminescence-based ATP detection reagent (e.g., Kinase-Glo™)
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White, opaque 96-well or 384-well plates
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Multichannel pipettes or automated liquid handling system
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Plate reader capable of measuring luminescence
Procedure:
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Compound Preparation: Prepare a stock solution of this compound and library compounds in 100% DMSO. Create a dilution series of the compounds in the kinase assay buffer. The final DMSO concentration in the assay should not exceed 1%.
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Assay Plate Preparation: Add 5 µL of the diluted compounds or control (assay buffer with DMSO for uninhibited control, and a known inhibitor like this compound for inhibited control) to the wells of the assay plate.
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Enzyme and Substrate Addition: Prepare a master mix containing the ROCK2 enzyme and substrate in the kinase assay buffer. Add 20 µL of this mix to each well.
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Initiation of Kinase Reaction: Prepare a solution of ATP in the kinase assay buffer. Add 25 µL of the ATP solution to each well to start the reaction.
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Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). This time should be optimized to ensure the reaction is in the linear range.
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Signal Detection: Add 50 µL of the ATP detection reagent to each well. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
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Data Acquisition: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.
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Data Analysis: Calculate the percent inhibition for each compound relative to the controls. Plot the percent inhibition versus compound concentration to determine the IC50 value for active compounds.
Protocol 2: Cell-Based ELISA for Measuring ROCK2 Activity
This protocol is based on the quantitative measurement of the phosphorylation of a key ROCK2 substrate, MYPT1, in intact cells.
Materials:
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Human cell line (e.g., HaCaT, as used for this compound)
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Cell culture medium and supplements
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This compound and test compounds
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Lysis buffer (e.g., containing protease and phosphatase inhibitors)
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Wash buffer (e.g., PBS with 0.05% Tween-20)
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Antibodies:
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Capture antibody against total MYPT1
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Detection antibody against phospho-MYPT1 (Thr853)
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HRP-conjugated secondary antibody
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TMB substrate
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Stop solution (e.g., 1 M H₂SO₄)
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96-well ELISA plates
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Microplate reader capable of measuring absorbance at 450 nm
Procedure:
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Cell Culture and Treatment: Seed cells in a 96-well plate and grow to confluence. Treat the cells with various concentrations of this compound (e.g., 2-5 µM) or test compounds for the desired time (e.g., 24 hours).
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Cell Lysis: Aspirate the culture medium and lyse the cells by adding lysis buffer to each well. Incubate on ice for 20 minutes.
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ELISA Plate Coating: Coat the wells of an ELISA plate with the capture antibody against total MYPT1 overnight at 4°C.
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Blocking: Wash the plate with wash buffer and block with a suitable blocking buffer for 1-2 hours at room temperature.
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Sample Incubation: Wash the plate and add the cell lysates to the wells. Incubate for 2 hours at room temperature.
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Detection Antibody Incubation: Wash the plate and add the detection antibody against phospho-MYPT1. Incubate for 2 hours at room temperature.
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Secondary Antibody and Substrate Incubation: Wash the plate and add the HRP-conjugated secondary antibody. After incubation and washing, add the TMB substrate and incubate in the dark until a blue color develops.
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Data Acquisition: Stop the reaction by adding the stop solution. Measure the absorbance at 450 nm using a microplate reader.
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Data Analysis: The absorbance is proportional to the amount of phosphorylated MYPT1. Calculate the percent inhibition of MYPT1 phosphorylation for each compound and determine the IC50 values.
Visualizations
ROCK2 Signaling Pathway
Caption: The ROCK2 signaling pathway is activated by RhoA-GTP, leading to the phosphorylation of downstream targets such as MYPT1 and STAT3, which in turn regulate actomyosin contractility and gene expression. This compound inhibits ROCK2 activity.
High-Throughput Screening Workflow
Caption: A typical workflow for a high-throughput screening campaign to identify and validate novel ROCK2 inhibitors, moving from a large compound library to lead optimization.
References
Application Notes and Protocols for Assessing ROCK2-IN-7 Efficacy In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the in vitro efficacy of ROCK2-IN-7, a kinase inhibitor targeting Rho-associated coiled-coil containing protein kinase 2 (ROCK2). The following protocols and data presentation guidelines are designed to facilitate reproducible and robust evaluation of this compound and other selective ROCK2 inhibitors.
Introduction to ROCK2 and Its Inhibition
Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are serine/threonine kinases that are key downstream effectors of the small GTPase RhoA.[1][2] The RhoA/ROCK signaling pathway plays a crucial role in regulating a variety of fundamental cellular processes, including cytoskeletal organization, cell adhesion, migration, proliferation, and apoptosis.[1][3] Dysregulation of the ROCK pathway is implicated in numerous diseases, including cancer, cardiovascular disorders, and autoimmune conditions.[1]
This compound is a kinase inhibitor that targets ROCK2. In vitro evaluation of its efficacy is a critical step in the drug discovery and development process. This document outlines key in vitro assays to characterize the potency and cellular effects of this compound. While specific biochemical IC50 data for this compound is not publicly available, this guide provides protocols and example data from other well-characterized selective ROCK2 inhibitors, such as RKI-1447 and Belumosudil (KD025), which can be used as benchmarks.
Data Presentation: Quantitative Analysis of ROCK2 Inhibitor Potency
Clear and structured presentation of quantitative data is essential for comparing the efficacy of different inhibitors. The following tables summarize the in vitro potency of representative selective ROCK2 inhibitors.
Table 1: Biochemical Potency of Selective ROCK2 Inhibitors
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| RKI-1447 | ROCK1 | 14.5 | Z-Lyte FRET Kinase Assay | |
| ROCK2 | 6.2 | Z-Lyte FRET Kinase Assay | ||
| Belumosudil (KD025) | ROCK1 | 24,000 | Radiometric Enzyme Assay | |
| ROCK2 | 105 | Radiometric Enzyme Assay | ||
| AS-1892802 | ROCK1 (human) | 122 | Not Specified | |
| ROCK2 (human) | 52 | Not Specified | ||
| ROCK2 (rat) | 57 | Not Specified |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Concentration | Effect | Reference |
| HaCaT | Western Blot | 2-5 µM (24h) | Inhibition of ROCK2/pSTAT3 Signaling |
Signaling Pathway
The diagram below illustrates the canonical RhoA/ROCK2 signaling pathway, highlighting key upstream activators and downstream effectors that are relevant for assessing inhibitor efficacy.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Rock2-IN-7 Concentration for Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Rock2-IN-7, a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2). Here you will find detailed troubleshooting guides and frequently asked questions (FAQs) to ensure the successful optimization of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a kinase inhibitor that specifically targets ROCK2.[1] ROCK2 is a serine/threonine kinase that plays a crucial role in cellular functions such as actin cytoskeleton organization, cell adhesion, migration, and contraction.[2][3] It acts downstream of the small GTPase RhoA. Upon activation by RhoA-GTP, ROCK2 phosphorylates various substrates, including Myosin Phosphatase Target Subunit 1 (MYPT1), leading to an increase in myosin light chain (MLC) phosphorylation and subsequent cell contractility.[4][5] this compound inhibits the catalytic activity of ROCK2, thereby preventing these downstream signaling events.
Q2: What is a recommended starting concentration range for this compound in in vitro experiments?
For initial experiments in a new cell line, it is advisable to perform a dose-response curve to determine the optimal concentration. A broad starting range of 10 nM to 10 µM is recommended. For specific applications, published data suggests effective concentrations for this compound are in the low micromolar range. For instance, in HaCaT cells, concentrations between 2-5 µM were shown to inhibit ROCK2/pSTAT3 signaling.
Q3: How should I prepare and store this compound stock solutions?
This compound is typically soluble in dimethyl sulfoxide (DMSO). To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the compound in 100% DMSO. It may be necessary to use an ultrasonic bath to ensure complete dissolution. Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final concentration of DMSO without the inhibitor) in your experiments.
Q4: What are the known off-target effects of this compound?
While this compound is designed as a selective ROCK2 inhibitor, like many kinase inhibitors, it may exhibit off-target effects, particularly at higher concentrations. It is crucial to consult inhibitor profiling studies if available. Some ROCK inhibitors have been shown to have activity against other kinases in the AGC family. To confirm that the observed phenotype is due to ROCK2 inhibition, consider using a structurally different ROCK2 inhibitor as a control or employing genetic approaches like siRNA-mediated knockdown of ROCK2.
Experimental Protocols and Data
Determining Optimal Concentration of this compound using a Cell-Based Assay
This protocol provides a general framework for identifying the half-maximal inhibitory concentration (IC50) of this compound in your cell line of interest by measuring the phosphorylation of a key downstream target, MYPT1.
1. Cell Seeding:
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Plate cells in a 96-well plate at a predetermined optimal density to ensure they are in the logarithmic growth phase at the time of the experiment.
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Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO₂) overnight to allow for cell attachment.
2. Compound Preparation and Treatment:
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Prepare a series of dilutions of this compound in your cell culture medium. A common approach is to perform a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 30 µM) to generate a range that will encompass the IC50 value.
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Remember to prepare a vehicle control (medium with the same final DMSO concentration as the highest inhibitor concentration).
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Remove the old medium from the cells and add the prepared inhibitor dilutions and controls.
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Incubate for a predetermined time (e.g., 1-24 hours), depending on the signaling pathway dynamics.
3. Cell Lysis and Protein Quantification:
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After incubation, wash the cells with ice-cold PBS.
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Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
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Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
4. Western Blotting for p-MYPT1:
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Normalize the protein concentrations of all samples.
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Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.
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Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
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Incubate the membrane with a primary antibody specific for phosphorylated MYPT1 (e.g., p-MYPT1 Thr696 or Thr853) overnight at 4°C.
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Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
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Visualize the protein bands using a chemiluminescence detection system.
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To ensure equal protein loading, strip the membrane and re-probe for total MYPT1 and a housekeeping protein (e.g., GAPDH or β-actin).
5. Data Analysis:
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Quantify the band intensities for p-MYPT1 and normalize them to the total MYPT1 and housekeeping protein levels.
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Plot the normalized p-MYPT1 levels against the logarithm of the this compound concentration.
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Fit the data to a four-parameter logistic equation to determine the IC50 value.
Representative Data for ROCK Inhibitors
The following tables summarize key quantitative data for various ROCK inhibitors to provide a comparative context for your experiments.
| Inhibitor | Target(s) | IC50 (in vitro) | Cell-Based Potency | Reference |
| This compound | ROCK2 | Not Publicly Available | 2-5 µM (HaCaT cells) | |
| Y-27632 | ROCK1/ROCK2 | Ki = 0.14 µM | 5-10 µM (MEFs) | |
| Fasudil | ROCK1/ROCK2 | Not Publicly Available | Not Publicly Available | |
| KD025 (Belumosudil) | ROCK2 selective | Not Publicly Available | 10 µM (HTM cells) | |
| ROCK inhibitor-2 | ROCK1/ROCK2 | ROCK1: 17 nM, ROCK2: 2 nM | Not Publicly Available |
| In Vivo Application of this compound (Psoriasis Model) | |
| Dosage | 20-80 mg/kg |
| Administration Route | Oral gavage (p.o.) |
| Frequency | Daily for seven consecutive days |
| Observed Effect | Reduction of key interleukins associated with the IL-23/Th17 axis and factors in keratinocyte proliferation. |
| Reference |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inhibitor Precipitates in Media | - Low aqueous solubility.- High final concentration of the inhibitor.- Rapid dilution from DMSO stock into aqueous media. | - Perform serial dilutions in DMSO first before the final dilution into the aqueous medium.- Ensure the final DMSO concentration is low (≤ 0.5%).- Consider using a solubilizing agent like Pluronic F-68 or gentle warming, but validate for effects on your cells. |
| High Cell Death/Toxicity | - Off-target effects of the inhibitor.- High concentration of DMSO.- Inhibitor concentration is too high. | - Perform a cell viability assay (e.g., MTT, MTS, or trypan blue exclusion) to determine the cytotoxic concentration range.- Ensure the final DMSO concentration in the media is non-toxic to your cells (typically ≤ 0.5%).- Lower the concentration of this compound used in the experiment. |
| No or Weak Inhibition Observed | - Inhibitor is inactive or degraded.- The concentration used is too low.- The experimental readout is not sensitive to ROCK2 inhibition.- Cells are resistant to ROCK2 inhibition. | - Ensure proper storage of the inhibitor stock solution (-20°C or -80°C in aliquots).- Increase the concentration of this compound.- Confirm ROCK2 expression in your cell line and that the downstream target (e.g., p-MYPT1) is detectable and responsive.- Use a positive control (e.g., another known ROCK inhibitor) to validate the assay. |
| Inconsistent Results | - Inconsistent cell seeding density.- Pipetting errors.- Variation in inhibitor concentration.- Cells are unhealthy or have been passaged too many times. | - Ensure a uniform single-cell suspension before seeding and optimize seeding density.- Use calibrated pipettes and ensure thorough mixing of reagents.- Prepare fresh dilutions of the inhibitor for each experiment.- Use cells with a low passage number and ensure they are healthy and in the logarithmic growth phase. |
Visualizing Key Concepts
To further aid in your experimental design and troubleshooting, the following diagrams illustrate the ROCK2 signaling pathway, a standard workflow for optimizing inhibitor concentration, and a decision tree for troubleshooting common issues.
Caption: ROCK2 Signaling Pathway and Point of Inhibition by this compound.
Caption: Workflow for Optimizing this compound Concentration.
Caption: Troubleshooting Decision Tree for this compound Experiments.
References
- 1. Rho-associated kinase is a therapeutic target in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. ROCK1 and ROCK2 are Required for Non-Small Cell Lung Cancer Anchorage-Independent Growth and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phospho-MYPT1 (Thr696) Antibody | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
Rock2-IN-7 solubility issues and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists using Rock2-IN-7 in their experiments. The information is designed to address common challenges, particularly those related to solubility, to ensure successful experimental outcomes.
Troubleshooting Guide: Solubility Issues
Researchers may encounter challenges with the solubility of this compound, a common issue with many small molecule inhibitors. The following guide provides a systematic approach to addressing these problems.
Problem: Precipitate forms when preparing stock solution.
| Possible Cause | Recommended Solution |
| Incorrect Solvent | The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (DMSO).[1][2] |
| Low-Quality or Wet DMSO | Use anhydrous, high-purity DMSO. DMSO is hygroscopic and can absorb water, which may reduce the solubility of the compound.[1] |
| Concentration Too High | While specific solubility data for this compound is not readily available, related ROCK inhibitors show high solubility in DMSO (e.g., >100 mg/mL).[1][2] If precipitation occurs, try preparing a slightly lower concentration stock solution. |
| Incomplete Dissolution | To aid dissolution, gentle warming (to 37°C) and sonication can be effective. Ensure the solution is clear before storage. |
Problem: Precipitate forms when diluting stock solution in aqueous buffer or cell culture medium.
| Possible Cause | Recommended Solution |
| Poor Aqueous Solubility | This compound, like many kinase inhibitors, is expected to have low aqueous solubility. When diluting the DMSO stock solution, add it to the aqueous buffer or medium slowly while vortexing or stirring to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation. |
| Final DMSO Concentration Too Low | While it is important to keep the final DMSO concentration low to avoid solvent effects on cells (typically <0.5%), a certain amount of DMSO may be necessary to maintain solubility. Ensure the final DMSO concentration is consistent across all experimental conditions, including vehicle controls. |
| Buffer/Medium Composition | The salt concentration and pH of the aqueous solution can affect compound solubility. Use a buffer system appropriate for your experimental setup. For in vivo preparations, co-solvents and surfactants are often required. A common formulation for poorly soluble compounds is a mixture of DMSO, PEG300, Tween 80, and saline. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Based on data for structurally similar ROCK inhibitors, the recommended solvent for preparing a high-concentration stock solution of this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO).
Q2: How should I store the this compound stock solution?
A2: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When stored at -80°C, the solution should be stable for at least 6 months.
Q3: I am seeing particles in my cell culture after adding this compound. What could be the cause?
A3: If you observe particles after adding this compound to your cell culture medium, it is likely due to the precipitation of the compound. This can occur if the final concentration of the inhibitor is too high for the aqueous environment of the cell culture medium. To mitigate this, ensure that the DMSO stock solution is added to the medium with vigorous mixing and that the final concentration of DMSO is kept as low as possible while still maintaining solubility.
Q4: What is a typical working concentration for this compound in cell-based assays?
A4: A typical working concentration for this compound in cell-based assays, such as with HaCaT cells, is in the range of 2-5 µM. However, the optimal concentration will depend on the specific cell line and experimental conditions, so it is recommended to perform a dose-response experiment to determine the optimal concentration for your system.
Q5: How can I prepare this compound for in vivo studies?
A5: For in vivo studies, particularly for oral administration, a formulation that enhances solubility and bioavailability is required. While a specific formulation for this compound is not published, a common vehicle for similar compounds consists of a mixture of solvents and surfactants. A recommended starting point, based on protocols for other ROCK inhibitors, would be a formulation containing DMSO, PEG300, Tween 80, and saline. For example, a vehicle could be prepared with 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. The inhibitor would first be dissolved in DMSO, followed by the addition of the other components.
Quantitative Data Summary
The following table summarizes solubility data for related ROCK inhibitors, which can serve as a guide for working with this compound.
| Compound | Solvent | Solubility |
| ROCK inhibitor-2 | DMSO | 250 mg/mL |
| ROCK inhibitor-2 | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 5 mg/mL |
| ROCK2-IN-2 | DMSO | 100 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
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Weighing: Accurately weigh the required amount of this compound powder. The molecular weight of this compound is 445.53 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 4.455 mg of the compound.
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Dissolving: Add the weighed this compound to a sterile microcentrifuge tube. Add the calculated volume of anhydrous, high-purity DMSO.
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Mixing: Vortex the solution until the compound is completely dissolved. If necessary, sonicate the solution or warm it gently in a 37°C water bath to aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution for Cell Culture
-
Thawing: Thaw a frozen aliquot of the 10 mM this compound DMSO stock solution at room temperature.
-
Dilution: Prepare an intermediate dilution of the stock solution in cell culture medium if necessary. For example, to achieve a final concentration of 5 µM in your experiment, you can add 0.5 µL of the 10 mM stock solution to 1 mL of cell culture medium.
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Mixing: Add the this compound stock solution to the pre-warmed cell culture medium dropwise while gently vortexing or swirling the medium to ensure rapid and even distribution. This will help prevent precipitation.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture does not exceed a level that is toxic to your cells (typically <0.5%). Remember to include a vehicle control with the same final concentration of DMSO in your experiments.
Visualizations
Caption: Simplified ROCK2 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for preparing this compound solutions.
References
Technical Support Center: Troubleshooting Off-Target Effects of ROCK2-IN-7
Welcome to the technical support center for ROCK2-IN-7. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential off-target effects during their experiments. The following guides and frequently asked questions (FAQs) are formatted to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its intended mechanism of action?
A1: this compound is a small molecule inhibitor designed to target the Rho-associated coiled-coil containing protein kinase 2 (ROCK2). ROCK2 is a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton and is involved in various cellular processes, including cell adhesion, motility, and contraction.[1][2] The intended mechanism of action of this compound is to bind to the ATP-binding site of ROCK2, thereby preventing the phosphorylation of its downstream substrates.
Q2: I am observing a phenotype that is inconsistent with known ROCK2 signaling pathways. Could this be due to off-target effects?
A2: Yes, an unexpected phenotype is a common indicator of potential off-target effects. While this compound is designed for ROCK2 selectivity, like many kinase inhibitors, it may interact with other kinases, leading to unforeseen biological outcomes. It is crucial to experimentally verify whether the observed phenotype is a direct result of ROCK2 inhibition or due to the inhibition of other unintended targets.
Q3: What are the common off-target kinases for ROCK inhibitors?
A3: The selectivity of ROCK inhibitors can vary. Some common off-target kinases for less selective ROCK inhibitors include other members of the AGC kinase family like Protein Kinase A (PKA) and Protein Kinase C (PKC), as well as other kinases such as MLCK and PAK.[3][4] More selective inhibitors have been developed, but it is always advisable to profile the specific inhibitor being used. For instance, Y-27632 and Fasudil are known to be non-selective against several other kinases.[5]
Q4: How can I minimize the risk of off-target effects in my experiments?
A4: To minimize off-target effects, it is recommended to:
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Use the lowest effective concentration of this compound.
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Use a structurally different ROCK2 inhibitor as a control to see if it recapitulates the same phenotype.
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Perform rescue experiments by overexpressing a drug-resistant mutant of ROCK2.
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Validate your findings using non-pharmacological methods such as siRNA-mediated knockdown of ROCK2.
Troubleshooting Guides
Issue 1: The observed cellular phenotype is stronger or different than expected from ROCK2 inhibition alone.
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Potential Cause: Off-target inhibition of other kinases.
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Troubleshooting Workflow:
-
Recommended Actions:
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Kinome Profiling: Perform a broad in vitro kinase selectivity screen to identify other kinases that are inhibited by this compound at the concentration used in your experiments.
-
Western Blot Analysis: If the kinome screen identifies potential off-targets, validate these findings in your cellular system by examining the phosphorylation status of known substrates of those kinases.
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Use a Control Compound: Compare the effects of this compound with a structurally unrelated ROCK2 inhibitor that has a different off-target profile. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
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Issue 2: High levels of cytotoxicity are observed at the effective concentration of this compound.
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Potential Cause: Off-target toxicity or on-target toxicity in your specific cell type.
-
Troubleshooting Workflow:
Caption: Workflow to assess the cause of cytotoxicity.
-
Recommended Actions:
-
Dose-Response Curve: Perform a dose-response experiment to determine the concentration at which this compound inhibits ROCK2 activity and the concentration at which it causes cytotoxicity.
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Apoptosis Assays: Use assays such as Annexin V staining or caspase activity assays to determine if the observed cytotoxicity is due to apoptosis.
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Compare with Other ROCK Inhibitors: Test the cytotoxicity of other ROCK inhibitors. If multiple ROCK inhibitors with different chemical scaffolds cause similar cytotoxicity, it might be an on-target effect essential for the survival of your specific cell type.
-
Data Presentation
Table 1: Kinase Selectivity Profile of Common ROCK Inhibitors
This table summarizes the half-maximal inhibitory concentrations (IC50) of various ROCK inhibitors against ROCK1, ROCK2, and a panel of other kinases. Lower values indicate higher potency. This data can help in selecting control compounds and understanding the potential off-target landscape.
| Inhibitor | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) | PKA Ki (μM) | PKG Ki (μM) | PKC Ki (μM) | MLCK Ki (μM) | Other Notable Off-Targets (IC50/Ki) |
| Y-27632 | 140 | 300 | >200-fold selective | >200-fold selective | >200-fold selective | >200-fold selective | PRK2 (60 nM) |
| Fasudil | - | - | 1.6 | 1.6 | 3.3 | 36 | MSK1 |
| Hydroxyfasudil (HA-1100) | 730 | 720 | - | - | - | - | - |
| RKI-1447 | 14.5 | 6.2 | - | - | - | - | No significant inhibition of AKT, MEK, S6K at 10 µM |
| GSK429286A | 14 | 63 | - | - | - | - | - |
| Belumosudil (KD025) | 24,000 | 105 | - | - | - | - | Highly selective for ROCK2 |
Data compiled from multiple sources. Note that assay conditions can vary between studies, and these values should be used for comparative purposes.
Experimental Protocols
Protocol 1: Western Blotting for Phospho-Myosin Light Chain 2 (pMLC2)
This protocol allows for the assessment of ROCK2 activity in cells by measuring the phosphorylation of a key downstream substrate, Myosin Light Chain 2 (MLC2).
-
Cell Treatment: Plate cells and treat with this compound at various concentrations for the desired time. Include a vehicle control (e.g., DMSO).
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Sample Preparation:
-
Mix 20-30 µg of protein with Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load samples onto a polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-MLC2 (Ser19) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total MLC2 or a housekeeping protein like GAPDH or β-actin.
-
Protocol 2: In Vitro Kinase Profiling
This protocol provides a general workflow for assessing the selectivity of this compound against a broad panel of kinases. It is often performed as a service by specialized companies.
-
Compound Submission: Provide a sample of this compound at a known concentration.
-
Kinase Panel Selection: Choose a kinase panel that covers a broad representation of the human kinome.
-
Assay Performance: The service provider will typically perform either:
-
Biochemical assays: Measuring the ability of this compound to inhibit the enzymatic activity of each kinase in the panel, often at a single high concentration (e.g., 1 or 10 µM) for initial screening, followed by IC50 determination for significant hits.
-
Binding assays: Measuring the affinity of this compound for each kinase in the panel.
-
-
Data Analysis: The results will be provided as a percentage of inhibition at a given concentration or as IC50 values for each kinase. This data will reveal the selectivity profile of this compound and identify potential off-targets.
Signaling Pathway Visualization
The following diagram illustrates the canonical ROCK2 signaling pathway. Understanding this pathway is essential for interpreting experimental results and identifying on-target versus off-target effects.
Caption: A simplified diagram of the ROCK2 signaling pathway.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. RhoA-ROCK2 signaling possesses complex pathophysiological functions in cancer progression and shows promising therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rho Kinase (ROCK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Rock2-IN-7 Stability in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability and solubility issues encountered with the ROCK2 inhibitor, Rock2-IN-7, during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated out of solution when I diluted the DMSO stock into my aqueous experimental buffer. What is the cause and how can I prevent this?
A1: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for many kinase inhibitors, including this compound. This occurs because the inhibitor is significantly more soluble in organic solvents like DMSO than in aqueous solutions. When the DMSO is diluted, the solubility of the compound in the mixed solvent can drop below its concentration, causing it to "crash out" or precipitate.
Immediate Troubleshooting Steps:
-
Reduce Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your assay.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer. This gradual change in solvent composition can help keep the inhibitor in solution.
-
Vortexing/Sonication: Ensure thorough mixing by vortexing during dilution. Brief sonication can also help to redissolve small precipitates.[1]
Preventative Measures:
-
Incorporate Surfactants or Co-solvents: Adding a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100, or a water-miscible co-solvent like ethanol or polyethylene glycol (PEG) to your aqueous buffer can improve the solubility of hydrophobic compounds.[1]
-
Optimize DMSO Concentration: Keep the final concentration of DMSO in your experimental medium as low as possible, typically below 0.5%, to avoid solvent-induced precipitation and off-target effects on your cells or enzymes.[1]
Q2: How should I prepare and store stock solutions of this compound to ensure maximum stability?
A2: Proper preparation and storage of stock solutions are critical for maintaining the potency and stability of this compound.
-
Solvent Selection: High-purity, anhydrous DMSO is the recommended solvent for preparing high-concentration stock solutions of most kinase inhibitors.[1]
-
Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of DMSO added to your experiments.
-
Storage of Solid Compound: Store the solid, powdered form of this compound at -20°C, protected from light and moisture.
-
Storage of Stock Solutions:
-
Aliquot the high-concentration stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1]
-
Store these aliquots at -80°C for long-term storage (up to 6 months for some ROCK inhibitors) or at -20°C for shorter-term storage (up to 1 month).
-
When ready to use, thaw an aliquot quickly and keep it on ice during the experiment.
-
Q3: I am observing inconsistent results in my cell-based assays with this compound. Could this be related to its stability?
A3: Yes, inconsistent results are often a sign of compound instability or precipitation. If this compound precipitates in the cell culture medium, the actual concentration exposed to the cells will be lower and more variable than intended.
Troubleshooting Inconsistent Results:
-
Visual Inspection: Before and after your experiment, carefully inspect the wells of your culture plates for any signs of precipitation (e.g., cloudiness, crystals, or a thin film).
-
Solubility Test in Media: Perform a solubility test of this compound in your specific cell culture medium at the intended experimental concentrations.
-
Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound from a frozen stock solution for each experiment.
-
Monitor Potency Over Time: If you suspect degradation in your assay buffer, you can perform a time-course experiment to see if the inhibitory effect of this compound diminishes over longer incubation periods.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon dilution in aqueous buffer. | The concentration of this compound exceeds its kinetic solubility in the final solvent mixture. | - Lower the final concentration of the inhibitor.- Perform serial dilutions rather than a single large dilution.- Add the inhibitor solution dropwise while vortexing.- Incorporate a surfactant (e.g., 0.01% Tween-20) or a co-solvent (e.g., 1% ethanol) into the aqueous buffer. |
| The solution becomes cloudy or a precipitate forms over time in the incubator. | The inhibitor is degrading or has lower solubility at 37°C in the complex cell culture medium. | - Prepare fresh working solutions immediately before each experiment.- Reduce the incubation time if experimentally feasible.- Evaluate the composition of your assay buffer for components that might promote precipitation. |
| Inconsistent or lower-than-expected potency in cell-based assays. | Poor solubility or degradation of this compound in the cell culture medium is leading to an inaccurate effective concentration. | - Visually inspect assay plates for precipitation.- Perform a solubility test in your specific cell culture medium to determine the maximum soluble concentration.- Ensure the final DMSO concentration is non-toxic and does not exceed 0.5%. |
| Loss of inhibitor activity in stored working solutions. | The inhibitor is degrading in the aqueous buffer at storage temperature (e.g., 4°C or room temperature). | - Prepare fresh working solutions for each experiment from a frozen DMSO stock.- Avoid storing diluted aqueous solutions of this compound. |
Data Presentation: Solubility and Stability of this compound (Illustrative)
Table 1: Illustrative Solubility of this compound in Common Solvents
| Solvent | Estimated Solubility | Notes |
| DMSO | ≥ 10 mg/mL | High solubility. Recommended for stock solutions. |
| Ethanol | ~1-5 mg/mL | Moderate solubility. Can be used as a co-solvent. |
| PBS (pH 7.4) | < 0.1 mg/mL | Low solubility. Prone to precipitation. |
| Cell Culture Media (e.g., DMEM, RPMI-1640) with 10% FBS | < 0.1 mg/mL | Low solubility, can be influenced by serum proteins. |
Table 2: Illustrative Stability of this compound in Solution
| Storage Condition | Solvent | Estimated Stability |
| -80°C | DMSO | Up to 6 months |
| -20°C | DMSO | Up to 1 month |
| 4°C | Aqueous Buffer (e.g., PBS) | < 24 hours (degradation likely) |
| Room Temperature | Aqueous Buffer (e.g., PBS) | Unstable, significant degradation expected within hours |
| 37°C | Cell Culture Medium | Unstable, should be used immediately after preparation |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Preparation of High-Concentration Stock Solution (10 mM in DMSO):
-
Weigh out the appropriate amount of solid this compound.
-
Add a sufficient volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex thoroughly to ensure the compound is completely dissolved. Gentle warming (e.g., 37°C water bath) or brief sonication can be used to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use vials and store at -80°C.
-
-
Preparation of Working Solutions for Cell-Based Assays:
-
Thaw a single-use aliquot of the 10 mM stock solution on ice.
-
Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations. It is recommended to perform an intermediate dilution in serum-free medium before the final dilution in complete medium.
-
Add the inhibitor to the medium dropwise while gently swirling the tube or plate to ensure rapid and uniform mixing.
-
Use the prepared working solutions immediately.
-
Protocol 2: In Vitro ROCK2 Kinase Assay
This protocol is a general guideline for an in vitro kinase assay to determine the IC50 of this compound.
-
Assay Buffer Preparation: Prepare a suitable kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).
-
Reagent Preparation:
-
Dilute recombinant active ROCK2 enzyme in kinase assay buffer.
-
Prepare a solution of a suitable ROCK2 substrate (e.g., a peptide substrate) and ATP in kinase assay buffer.
-
Prepare a serial dilution of this compound in DMSO, and then further dilute in kinase assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
-
Kinase Reaction:
-
In a 96-well plate, add the diluted this compound solutions.
-
Add the diluted ROCK2 enzyme to each well.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and detect the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay).
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
References
Technical Support Center: Optimizing Rock2-IN-7 Use in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the ROCK2 inhibitor, Rock2-IN-7, in cell culture experiments. Here, you will find troubleshooting advice and frequently asked questions to help minimize toxicity and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a kinase inhibitor that specifically targets Rho-associated coiled-coil containing protein kinase 2 (ROCK2). ROCK2 is a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton. By inhibiting ROCK2, this compound interferes with downstream signaling pathways that control cell shape, adhesion, motility, and contraction.[1] This mechanism of action makes it a valuable tool for studying various cellular processes and a potential therapeutic agent.
Q2: What is the recommended working concentration for this compound?
The optimal concentration of this compound is highly dependent on the cell line and the specific experimental goals. For HaCaT cells, a concentration range of 2-5 μM for 24 hours has been shown to effectively inhibit the ROCK2/pSTAT3 signaling pathway.[1] However, it is always recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and assay.
Q3: What are the visual signs of this compound-induced toxicity in cell culture?
Signs of toxicity can include:
-
Reduced cell viability and proliferation: A noticeable decrease in the number of viable cells compared to vehicle-treated controls.
-
Changes in cell morphology: Cells may appear rounded, shrunken, or detached from the culture surface.
-
Increased apoptosis: Evidence of programmed cell death, which can be confirmed using assays such as Annexin V staining or caspase activity assays.
Q4: How should I prepare and store a stock solution of this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. To maintain the stability and activity of the inhibitor:
-
Prepare a concentrated stock solution (e.g., 10 mM) in high-quality, anhydrous DMSO.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
When preparing your working concentration, ensure that the final concentration of DMSO in the cell culture medium is low (typically below 0.5%) to avoid solvent-induced toxicity.
Troubleshooting Guide
Encountering unexpected results or toxicity is a common challenge in cell culture experiments. This guide provides a systematic approach to troubleshooting issues with this compound.
| Problem | Potential Cause | Recommended Solution |
| High levels of cell death at desired inhibitory concentration | Inhibitor concentration is too high for the specific cell line. | Perform a dose-response experiment (e.g., MTT assay) to determine the half-maximal cytotoxic concentration (CC50) and identify a non-toxic working concentration. |
| The cell line is particularly sensitive to ROCK2 inhibition. | Consider using a lower concentration of this compound for a longer duration of exposure. Investigate the expression and activity of the ROCK2 pathway in your cell line to ensure it is a relevant target. | |
| Solvent (DMSO) toxicity. | Run a vehicle control with the same concentrations of DMSO used for the inhibitor. Ensure the final DMSO concentration in the culture medium is below 0.5%. | |
| Inconsistent or variable results between experiments | Variability in cell culture conditions. | Standardize cell passage number, seeding density, and media components for all experiments. |
| Inhibitor instability or degradation. | Prepare fresh stock solutions and working dilutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | |
| Inhibitor precipitation in culture medium. | Visually inspect stock solutions and final dilutions in media for any signs of precipitation. Determine the inhibitor's solubility in your specific culture medium. | |
| No observable effect of the inhibitor | Inhibitor concentration is too low. | Perform a dose-response experiment to determine the optimal effective concentration. |
| The target (ROCK2) is not active or lowly expressed in the cell line. | Confirm the expression and activity of ROCK2 in your cell line using techniques like Western blotting or a kinase activity assay. | |
| Incorrect experimental timeline. | The effect of the inhibitor may be time-dependent. Perform a time-course experiment to determine the optimal incubation time. |
Quantitative Data
| Inhibitor | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) | Selectivity (ROCK1/ROCK2) |
| Belumosudil (KD025) | 24,000 | 105 | ~228-fold |
| RKI-1447 | 14.5 | 6.2 | ~2.3-fold |
| ROCK inhibitor-2 | 160 | 21 | ~7.6-fold |
| ROCK2-IN-10 | - | 20 | >41-fold over ROCK1 |
| ROCK2-IN-11 | - | 180 | Selective for ROCK2 |
| ROCK2-IN-12 | - | 7.0 | Selective for ROCK2 |
Data compiled from multiple sources.[2][3]
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is designed to determine the cytotoxic effects of this compound on a given cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. A common starting range is from 100 µM to 1 nM. Also, prepare a vehicle control with the same final concentrations of the solvent (DMSO).
-
Treatment: Remove the old medium from the cells and add the medium containing the different inhibitor concentrations and vehicle controls. Include wells with untreated cells as a negative control.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot the results against the inhibitor concentration to determine the CC50 value.
Apoptosis Detection using Annexin V Staining
This protocol allows for the detection of apoptosis induced by this compound using flow cytometry.
Materials:
-
Cells treated with this compound and controls
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
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Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of this compound and a vehicle control for the specified time.
-
Cell Harvesting:
-
For suspension cells, gently collect the cells by centrifugation.
-
For adherent cells, collect the culture medium (containing floating, potentially apoptotic cells) and then detach the adherent cells using a gentle method like trypsinization. Combine the detached cells with the collected medium.
-
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: ROCK2 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for determining this compound cytotoxicity.
Caption: A troubleshooting decision tree for this compound experiments.
References
Technical Support Center: Troubleshooting Rock2-IN-7 Inhibition
This technical support center provides guidance for researchers, scientists, and drug development professionals who are experiencing unexpected results with Rock2-IN-7, a kinase inhibitor targeting ROCK2. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to help you identify and resolve issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a kinase inhibitor that targets Rho-associated coiled-coil containing protein kinase 2 (ROCK2). Its mechanism of action involves the inhibition of the ROCK2/pSTAT3 signaling pathway. By blocking ROCK2 activity, this compound can suppress systemic immunity activation and attenuate inflammation, as demonstrated in psoriasis models.[1]
Q2: What are the known cellular effects of this compound?
A2: In cellular assays, this compound has been shown to inhibit the ROCK2/pSTAT3 signaling pathway in HaCaT cells at concentrations of 2-5 μM when incubated for 24 hours. This leads to a decrease in the phosphorylation of STAT3 and the expression of proteins involved in psoriasis pathogenesis, such as matrix metalloproteinase-2 (MMP2), Fibronectin (FN), N-cadherin, and Elastin.[1]
Q3: What is the primary signaling pathway regulated by ROCK2?
A3: ROCK2 is a crucial downstream effector of the small GTPase RhoA. The RhoA/ROCK2 signaling pathway plays a significant role in various cellular processes, including the organization of the actin cytoskeleton, cell adhesion and motility, smooth muscle contraction, and inflammation.[2] One of the key downstream targets of ROCK2 in certain inflammatory contexts is the phosphorylation of STAT3.
ROCK2 Signaling Pathway
Caption: Simplified ROCK2 signaling pathway leading to STAT3 phosphorylation.
Troubleshooting Guide: this compound Not Showing Expected Inhibition
This guide addresses potential reasons why this compound may not be producing the expected inhibitory effects in your experiments.
Issue 1: Problems with the Inhibitor Itself
Q: How can I be sure my this compound is active?
A: Issues with the inhibitor's integrity, storage, or solubility can lead to a lack of activity.
-
Storage: ROCK inhibitors are generally stable when stored correctly. Before reconstitution, they should be kept at -20°C and protected from light. After reconstitution in a solvent like DMSO, aliquots should be stored at -20°C or -80°C for long-term stability.[3] Avoid repeated freeze-thaw cycles.
-
Solubility: While specific solubility data for this compound is not widely published, many kinase inhibitors are dissolved in DMSO.[1] Ensure the inhibitor is fully dissolved in the stock solution. When diluting into aqueous buffers or cell culture media, be mindful of potential precipitation, as the final concentration of DMSO should typically be kept low (e.g., <0.1%) to avoid solvent-induced artifacts. Visual inspection for precipitates after dilution is recommended.
-
Verification of Activity: If you suspect the inhibitor has degraded, the most definitive way to confirm its activity is to test it in a reliable positive control experiment. This could be an in vitro kinase assay or a cellular assay where the inhibitor has previously shown robust effects.
Issue 2: Suboptimal Experimental Conditions
Q: Could my experimental setup be the reason for the lack of inhibition?
A: The efficacy of a kinase inhibitor is highly dependent on the experimental conditions.
-
Cell Type and Permeability: Ensure that this compound is permeable to the cells you are using. While many small molecule inhibitors are cell-permeable, this can vary. Also, confirm that the ROCK2/pSTAT3 pathway is active and relevant in your chosen cell line.
-
Inhibitor Concentration and Incubation Time: The effective concentration and incubation time can vary significantly between cell lines and experimental readouts. A dose-response experiment is crucial to determine the optimal concentration. For this compound, concentrations between 2-5 μM for 24 hours have been shown to be effective in HaCaT cells. It is possible that your system requires a higher concentration or a different incubation period.
-
ATP Concentration in In Vitro Assays: In cell-free kinase assays, the concentration of ATP can significantly impact the apparent potency of ATP-competitive inhibitors. High concentrations of ATP can outcompete the inhibitor, leading to a higher IC50 value and reduced inhibition.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting issues with this compound.
Experimental Protocols
Protocol 1: In Vitro ROCK2 Kinase Activity Assay
This protocol provides a general method for assessing the inhibitory activity of this compound on purified ROCK2 enzyme.
Materials:
-
Recombinant active ROCK2 enzyme
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)
-
ROCK2 substrate (e.g., myelin basic protein or a specific peptide substrate)
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ATP solution
-
This compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
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96-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer. Remember to include a DMSO vehicle control.
-
In a 96-well plate, add the diluted this compound or vehicle control.
-
Add the ROCK2 enzyme to each well and incubate for a pre-determined time (e.g., 10-20 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Prepare a substrate/ATP mix in kinase buffer.
-
Initiate the kinase reaction by adding the substrate/ATP mix to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the inhibitory activity of this compound.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Western Blot for Phosphorylated STAT3 (pSTAT3)
This protocol is for detecting the inhibition of STAT3 phosphorylation in cells treated with this compound.
Materials:
-
Cell line of interest (e.g., HaCaT)
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
Stimulant to induce pSTAT3 (if necessary, e.g., cytokines)
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Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
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BCA protein assay kit
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SDS-PAGE gels and running buffer
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PVDF membrane
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Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-pSTAT3 (Tyr705) and anti-total STAT3
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HRP-conjugated secondary antibody
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Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells and grow to the desired confluency. Treat the cells with varying concentrations of this compound or DMSO vehicle control for the desired time (e.g., 24 hours). If necessary, stimulate the cells to induce STAT3 phosphorylation for a short period before harvesting.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein concentrations and run the samples on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with the anti-pSTAT3 primary antibody overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, you can strip the membrane and re-probe with an antibody against total STAT3 or a loading control like β-actin.
Experimental Workflow for Testing this compound
Caption: A typical experimental workflow for characterizing this compound.
Quantitative Data: Comparison of ROCK2 Inhibitors
| Inhibitor | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) | Reference |
| Rock inhibitor-2 | 17 | 2 | |
| RKI-1447 | 14.5 | 6.2 | |
| H-1152 | - | 12 | |
| Ripasudil | 51 | 19 | |
| Belumosudil (KD025) | 24,000 | 105 | |
| GSK429286A | 14 | 63 | |
| Y-27632 | 140 (Ki) | 300 (Ki) | |
| Fasudil | 330 (Ki) | - |
IC50 values can vary depending on the assay conditions (e.g., ATP concentration). Ki denotes the inhibition constant.
References
refining Rock2-IN-7 treatment duration for optimal results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using Rock2-IN-7. The information is designed to help refine treatment duration for optimal experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2). It functions by binding to the ATP-binding site of the ROCK2 kinase domain, preventing the phosphorylation of its downstream substrates.[1][2] This inhibition disrupts signaling pathways that control the actin cytoskeleton, leading to changes in cell shape, adhesion, motility, and contraction.[3]
Q2: What are the key signaling pathways affected by this compound?
This compound primarily impacts the RhoA/ROCK2 signaling pathway. This pathway is a crucial regulator of cytoskeletal dynamics. Additionally, ROCK2 has been shown to be involved in the ROCK2/pSTAT3 and TGF-β signaling pathways.[1][4] Inhibition of ROCK2 can therefore influence a wide range of cellular processes, including inflammation, fibrosis, and cell proliferation.
Q3: How do I determine the optimal concentration of this compound for my experiment?
The optimal concentration of this compound is cell-type and assay-dependent. It is recommended to perform a dose-response experiment to determine the IC50 value in your specific system. A typical starting range for in vitro experiments is 0.1 to 10 µM.
Q4: What is the recommended treatment duration for this compound in cell culture?
The ideal treatment duration depends on the biological question being investigated.
-
Short-term treatment (1-6 hours): Sufficient for observing acute effects on the cytoskeleton, such as changes in cell morphology and stress fiber formation.
-
Intermediate-term treatment (24-72 hours): Commonly used for assays measuring cell migration, invasion, and proliferation.
-
Long-term treatment (>72 hours): May be necessary for studies on cell differentiation or chronic disease models. However, prolonged inhibition of ROCK2 can lead to cellular senescence, so it is crucial to monitor cell health.
It is highly recommended to perform a time-course experiment (e.g., 6, 12, 24, 48, and 72 hours) to determine the optimal incubation time for your specific endpoint.
Q5: How stable is this compound in cell culture medium?
Most small molecule inhibitors are stable in culture medium for 24-72 hours at 37°C. However, for longer-term experiments, it is advisable to replenish the medium with fresh inhibitor every 48-72 hours to maintain a consistent concentration.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or no inhibitory effect | Compound degradation: Improper storage or handling of this compound. | Store the compound as recommended by the manufacturer. Prepare fresh stock solutions and aliquot for single use to avoid freeze-thaw cycles. |
| Cell health: Cells are unhealthy, senescent, or at too high a passage number. | Use cells at a low passage number and ensure they are in the logarithmic growth phase. Regularly check for signs of stress or contamination. | |
| Incorrect concentration: The concentration of this compound is too low. | Perform a dose-response curve to determine the optimal concentration for your cell type and assay. | |
| High cell toxicity or death | Concentration too high: The concentration of this compound is cytotoxic. | Perform a viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration range. Use a concentration that effectively inhibits ROCK2 with minimal impact on cell viability. |
| Prolonged treatment: Long-term exposure to the inhibitor is inducing apoptosis or senescence. | Reduce the treatment duration. If long-term inhibition is necessary, consider using a lower, non-toxic concentration and monitor for markers of apoptosis (e.g., cleaved caspase-3) and senescence (e.g., β-galactosidase staining). | |
| Variability in dose-response curves | Inconsistent cell seeding: Uneven cell density across wells. | Ensure a single-cell suspension and mix thoroughly before seeding. Avoid edge effects by not using the outer wells of the plate or by filling them with sterile PBS. |
| Time-dependent effects: The incubation time is not optimal to capture the full dose-response. | For covalent or slow-binding inhibitors, pre-incubation time can significantly affect the IC50. Standardize the incubation time across all experiments. Consider performing a time-course experiment to find the optimal endpoint. |
Experimental Protocols
Protocol 1: Western Blot Analysis of ROCK2 Activity (p-MYPT1)
This protocol describes the detection of phosphorylated Myosin Phosphatase Target Subunit 1 (p-MYPT1 at Thr696), a downstream target of ROCK2, as a readout of inhibitor activity.
Materials:
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
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SDS-PAGE gels and running buffer
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PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-MYPT1 (Thr696), anti-total MYPT1, anti-GAPDH (or other loading control)
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HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and treat with this compound at various concentrations and for different durations. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the signal using a chemiluminescent substrate.
-
Analysis: Quantify band intensities and normalize the p-MYPT1 signal to total MYPT1 and the loading control.
Protocol 2: Immunofluorescence Staining of the Actin Cytoskeleton
This protocol allows for the visualization of changes in the actin cytoskeleton following this compound treatment.
Materials:
-
Cells grown on glass coverslips
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Fluorescently-labeled phalloidin (e.g., Phalloidin-iFluor 488)
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DAPI (for nuclear counterstaining)
-
Antifade mounting medium
Procedure:
-
Cell Treatment: Plate cells on coverslips and treat with this compound for the desired duration.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with 1% BSA for 30 minutes.
-
Phalloidin Staining: Incubate with fluorescently-labeled phalloidin for 30-60 minutes at room temperature, protected from light.
-
Nuclear Staining: Wash with PBS and incubate with DAPI for 5 minutes.
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Mounting: Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
Visualizations
Caption: Simplified ROCK2 signaling pathways.
Caption: Experimental workflow for optimizing this compound treatment.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. benchchem.com [benchchem.com]
- 2. GraphPad Prism 10 Curve Fitting Guide - Troubleshooting fits of dose-response curves [graphpad.com]
- 3. What are ROCK2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. The effect of Rho kinase inhibition on long-term keratinocyte proliferation is rapid and conditional - PMC [pmc.ncbi.nlm.nih.gov]
dealing with batch-to-batch variability of Rock2-IN-7
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ROCK2 inhibitor, Rock2-IN-7. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a kinase inhibitor that targets ROCK2 (Rho-associated coiled-coil containing protein kinase 2).[1] ROCK2 is a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton and is involved in various cellular processes, including cell adhesion, motility, and contraction.[2][3][4] By inhibiting ROCK2, this compound can modulate these cellular functions. It has been shown to inhibit the ROCK2/pSTAT3 signaling pathway.[1]
Q2: What are the known applications of this compound?
A2: this compound has been investigated for its potential therapeutic effects in inflammatory conditions. For instance, it has been shown to attenuate inflammation in a mouse model of psoriasis by reducing the expression of key interleukins associated with the IL-23/Th17 axis and suppressing systemic immunity activation.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: For initial solubility testing, a high-concentration stock solution of a new small molecule inhibitor like this compound should be prepared in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice due to its ability to dissolve a wide range of organic compounds. From this high-concentration stock, you can make further dilutions into your aqueous experimental media. It is important to ensure the final concentration of the organic solvent in your assay is low (typically less than 0.5% v/v) to avoid affecting the biological system.
Q4: How should I store this compound?
A4: The product information for this compound suggests that it is shipped at room temperature in the continental US. For long-term storage, it is crucial to refer to the Certificate of Analysis provided by the supplier. Generally, small molecule inhibitors in solution are susceptible to degradation, and storage conditions such as temperature, light exposure, and the type of storage container can impact their stability. For long-term stability, it is often recommended to store solutions in amber glass vials or polypropylene tubes at -20°C or -80°C.
Troubleshooting Guide: Dealing with Batch-to-Batch Variability
Batch-to-batch variability is a common challenge when working with small molecule inhibitors and can lead to inconsistent experimental results. This guide provides a systematic approach to identifying and mitigating the potential causes of variability with this compound.
Q5: My experimental results with this compound are not consistent across different batches. What could be the cause?
A5: Inconsistent results between different batches of a small molecule inhibitor can stem from several factors. These contributing factors, rather than root causes, can include:
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Purity and Impurity Profile: The percentage of the active compound and the nature of any impurities can differ between batches.
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Solubility and Physical Form: Variations in the crystalline form (polymorphism) can affect the solubility and dissolution rate of the compound.
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Stability: The stability of the compound can be influenced by residual solvents or subtle differences in the manufacturing process.
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Water Content: The amount of residual water in the lyophilized powder can vary.
Q6: How can I investigate the purity of different this compound batches?
A6: While a detailed chemical analysis may require specialized equipment, you can perform some basic checks. Always request and compare the Certificate of Analysis (CofA) for each batch from your supplier. The CofA should provide information on the purity of the compound, typically determined by methods like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. If you observe significant discrepancies in your results, consider having an independent analytical laboratory verify the purity and identity of the different batches.
Q7: I suspect solubility issues are contributing to the variability. How can I test this?
A7: Inconsistent solubility can be a major source of variability. Here is a protocol to assess and compare the solubility of different batches:
Experimental Protocol: Comparative Solubility Assessment
Objective: To determine if there is a difference in the solubility of different batches of this compound in the experimental buffer.
Materials:
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This compound (different batches)
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Dimethyl sulfoxide (DMSO)
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Your experimental aqueous buffer
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Microcentrifuge tubes
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Vortexer
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Microcentrifuge
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Spectrophotometer or HPLC
Methodology:
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Prepare Stock Solutions: Prepare a high-concentration stock solution (e.g., 10 mM) of each batch of this compound in DMSO. Ensure the compound is fully dissolved.
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Serial Dilutions: Create a series of dilutions of each stock solution in your experimental aqueous buffer to cover the concentration range you use in your assays.
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Visual Inspection: Visually inspect the dilutions immediately after preparation and after a period equivalent to your experiment's duration (e.g., 24 hours) at the experimental temperature. Look for any signs of precipitation or cloudiness.
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Centrifugation: Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10 minutes to pellet any undissolved compound.
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Quantification (Optional but Recommended): Carefully collect the supernatant and measure the concentration of the dissolved this compound using a spectrophotometer (if the compound has a chromophore) or HPLC. A significant difference in the measured concentrations between batches indicates a solubility issue.
Data Presentation:
Summarize your findings in a table for easy comparison:
| Batch Number | Intended Concentration (µM) | Visual Observation (Immediate) | Visual Observation (24h) | Measured Concentration (µM) |
| Batch A | 1 | Clear | Clear | 0.98 |
| Batch A | 10 | Clear | Precipitate | 7.2 |
| Batch B | 1 | Clear | Clear | 0.99 |
| Batch B | 10 | Clear | Clear | 9.8 |
Q8: Could the stability of this compound in my experimental media be a factor? How can I check this?
A8: Yes, compound stability in aqueous media can vary. A simple stability test can help you assess this.
Experimental Protocol: Stability Assessment
Objective: To evaluate the stability of different batches of this compound in the experimental media over time.
Materials:
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This compound (different batches) dissolved in your experimental media at a working concentration.
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Incubator set to your experimental temperature.
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An assay to measure the activity of this compound (e.g., a kinase activity assay or a cell-based assay measuring a downstream effect).
Methodology:
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Prepare Solutions: Prepare solutions of each batch of this compound in your experimental media at the highest concentration you use.
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Time-Course Incubation: Incubate the solutions at your experimental temperature.
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Activity Measurement: At different time points (e.g., 0, 2, 6, 12, and 24 hours), take an aliquot of each solution and measure the activity of this compound using your established assay.
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Data Analysis: Plot the activity of this compound as a function of time for each batch. A significant decrease in activity over time indicates instability. Comparing the degradation rates between batches can reveal batch-to-batch differences in stability.
Data Presentation:
| Batch Number | Time (hours) | Remaining Activity (%) |
| Batch A | 0 | 100 |
| Batch A | 6 | 95 |
| Batch A | 24 | 70 |
| Batch B | 0 | 100 |
| Batch B | 6 | 98 |
| Batch B | 24 | 92 |
Q9: What if I suspect off-target effects are causing the variability?
A9: Off-target effects occur when a compound interacts with unintended biological molecules. While the impurity profile of different batches can contribute to this, it's also important to validate that the observed phenotype is due to the inhibition of ROCK2.
Strategies to Investigate Off-Target Effects:
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Rescue Experiment: If possible, overexpress ROCK2 in your cells. If the phenotype caused by this compound is rescued (reversed), it suggests the effect is on-target.
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Knockdown/Knockout of ROCK2: Use techniques like siRNA or CRISPR to reduce the expression of ROCK2. If the phenotype of ROCK2 knockdown/knockout cells is similar to that of cells treated with this compound, it supports an on-target mechanism.
Visualizations
References
avoiding precipitation of Rock2-IN-7 in media
Welcome to the technical support center for Rock2-IN-7. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments by providing troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a primary focus on preventing precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: I'm observing a precipitate in my cell culture medium after adding this compound. What is the likely cause?
A1: Precipitation of this compound in aqueous solutions like cell culture media is a common issue, primarily due to its hydrophobic nature and limited aqueous solubility. When a concentrated stock solution of this compound, typically prepared in an organic solvent like dimethyl sulfoxide (DMSO), is diluted into the aqueous environment of the cell culture medium, the compound can "crash out" of solution, forming a visible precipitate. This is a phenomenon known as "solvent shock." Another contributing factor can be the final concentration of this compound exceeding its solubility limit in the media.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: The recommended solvent for preparing stock solutions of this compound and other similar kinase inhibitors is high-purity, anhydrous DMSO. It is crucial to use a fresh, unopened bottle of DMSO whenever possible, as DMSO is hygroscopic and can absorb water from the atmosphere, which may affect the solubility and stability of the compound.
Q3: What is the maximum recommended concentration for a this compound stock solution in DMSO?
Q4: What is the maximum final concentration of DMSO that is safe for my cells?
A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxic effects. A general guideline is to keep the final DMSO concentration below 0.5%, and for many sensitive cell lines, it is recommended to be at or below 0.1%. It is crucial to include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the media without the inhibitor, to account for any effects of the solvent on your cells.
Q5: How should I store my this compound stock solution?
A5: this compound stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Troubleshooting Guide: Preventing Precipitation of this compound
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your cell culture experiments.
| Observation | Potential Cause | Recommended Solution |
| Immediate cloudiness or precipitate upon adding this compound to media. | 1. Solvent Shock: Rapid change in solvent environment from DMSO to aqueous media. 2. High Final Concentration: The final concentration of this compound exceeds its solubility in the cell culture medium. | 1. Use a Stepwise Dilution Method: Instead of adding the concentrated DMSO stock directly to the full volume of media, first create an intermediate dilution in a small volume of pre-warmed media. Then, add this intermediate dilution to the final volume of media. 2. Pre-warm the Media: Ensure your cell culture medium is pre-warmed to 37°C before adding the inhibitor. 3. Reduce the Final Concentration: If precipitation persists, consider lowering the final working concentration of this compound in your experiment. |
| Precipitate forms over time after incubation. | 1. Temperature Fluctuations: Changes in temperature can affect the solubility of the compound. 2. Interaction with Media Components: Components in the serum or media may interact with this compound over time, leading to precipitation. | 1. Maintain Stable Temperature: Ensure a consistent temperature of 37°C in the incubator. 2. Reduce Serum Concentration: If experimentally feasible, try reducing the serum concentration in your media. 3. Test in Serum-Free Media: To determine if serum is the cause, test the solubility of this compound in serum-free media. |
| Inconsistent experimental results. | Micro-precipitation: The formation of very small, often invisible, precipitates can lead to an inaccurate effective concentration of the inhibitor. | 1. Visual Inspection: Carefully inspect the media for any signs of precipitation, both visually and under a microscope, before adding it to your cells. 2. Centrifugation/Filtration: For critical applications, you can centrifuge or filter your final working solution to remove any potential micro-precipitates before use. However, be aware that this may also reduce the final concentration of the dissolved inhibitor. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
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This compound powder
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Anhydrous, high-purity DMSO
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Sterile microcentrifuge tubes
-
-
Procedure:
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Allow the this compound vial to equilibrate to room temperature before opening.
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Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO.
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Add the calculated volume of 100% DMSO to the vial of this compound.
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Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming (up to 37°C) may aid in dissolution.
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Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
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Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
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Protocol 2: Preparation of Working Solution in Cell Culture Media (to minimize precipitation)
-
Materials:
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This compound stock solution in DMSO
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Pre-warmed (37°C) cell culture medium
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Sterile tubes
-
-
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Determine the final desired concentration of this compound in your experiment.
-
Stepwise Dilution: a. Prepare an intermediate dilution by adding a small volume of the DMSO stock solution to a small volume of pre-warmed cell culture medium (e.g., add 1 µL of a 10 mM stock to 99 µL of media to get a 100 µM intermediate solution). Mix gently but thoroughly. b. Add the required volume of the intermediate dilution to the final volume of pre-warmed cell culture medium to achieve the desired final concentration. For example, add 10 µL of the 100 µM intermediate solution to 990 µL of media to get a final concentration of 1 µM.
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Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Simplified ROCK2 signaling pathway and the inhibitory action of this compound.
References
challenges with Rock2-IN-7 delivery in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the in vivo delivery of Rock2-IN-7.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges encountered with the in vivo delivery of this compound?
Researchers may face several challenges when administering this compound in animal studies. These primarily stem from the physicochemical properties of the compound and the complexities of in vivo systems. Key challenges include:
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Poor Solubility: this compound, like many small molecule inhibitors, may have limited aqueous solubility, making it difficult to prepare formulations suitable for injection.
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Formulation Instability: The prepared formulation may not be stable, leading to precipitation of the compound over time, which can cause inconsistent dosing and potential toxicity.
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Off-Target Effects: While designed to be a selective ROCK2 inhibitor, at higher concentrations required for in vivo efficacy, off-target effects on other kinases, including ROCK1, can occur.[1]
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Pharmacokinetic Variability: The absorption, distribution, metabolism, and excretion (ADME) profile of this compound can vary between animal species and even between individual animals, leading to inconsistent plasma and tissue concentrations.
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Predicting Human Efficacy: Extrapolating pharmacokinetic and pharmacodynamic (PK/PD) data from animal models to predict efficacy in humans can be challenging and is a common reason for failure in clinical development.[2]
Q2: How can I improve the solubility of this compound for in vivo administration?
Improving the solubility of this compound is crucial for achieving consistent and effective in vivo delivery. Several formulation strategies can be employed, often involving a combination of solvents and excipients. Based on protocols for similar ROCK inhibitors, here are some recommended starting points:[3]
-
Co-solvent Systems: A common approach is to first dissolve this compound in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) and then dilute it with a vehicle suitable for injection.
-
Use of Surfactants and Cyclodextrins: Incorporating surfactants like Tween-80 or complexing agents such as sulfobutylether-β-cyclodextrin (SBE-β-CD) can significantly enhance the solubility of hydrophobic compounds.
Q3: What are some recommended formulations for this compound in animal studies?
The optimal formulation will depend on the specific animal model, route of administration, and required dose. It is always recommended to perform small-scale formulation stability tests before preparing a large batch for in vivo studies. Here are some example protocols adapted from similar compounds:[3]
| Formulation Component | Protocol 1 | Protocol 2 | Protocol 3 |
| Solvent 1 | 10% DMSO | 10% DMSO | 10% DMSO |
| Solvent 2 | 40% PEG300 | 90% (20% SBE-β-CD in Saline) | 90% Corn Oil |
| Surfactant | 5% Tween-80 | - | - |
| Vehicle | 45% Saline | - | - |
Note: Always use freshly prepared formulations for optimal results.[4] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.
Q4: How can I monitor the in vivo efficacy and target engagement of this compound?
Monitoring the pharmacodynamic effects of this compound is essential to correlate drug exposure with biological activity. This can be achieved by measuring the phosphorylation of downstream targets of ROCK2. A commonly used biomarker is the phosphorylation of Myosin Light Chain (MLC) or Myosin Phosphatase Target Subunit 1 (MYPT1).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in the formulation upon standing. | - Poor solubility of the compound in the chosen vehicle.- The formulation is not stable at the storage temperature. | - Try alternative formulation strategies (see solubility FAQ).- Prepare the formulation fresh before each use.- If short-term storage is necessary, determine the stability at different temperatures (e.g., 4°C, room temperature). |
| Inconsistent or lack of efficacy in animal models. | - Inadequate dosing due to poor bioavailability.- Rapid metabolism and clearance of the compound.- The animal model is not sensitive to ROCK2 inhibition. | - Perform a pilot pharmacokinetic (PK) study to determine the plasma and tissue concentrations of this compound.- Increase the dosing frequency or use a different route of administration (e.g., continuous infusion).- Confirm target engagement by measuring downstream biomarkers (e.g., p-MLC).- Re-evaluate the suitability of the animal model for the specific disease indication. |
| Observed toxicity or adverse effects in treated animals. | - Off-target effects of this compound at high concentrations.- Toxicity of the formulation vehicle (e.g., high percentage of DMSO).- The compound may have inherent toxicity. | - Reduce the dose of this compound and assess efficacy at lower concentrations.- Optimize the formulation to reduce the concentration of potentially toxic excipients.- Conduct a dose-range finding study to determine the maximum tolerated dose (MTD).- Consider using a more isoform-selective ROCK2 inhibitor if off-target effects on ROCK1 are suspected. |
| High variability in experimental results between animals. | - Inconsistent drug administration (e.g., inaccurate volume, leakage from injection site).- Inter-animal differences in drug metabolism.- Underlying health differences in the animal cohort. | - Ensure proper training of personnel on animal handling and dosing techniques.- Increase the number of animals per group to improve statistical power.- Monitor the health of the animals closely throughout the study.- If feasible, measure plasma concentrations of this compound in a subset of animals to assess exposure variability. |
Signaling Pathways and Experimental Workflows
ROCK2 Signaling Pathway
Caption: Simplified ROCK2 signaling pathway and the inhibitory action of this compound.
In Vivo Study Workflow for this compound
Caption: A typical experimental workflow for in vivo studies with this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation (Example)
This protocol is a general guideline and may require optimization.
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
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Add DMSO to dissolve the compound completely. The volume of DMSO should not exceed 10% of the final formulation volume.
-
In a separate sterile tube, prepare the vehicle by mixing 40% PEG300, 5% Tween-80, and 45% sterile saline.
-
Slowly add the this compound/DMSO solution to the vehicle while vortexing to ensure proper mixing and prevent precipitation.
-
Visually inspect the final formulation for any precipitates. If necessary, sonicate in a water bath for 5-10 minutes.
-
Use the formulation immediately after preparation.
Protocol 2: Assessment of In Vivo Target Engagement by Western Blot for p-MLC
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Euthanize animals at predetermined time points after this compound administration.
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Collect tissues of interest (e.g., tumor, brain, heart) and snap-freeze them in liquid nitrogen.
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Homogenize the frozen tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Centrifuge the lysates at 14,000 rpm for 20 minutes at 4°C to pellet cellular debris.
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Determine the protein concentration of the supernatant using a BCA protein assay.
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Normalize the protein concentrations for all samples.
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Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with a primary antibody against phosphorylated MLC (p-MLC) overnight at 4°C.
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Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the bands.
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Strip the membrane and re-probe for total MLC and a loading control (e.g., GAPDH or β-actin) to normalize the p-MLC signal.
References
- 1. Conditional deletion of ROCK2 induces anxiety-like behaviors and alters dendritic spine density and morphology on CA1 pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and Pharmacodynamics in Breast Cancer Animal Models | Springer Nature Experiments [experiments.springernature.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ROCK2-IN-9 | ROCK | | Invivochem [invivochem.com]
Technical Support Center: Optimizing Buffer Conditions for ROCK2-IN-7 Kinase Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their ROCK2-IN-7 kinase assays.
Frequently Asked Questions (FAQs)
Q1: What are the essential components of a ROCK2 kinase assay buffer?
A1: A typical ROCK2 kinase assay buffer should contain a buffering agent to maintain pH, a magnesium salt as a cofactor for ATP, a reducing agent to maintain enzyme stability, and a protein like BSA to prevent non-specific binding. ATP and a suitable ROCK2 substrate are also essential for the reaction.
Q2: What is the mechanism of action for this compound?
A2: this compound is a kinase inhibitor that targets ROCK2 and inhibits the ROCK2/pSTAT3 signaling pathway. By blocking ROCK2 activity, it can suppress systemic immunity activation and reduce inflammation.[1]
Q3: How should I dissolve and store this compound?
A3: For in vivo studies, this compound has been administered via oral gavage.[1] For in vitro assays, it is common practice to dissolve kinase inhibitors in DMSO to create a stock solution. For another Rho-Kinase inhibitor, Rho-Kinase-IN-2, stock solutions in DMSO are stored at -80°C for up to 6 months or -20°C for 1 month.[2] It is recommended to follow a similar storage procedure for this compound, minimizing freeze-thaw cycles.
Q4: My ROCK2 enzyme activity is low or absent. What are the possible causes?
A4: Low or no enzyme activity can be due to several factors:
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Inactive Enzyme: Ensure the recombinant ROCK2 enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles.
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Suboptimal Buffer Conditions: Verify the pH, salt concentration, and presence of necessary cofactors in your assay buffer.
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Incorrect Substrate or ATP Concentration: Use a suitable substrate for ROCK2, such as MYPT1 or S6Ktide, and ensure the ATP concentration is appropriate for your assay format.
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Presence of Inhibitors: Check for any potential contaminating inhibitors in your reagents.
Troubleshooting Guide
Issue 1: High Background Signal in the Kinase Assay
High background can mask the true signal from your kinase reaction. Here are some common causes and solutions:
| Potential Cause | Suggested Solution |
| Non-enzymatic phosphorylation of the substrate | Run a control reaction without the ROCK2 enzyme to determine the level of non-enzymatic signal. |
| Contaminated reagents | Use fresh, high-quality reagents, including ATP and substrate. |
| Sub-optimal antibody concentration (for antibody-based detection) | Titrate your primary and secondary antibodies to find the optimal concentration that minimizes background. |
| Insufficient washing steps | Increase the number and duration of wash steps to remove unbound reagents. |
Issue 2: Inconsistent or Non-reproducible Results
| Potential Cause | Suggested Solution |
| Pipetting errors | Ensure accurate and consistent pipetting, especially for small volumes. Use calibrated pipettes. |
| Inconsistent incubation times | Use a timer to ensure all wells are incubated for the same duration. For large batches, consider a stop solution like EDTA to halt the reaction at a precise time.[3] |
| Edge effects in microplates | To minimize evaporation from outer wells, fill the perimeter wells with sterile water or buffer.[4] |
| Incomplete mixing of reagents | Gently mix the plate after adding each reagent to ensure a homogenous reaction mixture. |
Issue 3: this compound Does Not Show Inhibition in the Assay
If your inhibitor appears inactive in your in vitro assay, investigate these possibilities:
| Potential Cause | Suggested Solution |
| Inhibitor solubility issues | Ensure this compound is fully dissolved in your assay buffer. The final DMSO concentration should typically not exceed 1%. If precipitation is observed, sonication or gentle heating may aid dissolution. |
| Incorrect inhibitor concentration | Verify the dilution calculations for your inhibitor stock. Perform a dose-response curve to determine the IC50 value. |
| High ATP concentration (for ATP-competitive inhibitors) | If this compound is an ATP-competitive inhibitor, a high concentration of ATP in the assay can compete with the inhibitor and reduce its apparent potency. Consider using an ATP concentration at or below the Km for ROCK2. |
| Inhibitor degradation | Ensure the inhibitor stock solution has been stored properly and has not degraded. Prepare fresh dilutions for each experiment. |
Quantitative Data Summary
Table 1: Recommended Buffer Conditions for ROCK2 Kinase Assays
| Component | Concentration Range | Purpose | Notes |
| Buffer | 20-50 mM | Maintain pH | Tris-HCl (pH 7.5), HEPES (pH 7.4), MOPS (pH 7.2) |
| MgCl₂ | 10-20 mM | Cofactor for ATP | Essential for kinase activity |
| DTT | 0.05-1 mM | Reducing agent | Maintains enzyme stability |
| BSA | 0.1 mg/mL | Prevents non-specific binding | |
| ATP | 10-100 µM | Phosphate donor | Concentration may need optimization based on assay format and whether the inhibitor is ATP-competitive. |
| Substrate | Varies | Phosphorylation target | MYPT1, S6K peptide are common substrates. |
Experimental Protocols
Protocol: In Vitro ROCK2 Kinase Assay Using a Luminescent Readout
This protocol is a general guideline and may require optimization for your specific experimental conditions.
1. Reagent Preparation:
- 1X Kinase Buffer: Prepare a buffer containing 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, and 50 µM DTT.
- ROCK2 Enzyme: Thaw the recombinant ROCK2 enzyme on ice and dilute to the desired concentration in 1X Kinase Buffer.
- Substrate/ATP Mix: Prepare a solution containing the ROCK2 substrate (e.g., S6Ktide) and ATP in 1X Kinase Buffer.
- This compound Stock: Prepare a stock solution of this compound in DMSO. Serially dilute the stock to the desired concentrations for the assay.
2. Assay Procedure:
- Add 1 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
- Add 2 µL of the diluted ROCK2 enzyme to each well.
- Add 2 µL of the substrate/ATP mix to initiate the reaction.
- Incubate the plate at room temperature for 60 minutes.
- Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
- Incubate at room temperature for 40 minutes.
- Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
- Incubate at room temperature for 30 minutes.
- Read the luminescence on a plate reader.
Visualizations
Caption: ROCK2 Signaling Pathway and Point of Inhibition by this compound.
References
Technical Support Center: Confirming ROCK2 Inhibition by Rock2-IN-7
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the inhibition of Rho-associated coiled-coil containing protein kinase 2 (ROCK2) using the specific inhibitor, Rock2-IN-7.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that selectively targets the kinase activity of ROCK2.[1] It functions by binding to the active site of the ROCK2 enzyme, preventing the transfer of a phosphate group from ATP to its downstream substrates.[1] This inhibition blocks the signaling cascade that regulates various cellular processes, including actin cytoskeleton organization, cell contraction, and motility.[2]
Q2: What are the primary downstream targets to monitor for assessing ROCK2 inhibition?
A2: The most reliable and widely accepted downstream targets for assessing ROCK2 activity are Myosin Phosphatase Target Subunit 1 (MYPT1) and Myosin Light Chain (MLC).[3] ROCK2 phosphorylates MYPT1 at specific threonine residues (such as Thr696 and Thr853), which inhibits the activity of myosin phosphatase.[4] This leads to an increase in the phosphorylation of MLC, promoting cell contractility. Therefore, a decrease in the phosphorylation of MYPT1 and MLC is a direct indicator of ROCK2 inhibition.
Q3: What are the recommended methods to confirm that this compound is working in my experiment?
A3: We recommend a multi-faceted approach to confirm ROCK2 inhibition:
-
Biochemical Assay: Perform an in vitro kinase assay to directly measure the effect of this compound on purified ROCK2 enzyme activity.
-
Western Blotting: Analyze the phosphorylation status of ROCK2's key downstream targets, p-MYPT1 and p-MLC, in cell lysates treated with this compound.
-
Cell-Based Functional Assay: Observe changes in cell morphology or behavior that are known to be regulated by ROCK2, such as stress fiber formation or cell migration.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No change in p-MYPT1 or p-MLC levels after this compound treatment. | Inhibitor Inactivity: The inhibitor may have degraded due to improper storage. | Ensure this compound is stored at -20°C and protected from light. It is advisable to test a fresh aliquot of the inhibitor. |
| Suboptimal Inhibitor Concentration: The concentration of this compound used may be too low to elicit a response. | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and experimental conditions. | |
| Incorrect Timing: The incubation time with the inhibitor may be too short. | Conduct a time-course experiment (e.g., 1, 6, 24 hours) to identify the optimal duration for observing maximal inhibition. | |
| High background on Western blots for phosphorylated proteins. | Poor Antibody Specificity: The primary antibody may have cross-reactivity with other proteins. | Use a highly specific and validated antibody for the phosphorylated target. Check the antibody datasheet for recommended applications and dilutions. |
| Inadequate Blocking: Non-specific antibody binding can lead to high background. | Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST for at least 1 hour at room temperature. | |
| Inconsistent results between experiments. | Cell Culture Variability: Differences in cell passage number, confluency, or serum concentration can affect signaling pathways. | Standardize your cell culture conditions. Use cells within a consistent passage range and ensure similar confluency at the time of treatment. |
| Inhibitor Precipitation: At high concentrations, some inhibitors can precipitate out of solution, especially in cell culture media. | Visually inspect the media for any precipitates after adding this compound. If precipitation occurs, try dissolving the inhibitor in a different solvent or using a lower concentration. |
Experimental Protocols
Protocol 1: Western Blotting for Phospho-MYPT1 (Thr696)
This protocol describes the detection of phosphorylated MYPT1 at Threonine 696 as a marker for ROCK2 inhibition.
-
Cell Lysis:
-
Culture cells to the desired confluency and treat with various concentrations of this compound or a vehicle control for the determined optimal time.
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate the proteins on a 7.5% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-MYPT1 (Thr696) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To normalize, strip the membrane and re-probe with an antibody for total MYPT1.
-
Protocol 2: In Vitro ROCK2 Kinase Assay (Luminescent)
This protocol outlines a direct measurement of ROCK2 enzymatic activity using a luminescent-based assay format like the ADP-Glo™ Kinase Assay.
-
Reagent Preparation:
-
Prepare the ROCK2 Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT).
-
Dilute the purified active ROCK2 enzyme and the substrate (e.g., S6K substrate) in the kinase buffer.
-
Prepare a serial dilution of this compound and a vehicle control.
-
-
Kinase Reaction:
-
In a 96-well plate, add 1 µl of the this compound dilution or vehicle.
-
Add 2 µl of the diluted ROCK2 enzyme.
-
Add 2 µl of the substrate/ATP mix to initiate the reaction.
-
Incubate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Presentation
Table 1: Example Kinase Inhibition Profile for a ROCK2 Inhibitor
| Kinase | IC₅₀ (nM) |
| ROCK2 | 15 |
| ROCK1 | 250 |
| PKA | >10,000 |
| PKC | >10,000 |
| CAMKII | >10,000 |
Note: This table presents hypothetical data for illustrative purposes. Researchers should generate their own data for this compound.
Table 2: Example Cellular Activity of a ROCK2 Inhibitor
| Cell Line | Assay | IC₅₀ (nM) |
| HeLa | p-MYPT1 (Thr696) ELISA | 120 |
| A549 | p-MLC (Ser19) Western Blot | 150 |
| HT1080 | Stress Fiber Disruption | 200 |
Note: This table presents hypothetical data. The cellular potency of this compound will vary depending on the cell type and assay conditions.
Visualizations
References
Validation & Comparative
Validating the Specificity of Rock2-IN-7 Against ROCK1: A Comparative Guide
For researchers and drug development professionals, establishing the specificity of a kinase inhibitor is a critical step in preclinical evaluation. This guide provides a framework for validating the selectivity of a putative ROCK2 inhibitor, "Rock2-IN-7," against its closely related isoform, ROCK1. The methodologies and data presentation formats outlined here serve as a comprehensive approach to characterizing inhibitor specificity.
Understanding ROCK1 and ROCK2
ROCK1 and ROCK2 are serine/threonine kinases that act as key downstream effectors of the small GTPase RhoA.[1][2][3] While they share a high degree of homology, particularly within their kinase domains (92% identity), they are not functionally redundant and exhibit differences in tissue distribution and cellular roles.[1][2] ROCK1 is ubiquitously expressed with high levels in the lungs, liver, spleen, and testes, whereas ROCK2 is more abundant in the brain and heart. These distinct expression patterns and functions underscore the importance of developing isoform-selective inhibitors to achieve targeted therapeutic effects and minimize off-target side effects.
Quantitative Comparison of Inhibitor Potency
A primary method for assessing inhibitor specificity is to compare the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki) against the target kinases. The following table provides an example of how to present such data, using known ROCK inhibitors to illustrate the concept of selectivity.
| Inhibitor | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) | Selectivity (ROCK1/ROCK2) | Reference |
| Belumosudil (KD025) | 24,000 | 105 | ~228-fold for ROCK2 | |
| Y-27632 | 220 (Ki) | 300 (Ki) | Non-selective | |
| Fasudil (HA-1077) | 330 (Ki) | 158 | Non-selective | |
| Ripasudil (K-115) | 51 | 19 | ~2.7-fold for ROCK2 | |
| GSK429286A | 14 | >10,000 | >714-fold for ROCK1 |
Note: IC50 and Ki values can vary depending on the assay conditions.
Experimental Protocols
To determine the IC50 values and validate the specificity of an inhibitor like this compound, a combination of in vitro and cell-based assays is recommended.
In Vitro Kinase Assay
This assay directly measures the ability of the inhibitor to block the enzymatic activity of purified ROCK1 and ROCK2.
Methodology:
-
Reagents: Recombinant human ROCK1 and ROCK2 catalytic domains, ATP, a suitable substrate (e.g., Myosin Phosphatase Target Subunit 1, MYPT1), and the test inhibitor (this compound).
-
Procedure:
-
A series of dilutions of this compound are prepared.
-
Recombinant ROCK1 or ROCK2 is incubated with the substrate and varying concentrations of the inhibitor in the presence of ATP.
-
The kinase reaction is allowed to proceed for a defined period.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using methods such as ELISA, radiometric assays (e.g., with [γ-³²P]ATP), or fluorescence-based assays.
-
-
Data Analysis: The percentage of inhibition is plotted against the inhibitor concentration, and the IC50 value is calculated using a suitable curve-fitting model.
Cellular Assay: Western Blotting for Phospho-MYPT1
This assay assesses the inhibitor's activity in a cellular context by measuring the phosphorylation of a key downstream substrate of ROCK.
Methodology:
-
Cell Culture and Treatment:
-
Select a cell line that expresses both ROCK1 and ROCK2 (e.g., human umbilical vein endothelial cells - HUVECs).
-
Plate the cells and allow them to adhere.
-
Treat the cells with varying concentrations of this compound for a specified time.
-
-
Protein Extraction and Quantification:
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of each lysate to ensure equal loading.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated MYPT1 (p-MYPT1) and total MYPT1 (as a loading control).
-
Incubate with the appropriate secondary antibodies.
-
Visualize the protein bands using a suitable detection method (e.g., chemiluminescence).
-
-
Data Analysis: Quantify the band intensities for p-MYPT1 and normalize them to the total MYPT1 levels. The reduction in p-MYPT1 levels indicates the inhibitory activity of this compound.
Signaling Pathway and Experimental Workflow
Visualizing the signaling pathway and the experimental workflow can aid in understanding the mechanism of action and the validation process.
Caption: The RhoA/ROCK signaling pathway.
Caption: Experimental workflow for validating inhibitor specificity.
By following these protocols and data presentation guidelines, researchers can rigorously and objectively validate the specificity of this compound, providing a solid foundation for further preclinical and clinical development.
References
- 1. The RhoA-ROCK1/ROCK2 Pathway Exacerbates Inflammatory Signaling in Immortalized and Primary Microglia | MDPI [mdpi.com]
- 2. The Function of Rho-Associated Kinases ROCK1 and ROCK2 in the Pathogenesis of Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research-information.bris.ac.uk [research-information.bris.ac.uk]
A Comparative Guide to ROCK Inhibitors: The Selective Advantage of Rock2-IN-7 Over Y-27632
In the landscape of cell biology and drug discovery, Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors are indispensable tools for dissecting cellular processes and as potential therapeutics for a range of diseases. Y-27632 has long been the go-to, non-isoform-selective ROCK inhibitor. However, the development of isoform-selective inhibitors, such as the potent and selective Rock2-IN-7, offers researchers more precise tools to investigate the distinct roles of ROCK1 and ROCK2. This guide provides an objective comparison between this compound and the conventional ROCK inhibitor Y-27632, supported by experimental data and detailed protocols for researchers.
Introduction to ROCK Isoforms and Inhibition
The ROCK family consists of two highly homologous serine/threonine kinases, ROCK1 and ROCK2, which are key downstream effectors of the small GTPase RhoA. They play crucial, albeit sometimes distinct, roles in regulating the actin cytoskeleton, cell adhesion, migration, proliferation, and apoptosis. While both isoforms are ubiquitously expressed, their expression levels can vary between tissues, with ROCK2 being more prominent in the brain and heart.
Y-27632 is a cell-permeable, ATP-competitive inhibitor of both ROCK1 and ROCK2.[1] Its widespread use stems from its effectiveness in preventing dissociation-induced apoptosis in stem cells, among other applications.[1] However, its lack of selectivity can lead to off-target effects or mask the specific contributions of each ROCK isoform. In contrast, this compound (also referred to as compound A31) is a recently developed, orally bioavailable, and highly potent inhibitor with significant selectivity for ROCK2 over ROCK1.[2] This selectivity allows for a more nuanced investigation of ROCK2-specific signaling pathways, such as its role in Th17 cell differentiation and its potential as a therapeutic target in autoimmune diseases like psoriasis.
Quantitative Performance Comparison
The primary distinction between this compound and Y-27632 lies in their potency and isoform selectivity. The following table summarizes the key quantitative data for these inhibitors, with the selective ROCK2 inhibitor Belumosudil (KD025) included for additional context.
| Inhibitor | Target(s) | IC50 / Kᵢ (ROCK1) | IC50 / Kᵢ (ROCK2) | Selectivity (ROCK1/ROCK2) |
| This compound (A31) | ROCK2 > ROCK1 | IC₅₀: 70.3 nM | IC₅₀: 3.7 nM | 19-fold for ROCK2 |
| Y-27632 | ROCK1 & ROCK2 | Kᵢ: 140-220 nM | Kᵢ: 300 nM | Non-selective |
| Belumosudil (KD025) | ROCK2 >> ROCK1 | IC₅₀: 24,000 nM | IC₅₀: 105 nM | ~228-fold for ROCK2 |
Note: The data for this compound and Y-27632 are from separate studies and not from a direct head-to-head comparison in the same assay.
Signaling Pathway and Experimental Workflow
To understand the context of these inhibitors, it is essential to visualize their place in the Rho-ROCK signaling pathway and the typical workflow for their evaluation.
Key Experimental Protocols
The following are representative protocols for assays commonly used to characterize and compare ROCK inhibitors.
In Vitro Kinase Assay (Determination of IC50)
This protocol is a generalized method for determining the half-maximal inhibitory concentration (IC50) of a compound against ROCK1 and ROCK2 kinases.
Objective: To quantify the potency of an inhibitor by measuring its ability to prevent the phosphorylation of a substrate by a ROCK kinase.
Materials:
-
Recombinant human ROCK1 and ROCK2 enzymes
-
Myosin phosphatase target subunit 1 (MYPT1) or a similar peptide substrate
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)
-
ATP solution
-
Test inhibitors (this compound, Y-27632) at various concentrations
-
ADP-Glo™ Kinase Assay kit or similar detection reagent
-
White, opaque 384-well assay plates
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO, then dilute further in kinase assay buffer.
-
In a 384-well plate, add the ROCK enzyme (ROCK1 or ROCK2) to each well.
-
Add the serially diluted inhibitors to the wells. Include "no inhibitor" controls (DMSO vehicle) and "no enzyme" controls.
-
Add the kinase substrate (e.g., MYPT1) to all wells.
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be close to the Kₘ for the respective enzyme.
-
Incubate the plate at room temperature for 1 hour with gentle shaking.
-
Stop the reaction and measure the remaining ATP (which is inversely proportional to kinase activity) by adding the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Stress Fiber Formation Assay
This protocol describes how to visualize and quantify the effect of ROCK inhibitors on actin stress fiber formation in cultured cells.
Objective: To assess the in-cell activity of ROCK inhibitors by observing their effect on the actin cytoskeleton.
Materials:
-
Adherent cells (e.g., HeLa, NIH 3T3, or HaCaT cells)
-
Cell culture medium and supplements
-
Glass coverslips in a 24-well plate
-
Test inhibitors (this compound, Y-27632)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.1% Triton X-100 in PBS for permeabilization
-
Phalloidin conjugated to a fluorescent dye (e.g., Phalloidin-iFluor 488)
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells onto glass coverslips in a 24-well plate and allow them to adhere and grow for 24 hours.
-
Treat the cells with various concentrations of the ROCK inhibitors (e.g., 1-10 µM for Y-27632, 10-100 nM for this compound) or vehicle (DMSO) for a specified time (e.g., 1-24 hours).
-
After incubation, wash the cells twice with pre-warmed PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash the cells three times with PBS.
-
Stain the actin filaments by incubating the cells with a fluorescently labeled phalloidin solution for 40-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the coverslips a final time with PBS and mount them onto microscope slides using an anti-fade mounting medium.
-
Visualize the cells using a fluorescence microscope. Capture images of the actin stress fibers and nuclei.
-
Quantify the effect by counting the percentage of cells with organized stress fibers versus those with a diffuse actin structure for each treatment condition.
Conclusion
The development of potent and isoform-selective ROCK inhibitors like this compound marks a significant advancement over broadly acting inhibitors such as Y-27632. With an IC50 in the low nanomolar range and a 19-fold selectivity for ROCK2, this compound provides a powerful tool for dissecting the specific functions of ROCK2 in health and disease. While Y-27632 remains a valuable tool for general ROCK inhibition, particularly in stem cell applications, its lack of isoform specificity is a limitation for studies requiring precise molecular targeting. For researchers aiming to investigate ROCK2-specific pathways or develop targeted therapeutics for conditions like psoriasis and other autoimmune disorders, the superior potency and selectivity of this compound make it a more advantageous choice. The provided protocols offer a starting point for the direct comparison and validation of these and other ROCK inhibitors in various experimental settings.
References
A Comparative Guide: Unraveling the Effects of Rock2-IN-7 and ROCK2 siRNA Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methods for inhibiting Rho-associated coiled-coil containing protein kinase 2 (ROCK2): the small molecule inhibitor Rock2-IN-7 and gene knockdown using small interfering RNA (siRNA). Understanding the nuances of these techniques is critical for researchers investigating the multifaceted roles of ROCK2 in cellular processes and for professionals developing novel therapeutics targeting this kinase.
At a Glance: this compound vs. ROCK2 siRNA
| Feature | This compound (ROCK2 Inhibitor) | ROCK2 siRNA Knockdown |
| Mechanism of Action | Directly inhibits the kinase activity of ROCK2 by competing with ATP binding, preventing the phosphorylation of downstream substrates. | Degrades ROCK2 mRNA, leading to a reduction in the overall expression of the ROCK2 protein. |
| Onset of Action | Rapid, typically within minutes to hours of administration. | Slower, requiring time for mRNA degradation and protein turnover (typically 24-72 hours). |
| Specificity | High specificity for ROCK2, though potential off-target effects on other kinases should be considered. | Highly specific to the ROCK2 mRNA sequence, minimizing off-target protein knockdown. |
| Duration of Effect | Transient and reversible; dependent on the compound's half-life and clearance rate. | Longer-lasting, as the effect persists until new mRNA and protein are synthesized. |
| Experimental Applications | Ideal for studying the acute effects of ROCK2 inhibition and for in vivo studies. | Suited for investigating the consequences of long-term ROCK2 depletion and for target validation. |
Quantitative Comparison of Effects
The following table summarizes quantitative data from studies investigating the effects of ROCK2 inhibition, using methodologies comparable to this compound treatment and ROCK2 siRNA knockdown.
| Parameter | Method | Cell Type | Result |
| Cell Migration | ROCK2 siRNA | Hepatocellular Carcinoma (SNU-387) | Significant inhibition of cell migration in Transwell assays[1]. |
| Cell Invasion | ROCK2 siRNA | Hepatocellular Carcinoma (SNU-387) | Significant inhibition of cell invasion in Transwell assays[1]. |
| Single-Cell Migration | ROCK2 Inhibitor (GV101) | Murine Breast Cancer Cells | Reduction in single-cell migratory capacity[2][3]. |
| Collective Cell Migration | ROCK2 siRNA | Human Esophageal Squamous Carcinoma (TE-10) | Knockdown of ROCK1 and ROCK2 led to an estimated 20% reduction in the migration distance of the wound edge. |
| IL-17 Secretion | ROCK2 siRNA | Human T Cells | Significant downregulation of IL-17 secretion. |
| IL-21 Secretion | ROCK2 siRNA | Human T Cells | Significant downregulation of IL-21 secretion. |
| STAT3 Phosphorylation | ROCK2 siRNA | Human T Cells | Primarily targets and reduces STAT3 phosphorylation. |
Signaling Pathways and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: The ROCK2 signaling pathway and points of intervention.
Caption: Experimental workflow for comparing this compound and ROCK2 siRNA.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
ROCK2 siRNA Transfection
This protocol outlines the general steps for knocking down ROCK2 expression using siRNA.
Materials:
-
ROCK2 siRNA duplexes (and a non-targeting control siRNA)
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ Reduced Serum Medium
-
Complete cell culture medium
-
Cells to be transfected
-
6-well plates or other culture vessels
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
In a sterile tube, dilute the ROCK2 siRNA (e.g., to a final concentration of 50 nM) in Opti-MEM™.
-
In a separate sterile tube, add the transfection reagent to Opti-MEM™.
-
Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
-
Transfection:
-
Aspirate the culture medium from the cells and wash once with serum-free medium.
-
Add the siRNA-lipid complex mixture to the cells.
-
Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.
-
-
Post-Transfection:
-
After the incubation period, add complete culture medium to the cells.
-
Incubate the cells for 48-72 hours before proceeding with downstream assays to allow for sufficient knockdown of the target protein.
-
-
Validation of Knockdown: Assess the efficiency of ROCK2 knockdown by Western blotting or qRT-PCR.
Wound Healing (Scratch) Assay
This assay is used to assess collective cell migration.
Materials:
-
Confluent cell monolayer in a 6-well or 12-well plate
-
Sterile 200 µL pipette tip or a specialized wound-making tool
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Microscope with a camera
Procedure:
-
Create the Wound:
-
Once cells have reached confluency, use a sterile pipette tip to create a straight scratch across the center of the cell monolayer.
-
-
Wash:
-
Gently wash the cells with PBS to remove any detached cells and debris.
-
-
Add Medium:
-
Add fresh cell culture medium (with or without the inhibitor/siRNA treatment) to the wells.
-
-
Image Acquisition:
-
Immediately after creating the wound (time 0), capture images of the scratch at defined locations using a microscope.
-
Continue to capture images at regular intervals (e.g., every 6, 12, and 24 hours) at the same locations.
-
-
Data Analysis:
-
Measure the width of the scratch at different points for each time point.
-
Calculate the percentage of wound closure over time using the formula: % Wound Closure = [(Initial Wound Area - Wound Area at Time T) / Initial Wound Area] x 100.
-
Transwell Migration Assay
This assay measures the chemotactic migration of cells through a porous membrane.
Materials:
-
Transwell inserts (with appropriate pore size for the cell type)
-
24-well plates
-
Serum-free medium
-
Medium containing a chemoattractant (e.g., fetal bovine serum)
-
Cells (pre-treated with this compound or transfected with ROCK2 siRNA)
-
Cotton swabs
-
Fixing and staining reagents (e.g., methanol and crystal violet)
-
Microscope
Procedure:
-
Cell Preparation:
-
Harvest the pre-treated/transfected cells and resuspend them in serum-free medium at a desired concentration (e.g., 1 x 10^5 cells/mL).
-
-
Assay Setup:
-
Place the Transwell inserts into the wells of a 24-well plate.
-
Add medium containing a chemoattractant to the lower chamber of each well.
-
Add the cell suspension to the upper chamber of the Transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for a period sufficient for cell migration (e.g., 4-24 hours), which should be optimized for the specific cell type.
-
-
Removal of Non-Migrated Cells:
-
After incubation, carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
-
Fixation and Staining:
-
Fix the migrated cells on the lower surface of the membrane with methanol.
-
Stain the fixed cells with a solution such as 0.2% crystal violet.
-
-
Imaging and Quantification:
-
Wash the inserts to remove excess stain and allow them to dry.
-
Image the stained cells on the underside of the membrane using a microscope.
-
Count the number of migrated cells in several random fields of view to determine the average number of migrated cells per field.
-
References
A Comparative Guide to Validating the Anti-Inflammatory Effects of Novel ROCK2 Inhibitors
Introduction
Rho-associated coiled-coil containing protein kinase 2 (ROCK2) is a serine/threonine kinase that has emerged as a critical regulator of inflammatory responses and fibrotic processes.[1] As a downstream effector of the small GTPase RhoA, ROCK2 is involved in a multitude of cellular functions, including cytokine production, immune cell differentiation, and cell migration.[2][3] Its role in modulating the balance between pro-inflammatory Th17 cells and anti-inflammatory regulatory T (Treg) cells, primarily through the STAT3 and STAT5 signaling pathways, has positioned it as a promising therapeutic target for a range of inflammatory and autoimmune diseases.[1][4]
This guide provides a framework for validating the anti-inflammatory effects of a novel selective ROCK2 inhibitor, exemplified by the hypothetical "Rock2-IN-7." While specific data for "this compound" is not publicly available, this document outlines the necessary comparisons, experimental protocols, and data presentation standards required by researchers, scientists, and drug development professionals. We will draw comparisons with well-characterized ROCK inhibitors to provide context for validation.
Comparative Analysis of ROCK Inhibitors
A crucial step in validating a novel compound is to benchmark it against existing alternatives. These include pan-ROCK inhibitors, which target both ROCK1 and ROCK2, and other selective ROCK2 inhibitors. This comparison helps to elucidate the specific contribution of ROCK2 inhibition to the observed effects and to assess potential advantages in terms of efficacy and safety.
| Inhibitor | Target(s) | Key Anti-Inflammatory Mechanisms | Selected In Vitro/In Vivo Effects |
| Y-27632 | Pan-ROCK (ROCK1 & ROCK2) | Reduces NF-κB activation; promotes neutrophil apoptosis; destabilizes actin cytoskeleton. | Decreased neutrophil accumulation and IL-1β levels in a gout model; induced apoptosis in human neutrophils. |
| Fasudil | Pan-ROCK (ROCK1 & ROCK2) | Suppresses production of inflammatory cytokines. | Decreased synovial inflammation in a collagen-induced arthritis model. |
| KD025 (Belumosudil) | Selective ROCK2 | Down-regulates IL-17 and IL-21 secretion via STAT3 inhibition; promotes Treg function via STAT5. | Reduced clinical scores in psoriasis patients; attenuated Th17-driven autoimmune response. |
| RKI1447 | ROCK1 & ROCK2 | Inhibits pro-inflammatory protein production (TNF-α, IL-6); blocks NF-κB nuclear translocation. | Significantly inhibited pro-inflammatory protein production in LPS-stimulated microglia. |
| REDX10616 | Selective ROCK2 | Suppresses release of pro-inflammatory and pro-fibrotic factors. | Reduced expression of inflammatory and pro-fibrotic genes in an acute kidney injury model. |
Quantitative Data Summary
Presenting quantitative data in a structured format is essential for direct comparison of potency and efficacy. The following tables exemplify how to summarize key findings from in vitro and in vivo studies.
Table 1: In Vitro Anti-Inflammatory Activity of ROCK Inhibitors
| Compound | Cell Type | Stimulus | Outcome Measured | Result |
| Y-27632 | Human Neutrophils | LPS (1 µg/mL) | Apoptosis Rate | Increased apoptosis compared to LPS alone. |
| RKI1447 | Microglial Cells (IMG) | LPS (10 ng/mL) | TNF-α, IL-6 Production | Significant inhibition of cytokine production. |
| KD025 | Human CD4+ T Cells | anti-CD3/28, IL-1β, TGF-β | IL-17, IL-21 Secretion | Significant dose-dependent down-regulation. |
| ROCK2 Knockdown | Renal Epithelial Cells (HK-2) | LPS | TNF-α, IL-6, IL-1β mRNA | Significant reduction in pro-inflammatory cytokine expression. |
Table 2: In Vivo Anti-Inflammatory Activity of ROCK Inhibitors
| Compound | Animal Model | Dosage | Key Finding |
| Y-27632 | Mouse Gout Model | 10 mg/kg | Reduced neutrophil accumulation and IL-1β levels. |
| KD025 | Mouse Collagen-Induced Arthritis | Therapeutic | Markedly down-regulated the progression of inflammatory arthritis. |
| REDX10616 | Mouse Acute Kidney Injury | Oral, QD | Reduced expression of inflammatory and pro-fibrotic genes in the kidney. |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is critical for clarity and comprehension.
ROCK2 Signaling in Inflammation
The RhoA/ROCK2 pathway is a central node in inflammatory signaling. Upon activation by RhoA, ROCK2 phosphorylates downstream substrates, leading to the activation of transcription factors like NF-κB and STAT3, which drive the expression of pro-inflammatory genes.
Caption: ROCK2 signaling cascade in inflammation.
Modulation of Th17/Treg Balance by ROCK2
Selective ROCK2 inhibition can shift the balance from pro-inflammatory Th17 cells to anti-inflammatory Treg cells by differentially regulating STAT3 and STAT5 phosphorylation. This is a key mechanism for restoring immune homeostasis.
Caption: ROCK2's role in Th17/Treg cell differentiation.
Experimental Workflow
A standardized workflow ensures reproducibility and allows for valid comparisons between compounds.
References
- 1. ROCK2, a Critical Regulator of Immune Modulation and Fibrosis Has Emerged as a Therapeutic Target in Chronic Graft-versus-Host Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ROCK Inhibition Drives Resolution of Acute Inflammation by Enhancing Neutrophil Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are ROCK2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Cutting Edge: Selective Oral ROCK2 Inhibitor Reduces Clinical Scores in Patients with Psoriasis Vulgaris and Normalizes Skin Pathology via Concurrent Regulation of IL-17 and IL-10 - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Rock2-IN-7: A Comparative Guide to ROCK2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the experimental data available for the ROCK2 inhibitor, Rock2-IN-7, alongside other well-characterized ROCK2 inhibitors. Due to the limited publicly available quantitative data on this compound's direct enzymatic inhibition, this comparison focuses on its reported cellular and in vivo effects, contrasted with the established biochemical potencies of alternative compounds.
Data Presentation: Comparative Analysis of ROCK2 Inhibitors
The following tables summarize the available quantitative and qualitative data for this compound and a selection of alternative ROCK2 inhibitors.
Table 1: Biochemical Potency of Selected ROCK2 Inhibitors
| Compound | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) | Selectivity (ROCK1/ROCK2) |
| This compound | Not Available | Not Available | Not Available |
| Belumosudil (KD025) | 24,000 | 105 | ~228-fold for ROCK2 |
| Ripasudil (K-115) | 51 | 19 | ~2.7-fold for ROCK2 |
| RKI-1447 | 14.5 | 6.2 | ~2.3-fold for ROCK2 |
Note: The absence of a reported IC50 value for this compound prevents a direct comparison of its enzymatic potency against other inhibitors.
Table 2: Cellular and In Vivo Activity of this compound
| Experimental System | Key Findings |
| HaCaT Cells (in vitro) | - Inhibition of ROCK2/pSTAT3 signaling. - Decreased expression of matrix metalloproteinase-2 (MMP2), Fibronectin (FN), N-cadherin, and Elastin. - Utilized at concentrations of 2-5 μM.[1] |
| Imiquimod-Induced Psoriasis Mouse Model (in vivo) | - Attenuated psoriasis-like symptoms (erythema, scaling, and epidermal thickening). - Reduced levels of IL-17A, IL-17F, IL-22, and IL-23. - Administered orally at 20-80 mg/kg.[1] |
Signaling Pathway and Experimental Workflow Visualizations
To provide a clearer understanding of the underlying biology and experimental procedures, the following diagrams were generated using Graphviz.
Experimental Protocols
In Vitro ROCK2 Kinase Inhibition Assay (Representative Protocol)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against ROCK2.
Materials:
-
Recombinant human ROCK2 enzyme
-
Kinase substrate (e.g., Long S6 Kinase Substrate Peptide)
-
Adenosine triphosphate (ATP)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor in assay buffer. Prepare a solution containing the ROCK2 enzyme and the kinase substrate in assay buffer. Prepare a solution of ATP in assay buffer.
-
Kinase Reaction: In a 384-well plate, add the test inhibitor solution. Add the ROCK2 enzyme and substrate solution to initiate the pre-incubation. Start the kinase reaction by adding the ATP solution.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's instructions. This involves a two-step process of first depleting the remaining ATP and then converting the ADP to ATP, which is then used to generate a luminescent signal.
-
Data Analysis: Measure the luminescence using a microplate reader. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Imiquimod-Induced Psoriasis Mouse Model
This in vivo model is used to evaluate the efficacy of anti-psoriatic compounds.
Materials:
-
Imiquimod cream (5%)
-
Experimental animals (e.g., BALB/c or C57BL/6 mice)
-
Test compound formulation for oral administration (e.g., this compound in a suitable vehicle)
-
Calipers for measuring skin thickness
-
Psoriasis Area and Severity Index (PASI) scoring criteria
Procedure:
-
Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.
-
Induction of Psoriasis: Shave the dorsal skin of the mice. Apply a daily topical dose of imiquimod cream to the shaved back and sometimes the ear for a specified period (e.g., 5-7 consecutive days) to induce psoriasis-like skin inflammation.[2]
-
Treatment: Administer the test compound (e.g., this compound) or vehicle control to the mice via the desired route (e.g., oral gavage) daily, starting from the first day of imiquimod application or after the establishment of the disease phenotype.
-
Evaluation:
-
Macroscopic Scoring: Daily, score the severity of the skin inflammation on the back and ear based on erythema, scaling, and thickness using a modified PASI scoring system.
-
Skin Thickness Measurement: Measure the thickness of the ear and/or a fold of the dorsal skin using calipers.
-
Histological Analysis: At the end of the experiment, collect skin samples for histological analysis to assess epidermal thickness (acanthosis) and immune cell infiltration.
-
Cytokine Analysis: Collect blood or skin tissue to measure the levels of pro-inflammatory cytokines such as IL-17 and IL-23.
-
-
Data Analysis: Compare the PASI scores, skin thickness, histological changes, and cytokine levels between the treatment and control groups to determine the efficacy of the test compound.
References
A Comparative Guide to the Therapeutic Potential of Selective ROCK2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
While specific studies confirming the therapeutic potential of a compound designated "Rock2-IN-7" are not prominently available in the public domain, the broader class of selective Rho-associated coiled-coil containing protein kinase 2 (ROCK2) inhibitors has emerged as a promising therapeutic strategy for a range of diseases. This guide provides a comparative overview of several leading selective ROCK2 inhibitors, presenting supporting experimental data from preclinical and clinical studies. The focus will be on their therapeutic potential in conditions such as chronic graft-versus-host disease (cGVHD) and fibrosis.
The ROCK signaling pathway is a critical regulator of cellular processes including actin cytoskeleton organization, cell adhesion, migration, and inflammation. Dysregulation of the ROCK2 isoform, in particular, has been implicated in the pathophysiology of various autoimmune and fibrotic diseases. Selective inhibition of ROCK2 is hypothesized to offer a targeted therapeutic approach with an improved safety profile compared to pan-ROCK inhibitors, which can be associated with side effects such as hypotension.[1][2]
This guide will compare the performance of notable selective ROCK2 inhibitors, including Belumosudil (KD025), Zelasudil (RXC007), and GNS-3595, based on available data.
Comparative Performance of Selective ROCK2 Inhibitors
The following table summarizes the available quantitative data for Belumosudil (KD025), Zelasudil (RXC007), and GNS-3595. Direct head-to-head comparative studies are limited; therefore, the data is presented from individual studies.
| Inhibitor | Target Indication(s) | Key Efficacy Data | Selectivity | IC50/Potency | Development Stage |
| Belumosudil (KD025) | Chronic Graft-versus-Host Disease (cGVHD) | Clinical (ROCKstar Study) : Overall Response Rate (ORR) of 73-74% in patients with cGVHD who have received ≥2 prior lines of therapy.[3][4] Long-term follow-up showed a best ORR of 72% and a median duration of response of 62.3 weeks.[5] | Selective for ROCK2 over ROCK1. | IC50 for ROCK2 is reported to be in the low nanomolar range in some assays, while another source indicates an IC50 of 8.98 μM at 1 mM ATP. | Approved by the FDA for the treatment of adult and pediatric patients 12 years and older with chronic graft-versus-host disease (cGVHD) after failure of at least two prior lines of systemic therapy. |
| Zelasudil (RXC007) | Idiopathic Pulmonary Fibrosis (IPF), Interstitial Lung Diseases (ILD) | Preclinical (Murine cGvHD model) : Significantly reduced skin thickness, fibrosis, and collagen deposition in both skin and lungs. Preclinical (Bleomycin-induced lung fibrosis) : Demonstrated anti-fibrotic effects. | Highly selective for ROCK2. | A potential best-in-class selective ROCK2 inhibitor. | Phase 2 clinical trials for IPF. |
| GNS-3595 | Idiopathic Pulmonary Fibrosis (IPF) | Preclinical (Bleomycin-induced lung fibrosis model) : Suppressed lung fibrosis, stabilized body weight loss, and prevented fibrosis-induced lung weight gain in a dose-dependent manner. Showed a near-complete reversal of fibrosis-related gene expression. | ~80-fold selectivity for ROCK2 over ROCK1 at physiological ATP concentrations. | IC50 of 5.7 nM for ROCK2 at 1 mM ATP. | Preclinical development. |
Signaling Pathways and Experimental Workflows
ROCK2 Signaling Pathway in Inflammation and Fibrosis
The diagram below illustrates the central role of ROCK2 in mediating pro-inflammatory and pro-fibrotic signaling pathways. Upon activation by upstream signals, ROCK2 phosphorylates downstream targets, leading to the activation of immune cells and fibroblasts. Selective ROCK2 inhibitors block these downstream effects.
Caption: Simplified ROCK2 signaling pathway in inflammation and fibrosis.
General Experimental Workflow for Evaluating ROCK2 Inhibitors
The following diagram outlines a typical workflow for the preclinical evaluation of novel ROCK2 inhibitors, from initial screening to in vivo efficacy studies.
Caption: A general workflow for the preclinical evaluation of ROCK2 inhibitors.
Experimental Protocols
Below are detailed methodologies for key experiments commonly cited in the evaluation of ROCK2 inhibitors.
In Vitro ROCK Kinase Activity Assay
This assay is used to determine the direct inhibitory effect of a compound on ROCK2 enzymatic activity.
Principle: This enzyme immunoassay measures the phosphorylation of a ROCK substrate, Myosin Phosphatase Target Subunit 1 (MYPT1), by active ROCK2 kinase. The level of phosphorylated MYPT1 is detected using a specific antibody, and the signal is proportional to ROCK2 activity.
Materials:
-
Recombinant active ROCK2 enzyme
-
MYPT1-coated 96-well plate
-
Kinase reaction buffer (containing DTT and ATP)
-
Test inhibitor (e.g., this compound) at various concentrations
-
Anti-phospho-MYPT1 (Thr696) antibody
-
HRP-conjugated secondary antibody
-
TMB substrate and stop solution
-
Microplate reader
Procedure:
-
Dilute the active ROCK2 enzyme and the test inhibitor to the desired concentrations in kinase buffer.
-
Add 90 µL of the diluted ROCK2 enzyme to the wells of the MYPT1-coated plate.
-
Add 10 µL of the test inhibitor or vehicle control to the respective wells.
-
Initiate the kinase reaction by adding 10 µL of 10X Kinase Reaction Buffer containing ATP and DTT.
-
Incubate the plate at 30°C for 30-60 minutes with gentle agitation.
-
Stop the reaction and wash the wells three times with wash buffer.
-
Add 100 µL of diluted anti-phospho-MYPT1 antibody to each well and incubate for 1 hour at room temperature.
-
Wash the wells three times with wash buffer.
-
Add 100 µL of diluted HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the wells three times with wash buffer.
-
Add 100 µL of TMB substrate and incubate until a color change is observed.
-
Add 100 µL of stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value of the test inhibitor.
Western Blot Analysis for ROCK2 Target Engagement
This protocol is used to assess the ability of an inhibitor to block ROCK2 signaling within a cellular context by measuring the phosphorylation of downstream targets like Myosin Light Chain (MLC).
Principle: Cells are treated with the ROCK2 inhibitor, and cell lysates are then subjected to SDS-PAGE to separate proteins by size. The separated proteins are transferred to a membrane and probed with antibodies specific for the phosphorylated and total forms of a ROCK2 substrate (e.g., p-MLC and total MLC). The ratio of phosphorylated to total protein indicates the level of ROCK2 activity.
Materials:
-
Cell line of interest (e.g., fibroblasts, immune cells)
-
Cell culture medium and reagents
-
ROCK2 inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-MLC, anti-total MLC, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system (e.g., CCD camera)
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat the cells with various concentrations of the ROCK2 inhibitor or vehicle control for a specified time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay.
-
Prepare protein samples for electrophoresis by adding Laemmli sample buffer and heating.
-
Load equal amounts of protein per lane and run the SDS-PAGE gel.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-MLC) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with antibodies for total MLC and a loading control (e.g., β-actin).
-
Quantify the band intensities and calculate the ratio of p-MLC to total MLC.
Cell Migration Assay (Transwell Assay)
This assay evaluates the effect of a ROCK2 inhibitor on the migratory capacity of cells.
Principle: Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane. The lower chamber contains a chemoattractant. The inhibitor is added to the cell suspension. After incubation, the number of cells that have migrated through the pores to the lower side of the membrane is quantified.
Materials:
-
Transwell inserts (e.g., 8 µm pore size) and 24-well plates
-
Cell line of interest
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)
-
ROCK2 inhibitor
-
Cotton swabs
-
Cell stain (e.g., crystal violet) or fluorescent dye
-
Microscope or plate reader
Procedure:
-
Prepare a cell suspension in serum-free medium.
-
Add the ROCK2 inhibitor at various concentrations or vehicle control to the cell suspension.
-
Add medium containing the chemoattractant to the lower wells of the 24-well plate.
-
Place the Transwell inserts into the wells and add the cell suspension to the upper chamber.
-
Incubate for a period sufficient for cell migration (e.g., 24 hours).
-
Remove the non-migrated cells from the upper side of the membrane using a cotton swab.
-
Fix and stain the migrated cells on the lower side of the membrane.
-
Count the number of migrated cells in several fields of view under a microscope or quantify the stain/fluorescence using a plate reader.
-
Calculate the percentage of migration inhibition compared to the vehicle control.
In Vivo Murine Model of Fibrosis (Bleomycin-Induced)
This in vivo model is used to assess the anti-fibrotic efficacy of a ROCK2 inhibitor.
Principle: Pulmonary fibrosis is induced in mice by the administration of bleomycin. The test compound is then administered therapeutically to evaluate its ability to reduce the development of fibrosis.
Materials:
-
Mice (e.g., C57BL/6)
-
Bleomycin sulfate
-
ROCK2 inhibitor formulation for oral gavage or other route of administration
-
Equipment for animal handling and dosing
-
Materials for tissue collection and processing (histology, hydroxyproline assay)
Procedure:
-
Induce pulmonary fibrosis by intratracheal or intranasal administration of a single dose of bleomycin.
-
After a set period to allow for the establishment of fibrosis (e.g., 7-14 days), begin therapeutic administration of the ROCK2 inhibitor or vehicle control daily for a specified duration (e.g., 14-21 days).
-
Monitor the body weight and general health of the animals throughout the study.
-
At the end of the treatment period, euthanize the animals and collect the lungs.
-
Assess the extent of fibrosis through:
-
Histology: Fix one lung lobe in formalin, embed in paraffin, section, and stain with Masson's trichrome to visualize collagen deposition. Score the fibrosis using a semi-quantitative scale (e.g., Ashcroft score).
-
Hydroxyproline Assay: Homogenize a portion of the lung tissue and measure the hydroxyproline content, which is a major component of collagen and serves as a quantitative marker of fibrosis.
-
-
Compare the fibrosis scores and hydroxyproline content between the inhibitor-treated and vehicle-treated groups to determine the anti-fibrotic efficacy.
While information on a specific molecule named "this compound" is not available, the field of selective ROCK2 inhibition is rich with promising therapeutic candidates. Belumosudil (KD025) has demonstrated significant clinical efficacy in cGVHD, leading to its FDA approval. Preclinical data for Zelasudil (RXC007) and GNS-3595 suggest strong potential in treating fibrotic diseases like IPF. The comparative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug developers in this exciting area of therapeutic development. Further head-to-head studies will be crucial to fully delineate the comparative efficacy and safety of these emerging ROCK2 inhibitors.
References
- 1. atsjournals.org [atsjournals.org]
- 2. Novel Small-Molecule ROCK2 Inhibitor GNS-3595 Attenuates Pulmonary Fibrosis in Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Paper: Belumosudil for Chronic Graft-Versus-Host Disease (cGVHD) after 2 or More Prior Lines of Therapy: The Rockstar Study (KD025-213) [ash.confex.com]
- 4. ashpublications.org [ashpublications.org]
- 5. Belumosudil for Chronic Graft-Versus-Host Disease: Analysis of Long-Term Results from the KD025-208 and ROCKstar Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Transcriptomics of ROCK2 Inhibition: A Guide for Researchers
An In-Depth Analysis of Gene Expression Changes Following Treatment with ROCK2 Inhibitors, with a Focus on Psoriasis and Other Inflammatory Conditions.
This guide provides a comparative overview of the transcriptomic effects of Rho-associated coiled-coil containing protein kinase 2 (ROCK2) inhibitors, with a particular focus on Rock2-IN-7 and other selective inhibitors. It is designed for researchers, scientists, and drug development professionals interested in the molecular mechanisms of ROCK2 inhibition and its therapeutic potential.
Introduction to ROCK2 Inhibition
ROCK2 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cytoskeletal regulation, cell migration, and inflammation. Dysregulation of the ROCK2 signaling pathway has been implicated in the pathogenesis of numerous diseases, including autoimmune disorders like psoriasis, fibrosis, and cancer. Consequently, selective ROCK2 inhibitors are emerging as a promising class of therapeutic agents. This guide delves into the transcriptomic landscape following treatment with these inhibitors to elucidate their mechanisms of action and facilitate comparative analysis.
Comparative Analysis of Transcriptomic Changes
While direct comparative transcriptomics studies for this compound are not yet publicly available, this section summarizes the known transcriptomic effects of selective ROCK2 inhibition, drawing from studies on compounds with similar mechanisms of action, such as KD025 (SLx-2119), in relevant disease models.
Key Findings from Transcriptomic Studies
Treatment with selective ROCK2 inhibitors has been shown to significantly alter the gene expression profiles in various cell types, particularly those involved in inflammatory and immune responses.
Table 1: Summary of Key Transcriptomic Changes Following Selective ROCK2 Inhibition
| Biological Process | Key Affected Genes/Pathways | Direction of Change | Implication |
| Th17 Cell Differentiation and Function | IL-17A, IL-17F, IL-22, IL-23, RORγt, IRF4 | Downregulated | Attenuation of the pro-inflammatory Th17 response, a key driver of psoriasis pathogenesis.[1][2][3] |
| Regulatory T Cell (Treg) Function | IL-10, FOXP3 | Upregulated | Enhancement of anti-inflammatory and immunoregulatory functions.[1][2] |
| STAT Signaling | STAT3 phosphorylation | Decreased | Inhibition of a critical signaling node for Th17 differentiation and inflammatory cytokine production. |
| Keratinocyte Proliferation and Differentiation | Genes involved in psoriasis pathogenesis | Modulated | Inhibition of hyperproliferation and normalization of differentiation in psoriatic skin. |
| Cytoskeletal Organization and Cell Adhesion | Genes associated with actin cytoskeleton, focal adhesions | Modulated | Alteration of cell morphology and migration, consistent with ROCK2's role in these processes. |
Experimental Protocols
This section outlines a general methodology for conducting comparative transcriptomic analysis of cells treated with ROCK2 inhibitors, based on common practices in the field.
General Workflow for Comparative Transcriptomics
A typical workflow for analyzing the transcriptomic effects of a small molecule inhibitor involves the following steps:
-
Cell Culture and Treatment:
-
Culture the target cells (e.g., primary human keratinocytes, T cells, or relevant cell lines) under standard conditions.
-
Treat the cells with the ROCK2 inhibitor (e.g., this compound) at various concentrations and for different durations. Include a vehicle control group.
-
-
RNA Extraction:
-
Isolate total RNA from the treated and control cells using a suitable method, such as a column-based RNA purification kit.
-
Assess RNA quality and quantity using spectrophotometry and capillary electrophoresis.
-
-
Library Preparation and Sequencing (RNA-Seq):
-
Prepare sequencing libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Perform high-throughput sequencing using a platform like Illumina NovaSeq or NextSeq.
-
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Gene Expression Analysis: Identify genes that are significantly up- or downregulated between the treated and control groups.
-
Pathway and Functional Enrichment Analysis: Use bioinformatics tools to identify the biological pathways and functions that are overrepresented among the differentially expressed genes.
-
Signaling Pathways and Visualizations
ROCK2 Signaling Pathway
The diagram below illustrates the central role of ROCK2 in signaling cascades that regulate cellular functions and how inhibitors like this compound intervene.
Experimental Workflow for Comparative Transcriptomics
The following diagram outlines the key steps in a comparative transcriptomics experiment designed to evaluate the effects of this compound.
Conclusion
The transcriptomic analyses of selective ROCK2 inhibitors reveal a consistent pattern of gene expression changes that underscore their therapeutic potential, particularly in inflammatory diseases like psoriasis. The downregulation of the IL-23/Th17 axis and the promotion of regulatory T cell-associated genes highlight the targeted immunomodulatory effects of these compounds. While specific transcriptomic data for this compound is still emerging, the findings from other selective ROCK2 inhibitors provide a strong foundation for understanding its likely mechanism of action at the gene expression level. Further comparative studies will be invaluable in delineating the unique transcriptomic signature of this compound and other next-generation ROCK2 inhibitors.
References
- 1. Cutting Edge: Selective Oral ROCK2 Inhibitor Reduces Clinical Scores in Patients with Psoriasis Vulgaris and Normalizes Skin Pathology via Concurrent Regulation of IL-17 and IL-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cutting Edge: Selective Oral ROCK2 Inhibitor Reduces Clinical Scores in Patients with Psoriasis Vulgaris and Normalizes Skin Pathology via Concurrent Regulation of IL-17 and IL-10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
Safety Operating Guide
Navigating the Disposal of Rock2-IN-7: A Guide to Safe and Compliant Practices
For researchers, scientists, and drug development professionals, the proper disposal of the kinase inhibitor Rock2-IN-7 is a critical component of laboratory safety and regulatory compliance. As a biologically active small molecule, this compound requires careful handling and disposal to minimize environmental impact and ensure personnel safety.[1] While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, a comprehensive approach guided by the general principles of chemical waste management provides a robust framework for its safe disposal.
The foundational principle for disposing of research chemicals like this compound is to treat them as hazardous waste unless explicitly stated otherwise by a manufacturer's SDS.[1] Laboratory personnel handling this compound must be thoroughly familiar with their institution's chemical hygiene plan and waste disposal procedures, which are designed to comply with local and national regulations.[1][2]
Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation of waste streams is paramount to ensure safe handling and disposal. The following procedures outline the best practices for managing waste generated from experiments involving this compound.
Solid Waste:
-
Unused/Expired Compound: Place any unused or expired pure this compound into a designated, clearly labeled hazardous solid waste container.
-
Contaminated Materials: Items grossly contaminated with this compound, such as weigh boats, contaminated gloves, and bench paper, should also be disposed of in the hazardous solid waste container.[1]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and include the full chemical name "this compound". Do not mix with non-hazardous solid waste.
Liquid Waste:
-
Aqueous and Organic Solutions: Collect all aqueous and organic solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous liquid waste container.
-
Solvent-Specific Containers: If organic solvents like DMSO or ethanol were used to dissolve this compound, the waste should be collected in a container specifically designated for flammable organic waste.
-
Labeling: The liquid waste container must be labeled "Hazardous Waste" and list all chemical constituents, including solvents and "this compound".
-
Container Integrity: Ensure waste containers are in good condition, free from leaks or cracks, and are kept closed except when adding waste.
Sharps Waste:
-
Contaminated Sharps: Needles, syringes, or any other sharps contaminated with this compound must be disposed of in a designated, puncture-proof sharps container.
-
Labeling: The sharps container should be labeled as "Hazardous Waste" and indicate the presence of the chemical contaminant.
-
Prohibition: Do not place sharps in regular solid or liquid waste containers.
Quantitative Data Summary for Waste Handling
| Waste Type | Container Requirement | Labeling Requirement | Key Disposal Guideline |
| Solid Waste | Designated, sealed, and clearly labeled hazardous solid waste container. | "Hazardous Waste," "this compound," and list of other solid contents. | Do not mix with non-hazardous solid waste. |
| Liquid Waste | Designated, sealed, and clearly labeled hazardous liquid waste container (flammable-rated if necessary). | "Hazardous Waste," "this compound," and list of all solvents and solutes. | Segregate based on solvent characteristics (e.g., halogenated vs. non-halogenated). |
| Sharps Waste | Puncture-proof sharps container. | "Hazardous Waste," indicating chemical contamination. | Never dispose of in standard laboratory trash or other waste containers. |
Final Disposal Procedures
Once a waste container is full, or in accordance with your institution's specific timelines, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Never attempt to dispose of hazardous chemical waste through standard municipal trash or sewer systems.
Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of waste generated from experiments involving this compound.
Caption: Decision workflow for proper segregation and disposal of this compound waste.
References
Personal protective equipment for handling Rock2-IN-7
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
This document provides crucial safety and logistical information for the handling of Rock2-IN-7, a potent and selective ROCK2 kinase inhibitor. Researchers, scientists, and drug development professionals should strictly adhere to these guidelines to ensure personal safety and the integrity of the compound. As a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guidance is based on the safety protocols for similar potent kinase inhibitors.
Hazard Identification and Personal Protective Equipment (PPE)
Potent small molecule kinase inhibitors like this compound should be handled with caution as they are biologically active and may have unknown toxicities. The following Personal Protective Equipment (PPE) is mandatory when handling this compound in both solid and solution form.
| Activity | Required PPE | Specifications |
| Receiving and Unpacking | • Double Nitrile Gloves• Lab Coat• Safety Glasses | • Chemotherapy-rated gloves (ASTM D6978) are recommended.• Disposable, back-closing gown is preferred.• ANSI Z87.1 certified. |
| Weighing and Aliquoting (Solid Form) | • Double Nitrile Gloves• Disposable Lab Gown• Safety Goggles• Respiratory Protection | • Change gloves immediately if contaminated.• Back-closing with knit cuffs.• Provide a full seal around the eyes.• A NIOSH-approved N95 or higher respirator is required to prevent inhalation of fine particles. |
| Solution Preparation and Handling | • Double Nitrile Gloves• Disposable Lab Gown• Safety Goggles | • Chemotherapy-rated gloves.• Impermeable to liquids.• Protect against splashes. |
| Waste Disposal | • Double Nitrile Gloves• Disposable Lab Gown• Safety Goggles | • Heavy-duty, chemical-resistant gloves. |
Operational Plan
A systematic approach is essential to minimize exposure and ensure the integrity of the compound.
Receiving and Storage:
-
Upon receipt, immediately inspect the container for any signs of damage or leakage.
-
Confirm the recommended storage conditions on the product vial or datasheet. Typically, these compounds are stored at -20°C.
-
Store in a clearly labeled, designated, and secure location away from incompatible materials.
Handling Procedures:
-
Engineering Controls: All handling of solid this compound and the preparation of solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare a designated work area within the fume hood with absorbent, disposable bench paper.
-
Weighing: Use dedicated spatulas and weighing boats. To avoid generating dust, handle the solid compound with care. Clean all equipment with an appropriate solvent (e.g., 70% ethanol) after use.
-
Dissolving: Slowly add the solvent (e.g., DMSO) to the solid compound to avoid splashing. Cap the vial securely and vortex or sonicate as needed to ensure complete dissolution.
-
Aliquoting: It is highly recommended to aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles and potential degradation.
-
Labeling: Clearly label all vials with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.
Disposal Plan
All waste materials contaminated with this compound must be treated and disposed of as hazardous chemical waste.
-
Solid Waste: This includes empty vials, contaminated gloves, pipette tips, and any other disposable materials that have come into contact with the compound. Place these items in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a compatible, sealed, and clearly labeled hazardous waste container. Do not dispose of down the drain.
-
Decontamination: Decontaminate all work surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
-
Waste Pickup: Follow your institution's procedures for the collection and disposal of hazardous chemical waste.
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Precision balance
-
Vortex mixer
-
Calibrated pipettes and sterile tips
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
In a chemical fume hood, carefully weigh the desired amount of this compound powder.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration. The molecular weight of this compound is 445.53 g/mol .
-
Slowly add the calculated volume of DMSO to the vial containing the this compound powder.
-
Cap the vial securely and vortex until the solid is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or as recommended on the product datasheet.
ROCK2 Signaling Pathway
The Rho-associated coiled-coil containing protein kinase 2 (ROCK2) is a serine/threonine kinase that plays a crucial role in various cellular processes. It is a key effector of the small GTPase RhoA. The binding of active RhoA-GTP to the Rho-binding domain of ROCK2 relieves its autoinhibitory conformation, leading to its activation.[1] Activated ROCK2 then phosphorylates a variety of downstream substrates, modulating processes such as actin cytoskeleton organization, cell adhesion and motility, and smooth muscle contraction.[2]
Caption: Simplified ROCK2 signaling pathway and the inhibitory action of this compound.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
